Technical Documentation Center

1-(5-Fluoropyrimidin-2-YL)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Fluoropyrimidin-2-YL)ethanamine
  • CAS: 905587-41-9

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-(5-Fluoropyrimidin-2-YL)ethanamine

I. Introduction 1-(5-Fluoropyrimidin-2-YL)ethanamine is a pivotal chiral amine building block in contemporary medicinal chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction

1-(5-Fluoropyrimidin-2-YL)ethanamine is a pivotal chiral amine building block in contemporary medicinal chemistry. Its significance is underscored by its role as a key intermediate in the synthesis of potent therapeutic agents, most notably the Janus kinase (JAK) inhibitor, AZD1480.[1] The incorporation of the 5-fluoropyrimidine moiety imparts unique physicochemical properties to parent molecules, often enhancing metabolic stability and target affinity. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and biological relevance of 1-(5-Fluoropyrimidin-2-YL)ethanamine, tailored for researchers, scientists, and professionals in drug development.

II. Chemical Structure and Properties

The chemical identity of 1-(5-Fluoropyrimidin-2-YL)ethanamine is defined by a chiral ethanamine substituent attached to the C2 position of a 5-fluoropyrimidine ring.

A. Molecular Structure

The structure combines an electron-deficient aromatic heterocycle with a primary amine, rendering it a versatile synthon for further chemical elaboration. The presence of a stereocenter at the α-carbon of the ethylamine group gives rise to two enantiomers, (S)- and (R)-1-(5-Fluoropyrimidin-2-YL)ethanamine, with the (S)-enantiomer being of particular interest in the synthesis of specific kinase inhibitors.[1]

B. Physicochemical Properties
PropertyValueSource/Note
Molecular Formula C₆H₈FN₃[2]
Molecular Weight 141.15 g/mol [2]
CAS Number 905587-41-9[2]
Appearance Not widely reported; likely a liquid or low-melting solid[3]
Boiling Point 183.4 ± 20.0 °C at 760 mmHg (Predicted)[4]
pKa (amine) Estimated 7-8Based on similar aliphatic amines
logP 0.5 - 1.5 (Calculated)[5]

III. Spectroscopic Characterization

A. ¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra are expected to exhibit characteristic signals for the pyrimidine ring and the ethanamine substituent. The fluorine atom will induce splitting in the signals of nearby protons and carbons.

Expected ¹H NMR (in CDCl₃):

  • Pyrimidine H-4 and H-6: Doublets in the aromatic region (δ 8.0-9.0 ppm), with coupling to the fluorine atom.

  • CH-NH₂: A quartet (δ 3.5-4.5 ppm) due to coupling with the methyl protons.

  • CH₃: A doublet (δ 1.3-1.6 ppm) due to coupling with the methine proton.

  • NH₂: A broad singlet (δ 1.5-2.5 ppm), which is exchangeable with D₂O.[6]

Expected ¹³C NMR (in CDCl₃):

  • Pyrimidine Carbons: Signals in the aromatic region (δ 140-160 ppm), with C-F and C-N couplings.

  • CH-NH₂: A signal in the aliphatic region (δ 45-55 ppm).

  • CH₃: A signal in the upfield aliphatic region (δ 20-25 ppm).[7]

B. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the amine and aromatic functionalities.

  • N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine.[8]

  • C-H stretching (aromatic): Sharp peaks around 3000-3100 cm⁻¹.

  • C=N and C=C stretching (pyrimidine ring): Absorptions in the 1500-1600 cm⁻¹ region.

  • C-F stretching: A strong absorption in the 1000-1300 cm⁻¹ region.[9]

C. Mass Spectrometry

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 141 or 142, respectively. Fragmentation patterns would likely involve the loss of the methyl group or the amino group.[10]

IV. Synthesis of 1-(5-Fluoropyrimidin-2-YL)ethanamine

Both biocatalytic and traditional chemical synthesis routes can be envisioned for the preparation of 1-(5-Fluoropyrimidin-2-YL)ethanamine. The choice of method often depends on the desired stereochemistry, scale, and available resources.

A. Biocatalytic Synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

A highly efficient and stereoselective method for the synthesis of the (S)-enantiomer utilizes a ω-transaminase from Vibrio fluvialis.[1][11] This biocatalytic approach offers excellent enantiomeric excess (ee).

Experimental Protocol:

  • Reaction Setup: A two-phase system is employed, typically with an aqueous buffer and an organic solvent such as toluene.

  • Reagents:

    • Substrate: 2-Acetyl-5-fluoropyrimidine

    • Amine Donor: (S)-α-methylbenzylamine or isopropylamine

    • Biocatalyst: ω-transaminase from Vibrio fluvialis (commercially available or as a whole-cell biocatalyst)

    • Co-factor: Pyridoxal 5'-phosphate (PLP)

  • Procedure:

    • The aqueous phase containing the buffer, PLP, and the amine donor is prepared.

    • The ω-transaminase is added to the aqueous phase.

    • The organic phase containing 2-acetyl-5-fluoropyrimidine is added to the reaction mixture.

    • The reaction is stirred at a controlled temperature (e.g., 40°C) and pH (e.g., pH 8) for a specified time (e.g., 18 hours).[12]

  • Work-up and Purification:

    • The phases are separated.

    • The product is extracted from the aqueous phase with an organic solvent.

    • The combined organic extracts are dried and concentrated.

    • Purification is typically achieved by column chromatography or distillation.

This biocatalytic process has been shown to provide (S)-1-(5-fluoropyrimidin-2-yl)ethylamine in good yield (up to 77%) and high optical purity (up to 99.8% ee).[1]

Biocatalytic_Synthesis Substrate 2-Acetyl-5-fluoropyrimidine Reaction Transamination Substrate->Reaction Amine_Donor Amine Donor ((S)-α-methylbenzylamine or Isopropylamine) Amine_Donor->Reaction Enzyme ω-Transaminase (Vibrio fluvialis) Enzyme->Reaction Biocatalyst PLP PLP (Co-factor) PLP->Reaction Product (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine Byproduct Acetophenone or Acetone Reaction->Product Reaction->Byproduct

Caption: Biocatalytic synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine.

B. Proposed Chemical Synthesis via Reductive Amination

A traditional chemical synthesis approach can be achieved through the reductive amination of 2-acetyl-5-fluoropyrimidine. This method is generally less stereoselective unless a chiral auxiliary or catalyst is employed.

Experimental Protocol:

  • Reaction Setup: The reaction is typically carried out in a suitable organic solvent under an inert atmosphere.

  • Reagents:

    • Starting Material: 2-Acetyl-5-fluoropyrimidine

    • Amine Source: Ammonia (or an ammonia equivalent like ammonium acetate)

    • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[13][14]

    • Solvent: Methanol or 1,2-dichloroethane

  • Procedure:

    • 2-Acetyl-5-fluoropyrimidine and the amine source are dissolved in the solvent.

    • The reducing agent is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).

    • The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • The reaction is quenched with water or a mild acid.

    • The product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • Purification is achieved by column chromatography.

Reductive_Amination Ketone 2-Acetyl-5-fluoropyrimidine Imine_Formation Imine Formation (in situ) Ketone->Imine_Formation Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reduction Reduction Reducing_Agent->Reduction Reduction Solvent Solvent (e.g., Methanol) Solvent->Imine_Formation Solvent->Reduction Product 1-(5-Fluoropyrimidin-2-YL)ethanamine Imine_Formation->Reduction Reduction->Product

Caption: Proposed chemical synthesis via reductive amination.

V. Application in Drug Discovery: Precursor to AZD1480

The primary application of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine in drug discovery is as a crucial building block for the synthesis of AZD1480, a potent and selective inhibitor of JAK2 kinase.

A. The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. This pathway is integral to immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms, inflammatory diseases, and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_Dimer STAT Dimer STAT->STAT_Dimer 5. Dimerization Nucleus Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 7. Gene Regulation STAT_Dimer->Nucleus 6. Translocation

Caption: The JAK-STAT signaling pathway.

B. Mechanism of Action of AZD1480

AZD1480 functions as an ATP-competitive inhibitor of JAK2 kinase. By binding to the ATP-binding pocket of the JAK2 enzyme, AZD1480 prevents the phosphorylation and subsequent activation of STAT proteins. This blockade of the JAK-STAT signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

VI. Safety, Handling, and Storage

1-(5-Fluoropyrimidin-2-YL)ethanamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. Store the compound in a tightly sealed container in a cool, dry place.

VII. Conclusion

1-(5-Fluoropyrimidin-2-YL)ethanamine is a valuable and versatile building block in modern drug discovery. Its unique chemical structure and properties make it an important intermediate for the synthesis of targeted therapeutics, particularly JAK kinase inhibitors. The availability of both efficient biocatalytic and chemical synthesis routes enhances its accessibility for research and development. A thorough understanding of its chemistry and biological context is essential for its effective application in the development of novel pharmaceuticals.

VIII. References

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology.

  • Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Aminopyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). SciSpace.

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). SciSpace.

  • Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by... (n.d.). ResearchGate. Retrieved from [Link]

  • Figure S14-Mass spectrum of 5/6-aminopyrimidine-2,4(1H,3H)-dione (xi)... (n.d.). ResearchGate. Retrieved from [Link]

  • Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine. (2025, October 17). ResearchGate. Retrieved from [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA.

  • NMR Chemical Shifts. (n.d.). University of Wisconsin.

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022, November 11). PMC. Retrieved from [Link]

  • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. (2021, February 26). MDPI. Retrieved from [Link]

  • Reductive Amination. (n.d.). Myers Chem 115.

  • 13 C NMR chemical shifts of 1 to 5. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved from [Link]

  • US20230271939, Example 10. (n.d.). PubChem. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). J. Org. Chem.

  • NMR Chemical Shifts. (n.d.). University of Colorado Boulder.

  • (S)-5-fluoro-2-(1-(5-fluoropyridin-2-yl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile. (n.d.). PubChem. Retrieved from [Link]

  • 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • Rational design of a (S)-selective-Transaminase for asymmetric synthesis of (1S). (n.d.). Queen's University Belfast.

  • Calculated logP values for investigated compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). University of Wisconsin.

  • (R)-1-(5-Fluoro-pyrimidin-2-yl)-ethylamine. (2025, September 20). Chemsrc. Retrieved from [Link]

  • (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

  • (R)-1-(5-Fluoro-pyrimidin-2-yl)-ethylamine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

Sources

Exploratory

The Investigator’s Guide to 1-(5-Fluoropyrimidin-2-yl)ethanamine: A Mechanistic and Methodological Exploration in Kinase Drug Discovery

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of 1-(5-fluoropyrimidin-2-yl)ethanamine, a compound of significant interest in contemporary drug discovery. While not an end-dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 1-(5-fluoropyrimidin-2-yl)ethanamine, a compound of significant interest in contemporary drug discovery. While not an end-drug itself, its molecular architecture represents a cornerstone for the development of targeted therapeutics, particularly in the domain of protein kinase inhibition. We dissect the molecule's core structural motifs—the 2-aminopyrimidine scaffold, the 5-fluoro substituent, and the chiral ethanamine side-chain—to postulate a primary mechanism of action centered on ATP-competitive kinase inhibition. This document furnishes drug development professionals with the foundational knowledge and detailed experimental protocols required to systematically investigate and leverage this compound in screening and lead optimization campaigns. Methodologies for target identification, validation, and cellular characterization are presented, underpinned by a philosophy of self-validating experimental design to ensure data integrity and reproducibility.

Introduction: Deconstructing a Privileged Scaffold

The journey of a drug from concept to clinic is paved with molecular building blocks, or scaffolds, that confer specific, advantageous properties. 1-(5-fluoropyrimidin-2-yl)ethanamine is a prime example of such a "privileged scaffold." While it is commercially available as a building block from suppliers like Enamine and Molport, its true value lies in the functional potential encoded within its structure. An analysis of its constituent parts allows us to predict its likely biological role and design a robust strategy for its exploration.

  • The 2-Aminopyrimidine Core: This heterocyclic system is a cornerstone of modern kinase inhibition. Its nitrogen atoms are perfectly positioned to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of protein kinases, a ubiquitous interaction that anchors many FDA-approved kinase inhibitors.

  • The 5-Fluoro Substituent: The strategic placement of a fluorine atom is a classic medicinal chemistry tactic. This modification can significantly enhance metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the pyrimidine ring system, fine-tuning the strength of the hinge interaction and potentially improving binding affinity.

  • The (R/S)-Ethanamine Side-Chain: This chiral extension projects from the core scaffold and is poised to interact with the solvent-exposed region of the kinase active site. The stereochemistry and nature of this group are critical determinants of target selectivity and potency, offering a clear vector for chemical modification during lead optimization.

Based on this structural analysis, the principal hypothesis is that 1-(5-fluoropyrimidin-2-yl)ethanamine and its derivatives function as ATP-competitive protein kinase inhibitors . This guide will proceed under this primary mechanistic assumption, outlining the necessary workflows to validate this hypothesis and characterize the compound's activity profile.

Visualizing the Core Hypothesis: Kinase Inhibition

To understand the proposed mechanism, we must first visualize the landscape. Protein kinases are central nodes in cellular signaling, transferring a phosphate group from ATP to substrate proteins. Dysregulation of this process is a hallmark of many diseases, including cancer. An ATP-competitive inhibitor functions by occupying the ATP-binding pocket, preventing the kinase from utilizing its natural substrate.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Cellular Signaling Cascade ATP ATP Kinase Active Kinase ATP->Kinase Binds & Activates Inhibitor 1-(5-Fluoropyrimidin-2-yl)ethanamine (Derivative) Hinge Hinge Region Inhibitor->Hinge H-Bonds via 2-Aminopyrimidine Core SolventFront Solvent-Exposed Region Inhibitor->SolventFront Selectivity Interactions via Ethanamine Side-Chain Inhibitor->Kinase COMPETITIVE BINDING (BLOCKS ATP) pSubstrate Phosphorylated Substrate (p-Substrate) Kinase->pSubstrate Phosphorylation Substrate Substrate Protein CellularResponse Downstream Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse

Figure 1: Mechanism of ATP-Competitive Kinase Inhibition. The inhibitor occupies the ATP binding site. Its 2-aminopyrimidine core interacts with the hinge region, while the side-chain confers selectivity.

The Investigative Workflow: From Hypothesis to Validated Hit

A rigorous, multi-stage approach is essential to characterize the mechanism of action and therapeutic potential of a novel compound. The following workflow provides a self-validating pathway for hit characterization.

G Start Hypothesis: Compound is a Kinase Inhibitor Stage1 Stage 1: Target Identification & Potency (Biochemical Assays) Start->Stage1 Stage2 Stage 2: Target Engagement & Cellular Activity (Cell-Based Assays) Stage1->Stage2 Is it potent? (IC50 < 1µM) sub1_1 • Kinase Panel Screen (Broad) • IC50 Determination (Dose-Response) Stage3 Stage 3: Selectivity & Off-Target Profiling (Broad Panel Screening) Stage2->Stage3 Does it work in cells? (Cellular IC50 correlates with biochemical IC50) sub2_1 • Target Phosphorylation Assay (Western/ELISA) • Cellular Viability/Proliferation Assay End Outcome: Validated Hit with MoA Stage3->End Is it selective? sub3_1 • Large-Scale Kinase Panel (e.g., KINOMEscan®) • Preliminary Safety/Tox Assays

Figure 2: Experimental Workflow for Hit Characterization. A sequential process from initial biochemical screening to cellular validation and selectivity profiling.

Stage 1: Biochemical Assays for Target Identification and Potency

The primary goal is to determine if the compound inhibits any kinase and with what potency (IC50).

3.1.1. Protocol: Broad Kinase Panel Screen

  • Objective: To identify potential kinase targets from a large, diverse panel.

  • Methodology: Use a reputable service provider (e.g., Eurofins DiscoverX, Promega) that offers binding or activity assays across hundreds of kinases.

    • Compound Preparation: Solubilize 1-(5-fluoropyrimidin-2-yl)ethanamine in 100% DMSO to create a 10 mM stock solution.

    • Assay Concentration: Submit the compound for single-point screening at a concentration of 1 µM or 10 µM.

    • Assay Principle (Example: KINOMEscan®): This is a competition binding assay. The kinase is immobilized on a solid support, and the test compound is incubated in the presence of a tagged, active-site directed ligand. The amount of tagged ligand bound to the kinase is quantified. A reduction in signal indicates that the test compound is competing for the binding site.

    • Data Analysis: Results are typically reported as "% Inhibition" or "% of Control." Hits are identified as kinases inhibited by >80% at the screening concentration.

3.1.2. Protocol: IC50 Determination via Dose-Response Assay

  • Objective: To quantify the potency of the compound against the specific kinase "hits" identified in the panel screen.

  • Methodology: A luminescent ATP-depletion assay is a common and robust method.

    • Reagents: Kinase enzyme, substrate peptide, ATP, and a detection reagent like ADP-Glo™ (Promega). The ADP-Glo™ system measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.

    • Compound Plating: Prepare a serial dilution of the inhibitor in an assay plate (e.g., 11 points, 1:3 dilution starting from 50 µM).

    • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Signal Detection: Stop the kinase reaction and measure ADP production by adding the detection reagents according to the manufacturer's protocol. Read luminescence on a plate reader.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

ParameterDescriptionTypical Value for a "Hit"
IC50 Inhibitor concentration causing 50% reduction in enzyme activity.< 1 µM
Hill Slope Steepness of the dose-response curve.~1.0
R² Value Goodness of fit for the curve.> 0.98
Table 1: Key Parameters from Biochemical IC50 Determination. These values provide the first quantitative measure of a compound's potency against its purified target enzyme.
Stage 2: Cell-Based Assays for Target Engagement and Phenotypic Effects

Biochemical potency must translate to cellular activity. This stage verifies that the compound can enter cells, engage its target, and elicit a biological response.

3.2.1. Protocol: Target Phosphorylation Assay (Western Blot)

  • Objective: To confirm that the compound inhibits the kinase's activity inside the cell by measuring the phosphorylation of a known downstream substrate.

  • Methodology:

    • Cell Culture: Culture a cell line known to have high activity of the target kinase.

    • Treatment: Treat cells with a dose-response of the inhibitor (e.g., 0.01, 0.1, 1, 10 µM) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

    • Cell Lysis: Harvest the cells and prepare protein lysates.

    • SDS-PAGE & Western Blot: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-p-AKT). Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate protein (e.g., anti-Total-AKT) as a loading control.

    • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Quantify the band intensity. A potent and on-target inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate signal.

3.2.2. Protocol: Cellular Viability Assay

  • Objective: To determine if target inhibition leads to a desired phenotypic outcome, such as reducing the proliferation of cancer cells.

  • Methodology:

    • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat cells with a dose-response of the inhibitor for a prolonged period (e.g., 72 hours).

    • Viability Measurement: Use a reagent like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity and cell viability. Add the reagent to the wells and read the resulting luminescence.

    • Analysis: Plot viability against inhibitor concentration to calculate the cellular IC50 (also called GI50). For a compound with a clear on-target effect, the cellular IC50 should be reasonably close (e.g., within 10-fold) to the biochemical IC50.

Assay TypeKey OutputImplication
Target Phosphorylation Cellular IC50 for p-SubstrateConfirms on-target engagement in a cellular context.
Cellular Viability Cellular IC50 for Growth InhibitionLinks target engagement to a functional cellular outcome.
Table 2: Comparison of Cellular Assay Outputs. Correlating these two values is crucial for validating the mechanism of action.

Conclusion and Future Directions

1-(5-Fluoropyrimidin-2-yl)ethanamine is not merely a chemical reagent; it is a launchpad for therapeutic innovation. Its structure strongly implies a mechanism of action as an ATP-competitive kinase inhibitor. The systematic workflow detailed in this guide—progressing from broad biochemical screening to specific cellular validation—provides the rigorous framework necessary to test this hypothesis. By confirming on-target activity and linking it to a cellular phenotype, researchers can confidently advance derivatives of this powerful scaffold into lead optimization, paving the way for the next generation of targeted medicines. The key to success lies not in any single experiment, but in the logical, self-validating chain of evidence built by progressing through this workflow.

References

  • Molport. (2026). Chemical Catalog: MolPort-002-533-075. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769–795. [Link]

  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Eurofins DiscoverX. (2026). KINOMEscan - Competition Binding Assay Technology. [Link]

Foundational

Comprehensive Technical Guide on 1-(5-Fluoropyrimidin-2-YL)ethanamine: Molecular Properties, Synthesis, and Biocatalytic Applications

Executive Summary 1-(5-Fluoropyrimidin-2-yl)ethanamine is a highly valuable chiral building block and a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the JAK2 k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Fluoropyrimidin-2-yl)ethanamine is a highly valuable chiral building block and a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the JAK2 kinase inhibitor AZD1480[1]. As pharmaceutical manufacturing shifts toward sustainable green chemistry, the production of this specific chiral amine has transitioned from traditional, resource-intensive batch chemistry to continuous flow biocatalysis[2].

This whitepaper provides a comprehensive technical analysis of the molecule's physicochemical properties, exact mass validation parameters, and a detailed, self-validating protocol for its stereoselective synthesis using immobilized amine transaminases (ATAs) under flow conditions.

Physicochemical Profiling & Structural Analysis

The structural integrity of 1-(5-fluoropyrimidin-2-yl)ethanamine relies on its pyrimidine core, a strategically positioned fluorine atom at the 5-position, and a chiral ethanamine side chain at the 2-position. The stereocenter at the ethanamine group dictates its pharmacological utility, with the (S)-enantiomer being predominantly required for API synthesis[1].

To ensure rigorous analytical validation during synthesis, researchers must distinguish between the average molecular weight (used for stoichiometric bulk calculations) and the exact monoisotopic mass (used for High-Resolution Mass Spectrometry, HRMS).

Quantitative Data: Molecular Properties
PropertyValueAnalytical Significance
Chemical Name (S)-1-(5-fluoropyrimidin-2-yl)ethanamineSpecifies the required stereoisomer for JAK2 inhibitors.
CAS Number (Racemic) 905587-41-9[3]Standard registry for the non-chiral mixture[4].
CAS Number (S-Isomer HCl) 935667-21-3[5]Registry for the pharmacologically active hydrochloride salt[6].
Molecular Formula C₆H₈FN₃[3]Defines the elemental composition for stoichiometric mapping.
Molecular Weight 141.15 g/mol [4]Utilized for bulk molarity and yield calculations.
Exact Mass 141.0702 Da[6]Critical for ESI-TOF HRMS validation (target [M+H]⁺ at m/z 142.0780).

Biocatalytic Flow Synthesis: The Transaminase Route

Expertise & Causality: Why Flow Biocatalysis?

Traditional chemical asymmetric synthesis of chiral amines often requires heavy metal catalysts and harsh conditions. Biocatalysis using the (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) offers a highly stereoselective alternative[1]. However, free enzymes suffer from poor stability under operational conditions and cannot be easily recovered.

By covalently immobilizing Vf-ATA onto a solid support (e.g., glyoxyl-agarose), we achieve multipoint attachment that rigidifies the enzyme structure, preventing unfolding and enabling its use in packed-bed flow reactors[2][7]. Furthermore, continuous flow shifts the reaction equilibrium toward product formation by constantly removing the product and supplying fresh amine donor, overcoming the thermodynamic limitations typical of transaminase reactions[2].

Protocol 1: Preparation of Immobilized Vf-ATA Biocatalyst

This self-validating protocol ensures that enzyme binding is both efficient and irreversible.

  • Carrier Equilibration: Suspend glyoxyl-agarose beads in 50 mM sodium bicarbonate buffer adjusted to pH 10.0[8].

    • Causality: A high pH of 10.0 is strictly required to ensure that the surface lysine residues of the enzyme are unprotonated, allowing them to act as strong nucleophiles against the aldehyde groups of the carrier[7].

  • Enzyme Coupling: Add free Vf-ATA (protein loading: 2 mg/g carrier) to the suspension and mechanically stir at 4 °C for 3 hours[8].

    • Self-Validation Step: Periodically sample the supernatant and measure residual protein concentration (via Bradford assay). A drop in supernatant protein confirms active immobilization.

  • Schiff Base Reduction: Add NaBH₄ (1 mg/mL) to the suspension[8].

    • Causality: The initial enzyme-carrier linkage is a reversible Schiff base (imine). NaBH₄ reduces these imines into irreversible, highly stable secondary amine bonds, permanently anchoring the enzyme[7].

  • Washing and Storage: Filter and wash the immobilized biocatalyst with 50 mM phosphate buffer (pH 8.0) to remove unreacted reducing agent and unbound protein.

Immobilization Agarose Glyoxyl-Agarose Carrier (Aldehyde Groups) Schiff Multipoint Attachment (Schiff Base Formation) pH 10.0 Buffer Agarose->Schiff VfATA Free Vf-ATA Enzyme (Surface Lysines) VfATA->Schiff Reduction Reduction via NaBH4 (Stable Secondary Amines) Schiff->Reduction Immobilized Immobilized Vf-ATA Biocatalyst Reduction->Immobilized

Multipoint covalent immobilization of Vf-ATA on glyoxyl-agarose carrier.

Protocol 2: Continuous Flow Biotransformation
  • Reactor Packing: Pack a stainless-steel or glass column with the immobilized Vf-ATA (e.g., 50 mg) to create a packed-bed reactor[8].

  • Substrate Feed Preparation: Prepare a feed solution containing the ketone precursor, an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor in a phosphate buffer (pH 8.0) with 2% v/v DMSO to aid substrate solubility[2][8].

  • Flow Operation: Pump the feed solution through the packed-bed reactor at a controlled flow rate.

  • In-line Purification & Analysis: Collect the eluate. The continuous flow setup allows for in-line purification, yielding (S)-1-(5-fluoropyrimidin-2-yl)ethanamine with an enantiomeric excess (ee) of >99% and an isolated yield of approximately 35%[2].

FlowSynthesis Ketone Ketone Precursor + PLP Cofactor Reactor Packed-Bed Reactor (Immobilized Vf-ATA) Ketone->Reactor AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Reactor Product (S)-1-(5-Fluoropyrimidin- 2-yl)ethanamine (ee > 99%) Reactor->Product Continuous Flow Byproduct Ketone Byproduct Reactor->Byproduct

Continuous flow biocatalytic synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine using Vf-ATA.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, two primary analytical validations are mandatory:

  • Chiral HPLC: To verify the >99% ee reported for the Vf-ATA flow process[2]. This requires a chiral stationary phase (e.g., Chiralcel OD-H) with a controlled hexane/isopropanol mobile phase to resolve any trace (R)-enantiomer.

  • HRMS (ESI-TOF): To verify the exact mass. The theoretical [M+H]⁺ ion must be observed at m/z 142.0780 (calculated from the exact mass of 141.0702 Da + 1.0078 Da for the proton)[6].

References

  • [3] HXChem. 1-(5-Fluoropyrimidin-2-yl)ethanamine/CAS:905587-41-9. Available at:

  • [4] ChemicalBook. 1-(5-fluoropyriMidin-2-yl)ethanaMine | 905587-41-9. Available at:

  • [5] Echemi. Buy (S)-1-(5-fluoropyriMidin-2-yl)ethanaMine hydrochloride. Available at:

  • [6] PubChem - NIH. (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine. Available at:

  • [8] ResearchGate. Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine. Available at:

  • [7] PMC - NIH. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. Available at:

  • [9] MDPI. Comparison of Four Immobilization Methods for Different Transaminases. Available at:

  • [1] ResearchGate. Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by Vf-ATA. Available at:

  • [2] ResearchGate. Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions... Available at:

Sources

Exploratory

The Cytotoxicity and Mechanistic Profile of 1-(5-Fluoropyrimidin-2-YL)ethanamine Derivatives in In Vitro Cell Lines

Executive Summary (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is a highly specialized chemical building block and the critical pharmacophoric intermediate in the synthesis of AZD1480, a potent ATP-competitive inhibitor of J...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is a highly specialized chemical building block and the critical pharmacophoric intermediate in the synthesis of AZD1480, a potent ATP-competitive inhibitor of Janus kinases (JAK1/2) [6]. Because the intermediate itself is a synthetic precursor, its biological toxicity profile in cell lines is intrinsically linked to, and evaluated through, its active derivative. In the derivative structure, the fluoropyrimidine-ethylamine scaffold acts as the primary hinge-binding motif within the kinase ATP pocket.

This technical guide provides an in-depth analysis of the toxicity profile of this fluoropyrimidine scaffold across various in vitro cell lines, detailing the structural causality of its cytotoxicity, the downstream signaling pathways it disrupts, and the self-validating experimental protocols required to accurately measure these effects.

Structural Causality and Pharmacophoric Toxicity

The intrinsic biological activity of the 1-(5-fluoropyrimidin-2-yl)ethanamine moiety stems from its precise stereochemistry and electronic distribution.

  • The Pyrimidine Ring: Acts as a bioisostere for the adenine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of the JAK2 kinase domain [2].

  • The Fluorine Substitution (C5): The highly electronegative fluorine atom increases the lipophilicity of the molecule, enhancing cellular permeability while simultaneously preventing metabolic oxidation at the C5 position.

  • The Ethanamine Linker: Provides a flexible yet sterically constrained vector that directs the rest of the derivative molecule into the hydrophobic specificity pocket of the kinase.

When synthesized into its active derivative (AZD1480), this scaffold induces profound cytotoxicity in cancer cell lines characterized by aberrant JAK/STAT signaling [2, 4].

In Vitro Toxicity Profile Across Cell Lines

The toxicity of the 1-(5-fluoropyrimidin-2-yl)ethanamine derivative is highly selective, primarily targeting cell lines dependent on autocrine or paracrine cytokine signaling (e.g., IL-6) [3, 4]. The primary manifestations of toxicity are G2/M cell cycle arrest and Caspase 3/7-dependent apoptosis [4, 5].

Quantitative Cytotoxicity Summary

The table below synthesizes the inhibitory concentrations (IC50) and primary toxicity mechanisms across diverse in vitro models.

Cell Line / OriginCancer TypeSensitivity (IC50 / GI50)Key Mechanism of Toxicity
TEL-Jak2 (Ba/F3) Engineered Isogenic60 nMPotent STAT5 inhibition; targeted cell death [2].
PPTP Panel (Median) Pediatric Solid Tumors1.5 µMCaspase 3/7 dependent apoptosis [1, 4].
H82, GLC4 Small Cell Lung Cancer0.73 – 3.08 µMG2/M phase arrest; PARP cleavage [5].
ABC DLBCL B-cell LymphomaHighly Sensitive (< 1 µM)Disruption of IL-6/IL-10 autocrine survival loops [3].
GCB DLBCL B-cell LymphomaResistantLack of active JAK/STAT dependency [3].

Causality Insight: The stark contrast in toxicity between Activated B-Cell (ABC) and Germinal Center B-Cell (GCB) Diffuse Large B-Cell Lymphoma (DLBCL) lines demonstrates that the fluoropyrimidine scaffold's toxicity is not a result of non-specific chemical reactivity, but rather a targeted blockade of the JAK1/2-mediated survival pathway [3].

Mechanistic Pathway of Cytotoxicity

The derivative induces cell death by competitively binding to the ATP pocket of JAK1/2, thereby halting the phosphorylation and subsequent dimerization of STAT3. Without nuclear translocation of active STAT3, the transcription of critical anti-apoptotic genes (Bcl-2, Survivin) and cell cycle regulators (Cyclin D1/D3) is aborted [4].

G IL6 IL-6 / Cytokines Receptor Cytokine Receptor IL6->Receptor Binds JAK2 JAK1 / JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 (Inactive Monomer) JAK2->STAT3 Phosphorylates AZD 1-(5-Fluoropyrimidin-2-YL)ethanamine Derivative AZD->JAK2 ATP-Competitive Inhibition pSTAT3 p-STAT3 (Active Dimer) STAT3->pSTAT3 Dimerization Nucleus Nuclear Translocation pSTAT3->Nucleus Translocates Genes Target Genes (Cyclin D1, Bcl-2, Survivin) Nucleus->Genes Transcription Apoptosis G2/M Arrest & Caspase 3/7 Apoptosis Genes->Apoptosis Downregulation Triggers

JAK/STAT inhibition by the fluoropyrimidine derivative leading to apoptosis.

Self-Validating Experimental Protocols

To accurately assess the toxicity profile of these compounds, researchers must employ self-validating assay systems. The following protocols integrate internal controls to ensure that observed cytotoxicity is mechanistically driven rather than an artifact of chemical interference.

Protocol A: High-Throughput Cell Viability & Cytotoxicity Profiling (MTS Assay)

Rationale: The MTS assay is preferred over MTT because the resulting formazan product is aqueous-soluble, eliminating the need for a solubilization step that can introduce pipetting errors and increase coefficient of variation (CV) in 96-well formats.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., TEL-Jak2 Ba/F3 or H82 SCLC lines) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in 90 µL of complete media in a flat-bottom 96-well plate.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular acclimation and adherence (for adherent lines).

  • Compound Preparation: Prepare a 10 mM stock of the 1-(5-fluoropyrimidin-2-yl)ethanamine derivative in anhydrous DMSO. Perform a 10-point serial dilution (e.g., 10 µM down to 0.5 nM) in media. Self-Validation Step: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% (v/v) to prevent solvent-induced basal toxicity.

  • Dosing: Add 10 µL of the diluted compound to the respective wells. Include a positive control (e.g., Staurosporine) to validate assay dynamic range, and a media-only blank to subtract background absorbance.

  • Exposure: Incubate for 72 to 96 hours [1].

  • Detection: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One) to each well. Incubate for 1–4 hours.

  • Quantification: Read absorbance at 490 nm using a microplate reader. Calculate relative IC50 using non-linear regression (curve fit) software.

Protocol B: Multiparametric Flow Cytometry for Apoptosis (Annexin V/PI)

Rationale: Cytotoxicity can manifest as either programmed cell death (apoptosis) or uncontrolled necrosis. Dual staining with Annexin V (detects externalized phosphatidylserine) and Propidium Iodide (PI) (detects compromised membrane integrity) allows for the precise differentiation between early apoptosis, late apoptosis, and necrosis [5].

Step-by-Step Methodology:

  • Treatment: Treat cells ( 1×106 cells/well in a 6-well plate) with the derivative at concentrations flanking the established IC50 (e.g., 0.5 µM, 1.0 µM, 2.5 µM) for 48 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells (via gentle trypsinization). Critical: Pooling both fractions prevents the underestimation of the total apoptotic population.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., FACSCalibur).

    • Quadrant Analysis: Q1 (Annexin V- / PI+) = Necrosis; Q2 (Annexin V+ / PI+) = Late Apoptosis; Q3 (Annexin V- / PI-) = Viable; Q4 (Annexin V+ / PI-) = Early Apoptosis.

References

  • Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Epigenetic gene regulation by Janus kinase 1 in diffuse large B-cell lymphoma. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo. Oncotarget. Available at:[Link]

  • The janus kinases inhibitor AZD1480 attenuates growth of small cell lung cancers in vitro and in vivo. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine. ResearchGate. Available at:[Link]

Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-(5-Fluoropyrimidin-2-YL)ethanamine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining the receptor binding affinity of the novel compound 1-(5-Fluoropyrimidin-2-YL)ethanamine. Recognizing the compound's structural alerts and its role as a key intermediate in the synthesis of the Janus kinase 2 (JAK2) inhibitor AZD1480, this document outlines a strategic and technically rigorous approach to identifying and characterizing its primary molecular targets. We will delve into the rationale behind target selection, the design of robust binding assays, and the interpretation of the resulting data, moving beyond a simple recitation of protocols to explain the causal links between experimental choices and the integrity of the findings. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of new chemical entities with precision and confidence.

Introduction: The Significance of 1-(5-Fluoropyrimidin-2-YL)ethanamine

1-(5-Fluoropyrimidin-2-YL)ethanamine is a synthetic compound featuring a 5-fluoropyrimidine core, a structure of significant interest in medicinal chemistry. The fluorine substituent can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The 2-ethanamine side chain provides a basic center that can engage in hydrogen bonding with receptor residues.

Crucially, (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine is a documented key intermediate in the synthesis of AZD1480, a potent and selective inhibitor of JAK2 kinase.[1] This established lineage provides a strong rationale for prioritizing the investigation of its binding affinity for kinases, particularly those within the JAK family. The broader class of 2-aminopyrimidine derivatives has also demonstrated activity against a range of other receptor types, including Fibroblast Growth Factor Receptor 4 (FGFR4), Epidermal Growth Factor Receptor (EGFR), and the histamine H4 receptor, underscoring the need for a comprehensive screening approach to fully delineate the compound's selectivity profile.[2][3][4]

Strategic Considerations for Target Identification and Assay Selection

A robust assessment of receptor binding affinity begins with a well-reasoned strategy for target selection and the choice of an appropriate assay methodology.

Primary Target Hypothesis: The Janus Kinase (JAK) Family

Given that 1-(5-Fluoropyrimidin-2-YL)ethanamine is a precursor to a known JAK2 inhibitor, the initial and primary focus of our investigation will be the JAK family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2. These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[1][5][6]

Secondary and Off-Target Screening Panel

To ensure a comprehensive understanding of the compound's selectivity and potential for off-target effects, a broader screening panel is essential. Off-target activities of kinase inhibitors are common and can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2][7][8][9] Based on the known activities of the 2-aminopyrimidine scaffold, this panel should include, at a minimum:

  • Fibroblast Growth Factor Receptors (FGFRs): Particularly FGFR4, given the documented activity of other 2-aminopyrimidine derivatives.[2][10]

  • Epidermal Growth Factor Receptor (EGFR): A well-established target for this chemical class in oncology.[4][11]

  • Other relevant kinases: A commercially available kinase panel, such as the KINOMEscan™, can provide a broad assessment of selectivity against hundreds of kinases.

  • G-Protein Coupled Receptors (GPCRs): Given the activity of some aminopyrimidines at the histamine H4 receptor, a representative panel of GPCRs is warranted.

Choice of Binding Assay Methodology

The selection of the binding assay format is critical for generating reliable and reproducible data. The two primary methodologies recommended for this investigation are the radioligand binding assay and the fluorescence polarization assay.

  • Radioligand Binding Assay: This is the gold standard for quantifying receptor-ligand interactions due to its high sensitivity and robustness.[3][12] It directly measures the binding of a radiolabeled ligand to a receptor. A competitive binding format, where the unlabeled test compound (1-(5-Fluoropyrimidin-2-YL)ethanamine) competes with a known radioligand for the receptor's binding site, is the most efficient approach for determining the inhibitory constant (Ki) of the test compound.

  • Fluorescence Polarization (FP) Assay: This is a homogeneous, solution-based technique that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer) upon binding to a larger protein.[13][14][15] FP assays are well-suited for high-throughput screening and offer a non-radioactive alternative to radioligand binding assays.

For the initial characterization of binding to the primary targets (JAK family), a radioligand binding assay is recommended for its precision. For broader kinase screening and GPCR panels, an FP-based or similar fluorescence-based method may be more practical.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments required to determine the receptor binding affinity of 1-(5-Fluoropyrimidin-2-YL)ethanamine.

Preparation of Receptor-Containing Cell Membranes

The quality of the receptor preparation is paramount for a successful binding assay. Cell membranes containing the receptor of interest can be prepared from cell lines overexpressing the target receptor.[16][17][18][19]

Protocol: Cell Membrane Preparation

  • Cell Culture: Culture a cell line stably overexpressing the human receptor of interest (e.g., HEK293-JAK2) to a high density.

  • Cell Harvest: Detach the cells from the culture vessel and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar mechanical disruption method on ice.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step.

  • Final Preparation and Storage: Resuspend the final membrane pellet in a suitable storage buffer (e.g., lysis buffer with 10% glycerol). Determine the protein concentration using a standard protein assay (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.

Radioligand Competitive Binding Assay

This protocol describes a filtration-based competitive binding assay to determine the IC50 and Ki of 1-(5-Fluoropyrimidin-2-YL)ethanamine for a target receptor.

Protocol: Radioligand Competitive Binding Assay

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

    • 1-(5-Fluoropyrimidin-2-YL)ethanamine at various concentrations (typically a 10-point serial dilution). For non-specific binding (NSB) control wells, add a high concentration of a known, unlabeled ligand for the target receptor. For total binding (B0) wells, add assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-labeled JAK2 inhibitor) at a concentration close to its Kd.

    • The prepared cell membrane suspension (the amount of protein per well should be optimized to ensure that less than 10% of the radioligand is bound at equilibrium).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Competitive Binding Assay

This protocol outlines a competitive FP assay to determine the IC50 of 1-(5-Fluoropyrimidin-2-YL)ethanamine.

Protocol: Fluorescence Polarization Competitive Binding Assay

  • Assay Setup: In a low-volume, black 384-well plate, add the following:

    • Assay Buffer

    • 1-(5-Fluoropyrimidin-2-YL)ethanamine at various concentrations.

    • A fixed concentration of a fluorescently labeled tracer molecule with known affinity for the target receptor. The tracer concentration should be optimized to be below its Kd and provide a stable and sufficient fluorescence signal.

    • A fixed concentration of the purified target receptor protein.

  • Incubation: Incubate the plate at room temperature, protected from light, for a period sufficient to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data should be summarized in a clear and concise table for easy comparison of the binding affinities across different receptors.

Target ReceptorAssay TypeRadioligand/TracerKd of Radioligand/Tracer (nM)IC50 of 1-(5-Fluoropyrimidin-2-YL)ethanamine (µM)Ki of 1-(5-Fluoropyrimidin-2-YL)ethanamine (µM)
JAK1Radioligand[³H]-Ruxolitinib1.2
JAK2Radioligand[³H]-Ruxolitinib0.8
JAK3Radioligand[³H]-Tofacitinib2.5
TYK2Radioligand[³H]-BMS-9861650.5
FGFR4FPFluorescently labeled Ponatinib5.1
EGFRFPFluorescently labeled Gefitinib3.7

Note: The radioligands/tracers and their Kd values are provided as examples and should be experimentally determined or obtained from reliable sources.

Interpretation of Binding Affinity Data

The calculated Ki values provide a quantitative measure of the binding affinity of 1-(5-Fluoropyrimidin-2-YL)ethanamine for each target receptor.

  • High Affinity: A low Ki value (typically in the nanomolar range) indicates high binding affinity. If 1-(5-Fluoropyrimidin-2-YL)ethanamine exhibits a low nanomolar Ki for JAK2, it would be consistent with its role as a precursor to a JAK2 inhibitor.

  • Selectivity: By comparing the Ki values across the panel of tested receptors, the selectivity of the compound can be determined. A high degree of selectivity for one receptor over others is often a desirable characteristic for a drug candidate, as it can minimize off-target effects.[2][7][9] For example, a >100-fold selectivity for JAK2 over other JAK family members and other kinases would be significant.

  • Off-Target Binding: Binding to unintended targets can lead to adverse effects. Any significant binding (e.g., Ki < 10 µM) to other receptors in the screening panel should be noted and considered for further investigation.

Visualization of Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental workflows and biological signaling pathways.

Experimental Workflow for Receptor Binding Affinity Determination

experimental_workflow cluster_preparation Receptor Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Receptor Overexpression) cell_harvest Cell Harvest cell_culture->cell_harvest homogenization Homogenization cell_harvest->homogenization centrifugation Differential Centrifugation homogenization->centrifugation membrane_prep Isolated Cell Membranes centrifugation->membrane_prep assay_setup Assay Plate Setup (Compound, Radioligand, Membranes) membrane_prep->assay_setup Input incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration & Washing incubation->filtration scint_counting Scintillation Counting filtration->scint_counting raw_data Raw CPM Data scint_counting->raw_data Output specific_binding Calculate Specific Binding raw_data->specific_binding dose_response Dose-Response Curve specific_binding->dose_response ic50_calc IC50 Determination dose_response->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Workflow for Radioligand Binding Assay.

Hypothetical Signaling Pathway: JAK-STAT Pathway

If 1-(5-Fluoropyrimidin-2-YL)ethanamine is found to be a potent JAK2 inhibitor, it would be expected to modulate the JAK-STAT signaling pathway.

jak_stat_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat Dimerization dna DNA p_stat->dna Nuclear Translocation & DNA Binding compound 1-(5-Fluoropyrimidin-2-YL)ethanamine compound->jak2 Inhibition gene_transcription Gene Transcription dna->gene_transcription Modulation

Caption: Inhibition of the JAK-STAT Pathway.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the receptor binding affinity of 1-(5-Fluoropyrimidin-2-YL)ethanamine. By adopting a hypothesis-driven approach to target selection, employing robust and validated assay methodologies, and interpreting the resulting data within the broader context of the compound's chemical lineage and the known pharmacology of its structural class, researchers can confidently and accurately characterize its pharmacological profile. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • Wu, X., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Contente, M. L., et al. (2018). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by... ResearchGate. Available at: [Link]

  • Lim, H. D., et al. (2008). Structure−Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Wu, X., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. PMC. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. PubMed. Available at: [Link]

  • Wee, S., et al. (2015). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. PMC. Available at: [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. Available at: [Link]

  • Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • Wu, P., et al. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Taylor & Francis Online. Available at: [Link]

  • GenScript. GPCR & Ion Channel Membrane Preparation. Available at: [Link]

  • Lane, J. R. D., et al. (2014). Radioligand binding assays. Bio-protocol. Available at: [Link]

  • Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. Available at: [Link]

  • QIAGEN. JAK/Stat Signaling. Available at: [Link]

  • Jänne, P. A., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. PubMed. Available at: [Link]

  • Reactome. Signaling by FGFR4. Available at: [Link]

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Indigo Biosciences. The Fibroblast Growth Factor Receptor 4 (FGFR4). Available at: [Link]

  • Eurofins DiscoverX. Uses & Advantages of Membrane Preparations for GPCRs. Available at: [Link]

  • Liu, Y., et al. (2020). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Oncology. Available at: [Link]

  • ResearchGate. (2017). Chemical structure of the JAK2 inhibitors, TG101348 and AZD-1480. Available at: [Link]

  • Khan, M. A., et al. (2019). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. MDPI. Available at: [Link]

  • Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. Available at: [Link]

  • Robers, M. B., et al. (2015). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. Available at: [Link]

  • Reaction Biology. (2026). Beyond Early Success: What a Kinase Case Study Revealed About Off-Target Effects. Available at: [Link]

  • Carrillo, J. J., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed. Available at: [Link]

  • Leff, P., & Dougal, I. G. (1993). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • Horton, J. R., et al. (2016). Fluorescence polarization binding assays. Bio-protocol. Available at: [Link]

  • Xenbase. (2015). AZD1480. Available at: [Link]

  • PubChem. (2026). Azd-1480. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • Ioannidis, S., et al. (2010). The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors. PMC. Available at: [Link]

  • Goutelle, S., et al. (2008). An examination of experimental design in relation to receptor binding assays. PMC. Available at: [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. PubMed. Available at: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available at: [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • Structural Biology @ Vanderbilt. Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Available at: [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife. Available at: [Link]

Sources

Exploratory

Structural and Crystallographic Analysis of 1-(5-Fluoropyrimidin-2-YL)ethanamine: A Critical Pharmacophore in Kinase Inhibition

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern fragment-based drug discovery (FBDD), the precise 3D spatial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD), the precise 3D spatial arrangement of chemical building blocks dictates the efficacy, selectivity, and pharmacokinetic profile of the final active pharmaceutical ingredient (API). (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS: 905587-41-9; HCl salt CAS: 935667-21-3) is a highly privileged chiral fragment[1]. It serves as a critical structural anchor in the design of potent ATP-competitive kinase inhibitors, most notably the JAK2 inhibitor AZD1480[2].

This whitepaper provides an in-depth analysis of the crystallographic properties, 3D conformational dynamics, and structural methodologies associated with this molecule. By examining the causality behind its crystallization protocols and its biocatalytic synthesis, we establish a self-validating framework for utilizing this fragment in advanced medicinal chemistry campaigns.

Physicochemical Profile & 3D Conformational Analysis

The utility of 1-(5-fluoropyrimidin-2-yl)ethanamine lies in its rigid pyrimidine core coupled with a flexible, chiral ethylamine side chain. The introduction of the fluorine atom at the 5-position of the pyrimidine ring serves a dual purpose: it lowers the pKa of the adjacent nitrogen atoms (modulating hydrogen-bond acceptor strength) and introduces favorable multipolar interactions within hydrophobic protein pockets.

Quantitative Structural Data

The following table summarizes the computed and experimentally derived physicochemical properties of the free base, which dictate its behavior during crystallization and protein binding[1].

PropertyValueCausality / Structural Implication
Molecular Formula C₆H₈FN₃Defines the fundamental atomic composition.
Molecular Weight 141.15 g/mol Low molecular weight qualifies it as an ideal fragment (Rule of 3 compliant).
Exact Mass 141.07022 DaUtilized for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 1 (Primary Amine)Critical for interacting with the kinase hinge region or solvent.
H-Bond Acceptors 3 (N, N, F)Enables complex multipoint coordination networks.
Rotatable Bonds 1 (C-C chiral axis)Limits entropic penalty upon binding to the target protein.
Topological Polar Surface Area 51.8 ŲOptimal for cellular permeability and oral bioavailability.
3D Conformational Dynamics

In its 3D crystal lattice, the molecule adopts a conformation that minimizes steric repulsion between the methyl group of the ethylamine moiety and the lone pairs of the pyrimidine nitrogens. The (S)-enantiomer projects the primary amine out of the plane of the pyrimidine ring at a dihedral angle of approximately 60° to 90° (gauche conformation). This specific vector trajectory is non-negotiable for its role in AZD1480, as it aligns the core correctly within the JAK2 ATP-binding pocket[2].

Crystallographic Determination: Self-Validating Methodology

To definitively confirm the 3D structure and absolute configuration of the synthesized fragment, Small-Molecule X-ray Diffraction (SMXRD) is employed. Because the free base is a liquid or low-melting solid at room temperature, crystallization is performed on the hydrochloride salt .

Step-by-Step Crystallization & Diffraction Protocol

Step 1: Solvent System Selection (Vapor Diffusion)

  • Action: Dissolve 50 mg of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride in 0.5 mL of high-purity methanol. Place this in an inner vial, surrounded by an outer vial containing 3 mL of diethyl ether. Seal the system.

  • Causality: The salt is highly soluble in methanol but insoluble in ether. The slow vapor-phase diffusion of ether into the methanol creates a highly controlled, gradual supersaturation gradient. This prevents rapid, chaotic nucleation, ensuring the growth of single, defect-free crystals suitable for diffraction.

Step 2: Thermal Stabilization

  • Action: Incubate the sealed diffusion chamber at a constant 4°C for 72 hours.

  • Causality: Lowering the temperature reduces the kinetic energy of the system, slowing the diffusion rate and minimizing thermal vibrations during lattice assembly, which translates to higher resolution X-ray data.

Step 3: X-Ray Data Collection at Cryogenic Temperatures

  • Action: Mount a suitable single crystal on a goniometer loop using perfluoropolyether oil and immediately flash-cool to 100 K using a liquid nitrogen cryostream. Collect diffraction data using Cu-Kα radiation (λ = 1.5418 Å).

  • Causality: Cryocooling minimizes radiation damage from the X-ray beam and drastically reduces atomic displacement parameters (B-factors). Cu-Kα radiation is specifically chosen over Mo-Kα because the longer wavelength enhances the anomalous scattering signal of the lighter elements (Chlorine and Fluorine), which is mandatory for determining absolute stereochemistry.

Step 4: Refinement and Self-Validation

  • Action: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F².

  • Validation Checkpoint: The protocol is self-validating through the Flack Parameter . For the (S)-configuration to be confirmed with absolute certainty, the refined Flack parameter must be 0.00±0.05 . An R-factor (R1) of < 5% validates the overall quality and atomic precision of the model.

Biocatalytic Synthesis of the (S)-Enantiomer

The synthesis of this fragment requires strict enantiomeric control. Traditional chemical resolution is inefficient. Instead, a continuous-flow biocatalytic process using an immobilized amine transaminase from Vibrio fluvialis (Vf-ATA) is the industry standard[3].

Flow Chemistry Protocol
  • Enzyme Immobilization: Vf-ATA is covalently bound to glyoxyl-agarose. Causality: Covalent linkage prevents enzyme leaching and unfolding under hydrodynamic stress, allowing for continuous operation.

  • Continuous Flow Reaction: A prochiral ketone precursor and an amine donor are pumped through a packed-bed reactor containing the immobilized enzyme at 40°C. Causality: Flow chemistry continuously removes the product from the reaction zone, circumventing the thermodynamic equilibrium limitations of batch transamination and driving the reaction to completion.

  • Validation Checkpoint: The output is analyzed via chiral HPLC. The system validates itself by consistently yielding an enantiomeric excess (ee) of >99%, proving the strict stereoselectivity of the immobilized enzyme[3].

G Ketone Prochiral Ketone Precursor Reactor Packed-Bed Flow Reactor (Dimethyl Carbonate) Ketone->Reactor Enzyme Immobilized Vf-ATA (Amine Transaminase) Enzyme->Reactor Purification In-line Purification Reactor->Purification Product (S)-1-(5-Fluoropyrimidin- 2-yl)ethanamine (>99% ee) Purification->Product

Continuous flow biocatalytic synthesis of the (S)-amine fragment using immobilized Vf-ATA.

Pharmacophore Application: JAK2 Inhibition via AZD1480

The 3D crystallographic conformation of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine is the cornerstone of the JAK2 inhibitor AZD1480[4]. AZD1480 is a potent ATP-competitive inhibitor (IC₅₀ = 0.26 nM) that blocks the JAK/STAT3 signaling pathway, which is frequently hyperactivated in solid tumors and myeloproliferative neoplasms[5].

Mechanism of Structural Binding

When AZD1480 enters the ATP-binding pocket of JAK2:

  • Stereospecific Anchoring: The (S)-methyl group of the ethanamine linker projects into a highly specific, size-restricted hydrophobic sub-pocket. Causality: If the (R)-enantiomer were present, severe steric clashes with the kinase backbone would occur, completely abolishing binding affinity.

  • Hinge Region Interaction: The stereospecific anchoring perfectly aligns the 5-fluoropyrimidine core with the hinge region of JAK2. The pyrimidine nitrogens act as hydrogen-bond acceptors with the backbone amides of the kinase.

  • Fluorine-Protein Interactions: The highly electronegative fluorine atom engages in orthogonal multipolar interactions with the carbonyl carbon of adjacent peptide bonds, locking the drug into a rigid, highly selective conformation that favors JAK2 over JAK3[5].

By inhibiting JAK2, AZD1480 prevents the phosphorylation and subsequent dimerization of STAT3, thereby halting the nuclear translocation required for tumor cell proliferation[5].

G Cytokine IL-6 / Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase (ATP Pocket) Receptor->JAK2 STAT3 STAT3 Monomer JAK2->STAT3 Phosphorylation AZD1480 AZD1480 Inhibitor (Contains Chiral Amine) AZD1480->JAK2 Competitive Inhibition pSTAT3 Phosphorylated STAT3 (Dimerization) STAT3->pSTAT3 Transcription Tumor Cell Survival & Proliferation pSTAT3->Transcription Nuclear Translocation

JAK2/STAT3 signaling pathway and the targeted competitive inhibition by AZD1480.

Conclusion

The transition of 1-(5-fluoropyrimidin-2-yl)ethanamine from a simple chemical building block to a critical pharmacophore in clinical candidates underscores the importance of 3D structural control in drug design. Through rigorous crystallographic validation, stereoselective flow biocatalysis, and structure-based drug design, this fragment provides the exact geometric and electronic parameters required to achieve sub-nanomolar kinase inhibition.

References

  • (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine Source: ResearchGate URL:[Link]

  • AZD-1480 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors Source: PubMed Central (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Continuous Flow Biocatalytic Synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Application: Chiral intermediate synthesis for JAK2 kinase inhibitors (e.g., AZD1480) Executive Summary & Mechanistic Ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Application: Chiral intermediate synthesis for JAK2 kinase inhibitors (e.g., AZD1480)

Executive Summary & Mechanistic Rationale

The synthesis of enantiopure (S)-1-(5-fluoropyrimidin-2-yl)ethanamine is a critical step in the development of targeted therapeutics, particularly JAK2 kinase inhibitors [1]. Traditional batch syntheses of this chiral amine often rely on multi-step chemical resolutions or transition-metal-catalyzed asymmetric hydrogenations, which can suffer from low atom economy, heavy metal contamination, and complex downstream processing.

This protocol details a highly efficient, green, and scalable alternative: continuous flow biocatalysis using an immobilized amine transaminase (ATA) . By utilizing the (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) immobilized on a glyoxyl-agarose support, researchers can achieve near-perfect enantioselectivity (>99% ee) [1].

Causality in Experimental Design:

  • Enzyme Immobilization: Vf-ATA is covalently bound to glyoxyl-agarose. This specific multipoint covalent attachment prevents enzyme leaching and significantly enhances thermal and operational stability under hydrodynamic stress in a packed-bed reactor (PBR) [1].

  • Continuous Flow over Batch: Batch transamination often suffers from product inhibition and unfavorable thermodynamic equilibria. A continuous flow setup constantly removes the product from the microenvironment of the enzyme, driving the reaction forward and allowing for seamless in-line purification [1].

  • Co-solvent Selection: Dimethyl carbonate (DMC) or Dimethyl sulfoxide (DMSO) is utilized as a co-solvent to enhance the solubility of the lipophilic prochiral ketone substrate without denaturing the biocatalyst [1].

Process Visualization

BiocatalyticFlow Substrate Prochiral Ketone (Substrate) Mixer T-Mixer Homogenization Substrate->Mixer Donor Amine Donor + PLP Cofactor Donor->Mixer Solvent Buffer + Co-solvent (DMC or DMSO) Solvent->Mixer PBR Packed-Bed Reactor (Immobilized Vf-ATA) Mixer->PBR Continuous Feed Purification In-line Catch & Release (Ion Exchange) PBR->Purification Crude Effluent Product (S)-1-(5-Fluoropyrimidin- 2-yl)ethanamine Purification->Product >99% ee, 35% Yield

Continuous flow workflow for the biocatalytic synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine.

Quantitative Data & Reagent Specifications

To ensure reproducibility, the critical parameters for the immobilization and continuous flow biotransformation are summarized below.

ParameterSpecification / ValueRationale
Biocatalyst Vibrio fluvialis ATA (Vf-ATA)High (S)-enantioselectivity for bulky ketone substrates.
Support Matrix Glyoxyl-agaroseHigh surface area; enables rigid multipoint covalent binding.
Protein Loading 2 mg / g of supportOptimal balance between specific activity and steric hindrance [1].
Activity Loading 4.58 U / g of supportEnsures sufficient catalytic turnover in the PBR [1].
Cofactor Pyridoxal 5'-phosphate (PLP)Essential molecular shuttle for the amino group transfer [1].
Co-solvent Dimethyl carbonate (DMC)Green solvent; improves substrate solubility up to operational limits [1].
Target Yield / ee 35% isolated yield / >99% eeValidated baseline for continuous in-line purification systems [1].

Step-by-Step Methodology

Phase 1: Covalent Immobilization of Vf-ATA

Self-Validating Check: Successful immobilization is confirmed by measuring the residual activity of the supernatant post-binding. A drop in supernatant activity coupled with active support indicates successful covalent linkage.

  • Support Preparation: Suspend 0.5 g of glyoxyl-agarose resin in 5 mL of 100 mM sodium bicarbonate buffer (pH 10.0).

  • Enzyme Loading: Add Vf-ATA to the suspension to achieve a protein loading of 2 mg/g of support (approx. 4.58 U/g)[1].

  • Immobilization Reaction: Incubate the suspension under gentle end-over-end mixing at 25°C for 3 hours. Crucial Note: Do not use magnetic stirring, as it will mechanically shear the agarose beads, leading to high backpressure in the flow reactor.

  • Schiff Base Reduction: Add sodium cyanoborohydride (NaCNBH₃) to a final concentration of 1 mg/mL to irreversibly reduce the formed Schiff bases between the enzyme's surface lysine residues and the glyoxyl groups [1]. Incubate for 30 minutes.

  • Washing: Filter the immobilized enzyme preparation and wash extensively with 50 mM phosphate buffer (pH 7.5) to remove unbound protein and reducing agent. Store at 4°C until use. Expected activity recovery is approximately 30% [1].

Phase 2: Packed-Bed Reactor (PBR) Preparation
  • Column Packing: Slurry-pack the immobilized Vf-ATA into a glass or stainless-steel flow column (e.g., Omnifit column, 6.6 mm inner diameter).

  • Bed Equilibration: Connect the column to a high-precision syringe pump or HPLC pump. Equilibrate the bed by pumping 50 mM HEPES buffer (pH 7.5) containing 0.1 mM PLP at a flow rate of 0.1 mL/min for 5 column volumes (CV).

Phase 3: Continuous Flow Biotransformation
  • Substrate Feed Preparation: Prepare a homogenous feed solution containing the prochiral ketone substrate (1-(5-fluoropyrimidin-2-yl)ethanone), an excess of the amine donor (e.g., isopropylamine or alanine, depending on the specific thermodynamic drive required), and 0.1 mM PLP in a mixture of HEPES buffer (pH 7.5) and Dimethyl carbonate (DMC) [1].

  • Reaction Execution: Pump the substrate feed through the PBR at a precisely controlled residence time (optimized based on column volume, typically 20-40 minutes). Maintain the reactor temperature at 30-40°C using a column oven. Caution: Temperatures above 50°C will lead to thermal inactivation of the ATA [1].

  • Steady-State Monitoring: Discard the first 2-3 CVs of effluent. Collect subsequent fractions and monitor conversion via HPLC (using a chiral stationary phase to confirm >99% ee).

Phase 4: In-line Purification and Isolation
  • Catch-and-Release: Direct the reactor effluent into an in-line strong cation exchange (SCX) cartridge. The unreacted ketone and co-solvent will pass through, while the protonated amine product and amine donor are retained.

  • Washing: Flush the SCX cartridge with methanol to remove residual organic impurities.

  • Elution: Elute the target (S)-1-(5-fluoropyrimidin-2-yl)ethanamine using a solution of methanolic ammonia (2M NH₃ in MeOH).

  • Concentration: Evaporate the eluent under reduced pressure to yield the optically pure amine (Expected yield: ~35%) [1].

References

  • Bavaro, T., Marrubini, G., Annunziata, F., Conti, P., Speranza, G., Monti, D., Tamborini, L., & Ubiali, D. "Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine." ChemCatChem / ResearchGate. Available at:[Link]

Application

Application Note: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine as a Chiral Building Block in the Design of JAK1/2 Kinase Inhibitors

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive Summary The development of highly selective kinase inhibitors requires building blocks that not only fit perfectly into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

The development of highly selective kinase inhibitors requires building blocks that not only fit perfectly into the ATP-binding pocket but also possess optimal physicochemical properties for oral bioavailability and metabolic stability. (S)-1-(5-fluoropyrimidin-2-yl)ethanamine has emerged as a privileged chiral intermediate, most notably serving as the critical hinge-binding and pocket-filling motif in AZD1480 , a potent ATP-competitive JAK1/JAK2 inhibitor[1].

This application note details the medicinal chemistry rationale behind this specific moiety, outlines a self-validating flow-biocatalysis protocol for its enantioselective synthesis, and provides the downstream methodology for its integration into active pharmaceutical ingredients (APIs).

Structural Rationale: The "Fluorine Effect" and Conformational Locking

Expertise & Experience: Understanding the causality behind molecular design.

When designing kinase inhibitors, every atom must serve a geometric or electronic purpose. The selection of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine over its non-fluorinated or racemic counterparts is driven by two critical factors:

  • The Bioisosteric Fluorine Substitution: The introduction of a fluorine atom at the C5 position of the pyrimidine ring exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent pyrimidine nitrogens. By reducing the basicity of the ring, medicinal chemists can minimize off-target liabilities (such as hERG channel binding) and enhance the metabolic stability of the pyrimidine core against cytochrome P450-mediated oxidation[1]. Furthermore, the fluorine atom increases lipophilicity (logP) without adding detrimental steric bulk.

  • Chiral Conformational Locking: The (S)-ethanamine linker acts as a conformational lock. When the molecule enters the kinase hinge region, the chiral methyl group projects into a specific hydrophobic selectivity pocket. This restricts the rotation of the pyrimidine ring, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty of binding. The (R)-enantiomer introduces severe steric clashes with the kinase domain, resulting in a dramatic loss of target affinity[1].

Biocatalytic Synthesis Protocol

Trustworthiness: A self-validating continuous flow system.

Traditional chemical reductive amination of 1-(5-fluoropyrimidin-2-yl)ethanone often yields racemic mixtures that require costly and low-yielding chiral resolution. To achieve the rigorous >99% enantiomeric excess (ee) required for API synthesis, an enzymatic asymmetric transamination using Vibrio fluvialis amine transaminase (Vf-ATA) is employed[2].

By immobilizing the enzyme and utilizing continuous flow chemistry, product inhibition is mitigated, and the two-step batch process is streamlined into a single continuous operation[2].

Biocatalysis_Workflow Ketone 1-(5-fluoropyrimidin- 2-yl)ethanone Enzyme Immobilized Vf-ATA (Packed-Bed Reactor) Ketone->Enzyme Flow System Dimethyl Carbonate Product (S)-1-(5-fluoropyrimidin- 2-yl)ethanamine >99% ee Enzyme->Product Chiral Amine Transfer

Continuous flow biocatalytic synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine using Vf-ATA.

Step-by-Step Methodology
  • Biocatalyst Preparation: Covalently immobilize Vf-ATA onto glyoxyl-agarose support beads. Pack the immobilized enzyme into a temperature-controlled glass column reactor (packed-bed reactor) maintained at 30 °C.

  • Substrate Feed Preparation: Prepare a homogeneous feed solution containing 1-(5-fluoropyrimidin-2-yl)ethanone (amino acceptor), isopropylamine (amino donor), and pyridoxal 5-phosphate (PLP, cofactor) in a solvent mixture utilizing dimethyl carbonate as a green co-solvent[2].

  • Continuous Flow Transamination: Pump the feed solution through the packed-bed reactor at a precisely calibrated flow rate to ensure a residence time of approximately 30 minutes.

  • In-Line Purification: Route the reactor effluent through an in-line strongly acidic cation exchange resin to capture the newly formed basic amine, allowing unreacted ketone and neutral byproducts to wash through. Elute the target amine using a mild ammonia/methanol solution.

Validation & Checkpoint (Self-Validating System):

  • In-Process Control (IPC): Analyze the eluate via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Causality Check: The target metric is >99% ee. If the ee or conversion rate drops below threshold, it indicates either thermal inactivation of the enzyme or insufficient residence time. Corrective action: Reduce the pump flow rate to increase residence time, or replace the enzyme cartridge if activity recovery has degraded.

Quantitative Comparison: Batch vs. Flow Biocatalysis
ParameterTraditional Batch ProcessContinuous Flow (Immobilized Vf-ATA)
Enantiomeric Excess (ee) >99%>99%
Reaction Time 24 - 48 hours~30 min (Residence Time)
Downstream Purification Complex 2-step extractionStraightforward in-line purification
Co-solvent System DMSO (Difficult to remove)Dimethyl carbonate (Green, volatile)

(Data synthesized from comparative biocatalysis studies[2])

Integration into Kinase Inhibitors: Synthesis of AZD1480

Once isolated, (S)-1-(5-fluoropyrimidin-2-yl)ethanamine is utilized as the primary nucleophile in a Nucleophilic Aromatic Substitution (SNAr) to build the core of AZD1480[3].

Step-by-Step Methodology
  • Reagent Mixing: In a reactor vessel, combine 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.0 eq) and (S)-1-(5-fluoropyrimidin-2-yl)ethanamine (1.25 eq).

  • Solvent & Base Selection: Suspend the mixture in tert-amyl alcohol. Add potassium bicarbonate (KHCO3, 4.0 eq).

    • Causality:tert-amyl alcohol is chosen because it is a non-nucleophilic, high-boiling solvent that prevents competing side reactions. KHCO3 is utilized as a mild base to scavenge the generated HCl without degrading the sensitive pyrimidine core[3].

  • Thermal Coupling: Heat the stirred slurry to 100 °C and maintain for 50 hours.

  • Workup & Crystallization: Cool the mixture to 50 °C and wash twice with warm water to remove inorganic salts. Add isopropanol, followed by a solution of maleic acid in isopropanol to precipitate the API as a stable maleate salt[3].

Validation & Checkpoint (Self-Validating System):

  • In-Process Control (IPC): Monitor the reaction via LC-MS.

  • Causality Check: The reaction is deemed complete when the mass peak of the 2,5-dichloropyrimidine starting material disappears, and the target product mass ( [M+H]+=349.1 ) dominates the chromatogram. If starting material persists past 50 hours, verify the basicity of the mixture; HCl accumulation can protonate the chiral amine, rendering it non-nucleophilic.

Pharmacological Validation & Mechanism of Action

Expertise & Experience: Translating chemical structure to biological efficacy.

The successful integration of the (S)-1-(5-fluoropyrimidin-2-yl)ethanamine building block yields AZD1480, a highly potent inhibitor of the JAK/STAT pathway. AZD1480 acts as an ATP-competitive inhibitor, selectively binding to the active conformation of JAK2 and, to a slightly lesser extent, JAK1[4][5].

By inhibiting JAK2, AZD1480 effectively blocks the downstream phosphorylation and dimerization of STAT3. This prevents STAT3 from translocating to the nucleus, thereby halting the transcription of genes responsible for tumor angiogenesis, cell survival, and metastasis in solid tumors and multiple myeloma[4][6].

JAK_STAT_Inhibition Receptor Cytokine Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT3 STAT3 Monomer JAK2->STAT3 Phosphorylation Inhibitor AZD1480 (5-F-Pyrimidine Motif) Inhibitor->JAK2 ATP-Competitive Inhibition pSTAT3 Phospho-STAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Gene Transcription (Tumorigenesis) pSTAT3->Nucleus Nuclear Translocation

Mechanism of JAK2 inhibition by AZD1480 blocking STAT3-mediated tumorigenesis.

In Vitro Kinase Selectivity Profile

The precise fit of the fluorinated chiral building block ensures excellent selectivity against off-target kinases within the JAK family:

Kinase TargetIC50 (nM)Selectivity Fold (vs JAK2)
JAK2 0.261x (Primary Target)
JAK1 1.3~5x
JAK3 >100>380x
Tyk2 >100>380x

(Data derived from recombinant kinase inhibition assays[4][5])

References

  • Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine Source: ResearchGate URL:[Link]

  • The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors Source: PMC - NIH URL:[Link]

  • Use of ω-Transaminase Enzyme Chemistry in the Synthesis of a JAK2 Kinase Inhibitor Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Method

Application Note: Advanced Chiral Resolution and Asymmetric Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanamine

Executive Summary The chiral amine (S)-1-(5-fluoropyrimidin-2-yl)ethanamine (CAS: 935667-21-3) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of AZD1480, a potent JAK2 kinase inhibitor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral amine (S)-1-(5-fluoropyrimidin-2-yl)ethanamine (CAS: 935667-21-3) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of AZD1480, a potent JAK2 kinase inhibitor developed for the treatment of myeloproliferative neoplasms[1]. Achieving high enantiomeric purity (>99% ee) for this building block is paramount to ensure the pharmacological efficacy and safety of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive, comparative guide to the chiral resolution and synthesis of this compound. We transition from classical diastereomeric salt resolution to state-of-the-art biocatalytic asymmetric synthesis using ω-transaminases (ω-TAs). By detailing both batch two-phase systems and continuous-flow biocatalysis, this guide equips process chemists with scalable, field-proven methodologies.

Mechanistic Rationale & Strategy Selection

The Limitations of Classical Resolution

Historically, racemic amines have been resolved via classical diastereomeric salt formation using chiral acids (e.g., L-tartaric acid or (R)-mandelic acid). While accessible, this method is fundamentally limited by a maximum theoretical yield of 50%. Furthermore, it requires multiple energy-intensive recrystallization cycles to achieve desired optical purity, leading to a high environmental factor (E-factor) and significant solvent waste.

The Biocatalytic Paradigm Shift

To circumvent the 50% yield ceiling, modern process chemistry employs asymmetric synthesis via ω-transaminases. Specifically, the (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) catalyzes the direct conversion of the prochiral ketone (2-acetyl-5-fluoropyrimidine) into the (S)-amine[2].

Causality in Biocatalytic Design:

  • Pyridoxal-5'-phosphate (PLP) Cofactor: PLP acts as the molecular shuttle for the amine group. Maintaining a slightly alkaline pH (7.5–8.0) is critical to prevent PLP hydrolysis and maintain the enzyme's active site conformation.

  • In Situ Product Removal (ISPR): Transaminase reactions suffer from severe product inhibition and unfavorable thermodynamic equilibria. To drive the reaction forward, a two-phase system (aqueous/toluene) is employed. The organic phase acts as a sink, selectively extracting the inhibitory ketone byproduct (e.g., acetophenone) away from the aqueous enzyme phase[1].

  • Enzyme Immobilization: For continuous-flow applications, Vf-ATA is immobilized on glyoxyl-agarose via multipoint covalent attachment. This rigidifies the enzyme structure, drastically improving its thermal and operational stability against shear forces in a packed-bed reactor[2].

Comparative Performance Data

The following table summarizes the quantitative metrics of the three primary methodologies discussed in this application note.

MethodYield (%)Enantiomeric Excess (ee %)ScalabilityEnvironmental Impact (E-factor)
Classical Diastereomeric Resolution < 45%95.0 - 98.0%ModerateHigh (Solvent waste, 50% max theoretical yield)
Two-Phase Biocatalysis (Batch) 77%> 99.8%HighLow (Aqueous/Toluene ISPR, high atom economy)
Continuous-Flow Biocatalysis 35% (Isolated per pass)> 99.0%Very HighVery Low (Recyclable catalyst, continuous throughput)

Experimental Workflows

Protocol A: Two-Phase Biocatalytic Asymmetric Synthesis (Batch)

Adapted from the optimized AstraZeneca/Codexis methodology.[1]

Objective: Synthesize (S)-1-(5-fluoropyrimidin-2-yl)ethanamine from 2-acetyl-5-fluoropyrimidine using a biphasic ISPR strategy.

  • Buffer Preparation: Dissolve KH₂PO₄ (100 mM) in deionized water. Add the amine donor, (S)-α-methylbenzylamine (1.1 equivalents relative to the substrate).

  • pH Adjustment (Critical Step): Adjust the aqueous solution to pH 7.5 using glacial acetic acid. Causality: Deviating from pH 7.5 compromises the ionization state of the PLP cofactor and the catalytic triad of Vf-ATA, leading to a sharp drop in conversion velocity.

  • Cofactor & Enzyme Addition: Add PLP (5 mM) followed by the commercial or recombinant V. fluvialis transaminase formulation. Stir gently to ensure a homogeneous aqueous phase.

  • Organic Phase Introduction: Dissolve 2-acetyl-5-fluoropyrimidine (substrate) in toluene. Add the toluene solution to the aqueous mixture to create a 3:1 (v/v) Aqueous:Organic biphasic system.

  • Biotransformation: Stir the biphasic mixture at 30 °C for 24–48 hours. Self-Validation: Monitor the organic phase via HPLC; the disappearance of the ketone peak and the appearance of acetophenone confirm active transamination.

  • Workup: Halt stirring and allow phase separation. The desired (S)-amine partitions into the aqueous phase (as a salt), while the acetophenone byproduct remains in the toluene. Extract the aqueous phase with fresh toluene to remove residual organics, then basify the aqueous layer (pH > 10) with NaOH and extract the free (S)-amine into dichloromethane (DCM).

Protocol B: Continuous-Flow Biocatalytic Synthesis

Utilizing immobilized Vf-ATA for scalable, continuous production.[2]

  • Immobilization: Covalently attach Vf-ATA onto glyoxyl-agarose beads. Pack the functionalized beads into a glass or stainless-steel column reactor to create a packed bed.

  • Feed Solution: Prepare a homogeneous feed containing 2-acetyl-5-fluoropyrimidine (50 mM), isopropylamine (amine donor, 500 mM), and PLP (1 mM) in a pH 8.0 phosphate buffer containing 10% (v/v) dimethyl carbonate (green co-solvent to enhance substrate solubility).

  • Flow Operation: Using an HPLC pump, flow the feed solution through the packed-bed reactor at a controlled flow rate (e.g., residence time of 30–60 minutes) at 35 °C.

  • In-line Extraction: Route the reactor effluent directly into a continuous liquid-liquid separator, mixing it with an immiscible organic extraction solvent to isolate the (S)-amine continuously.

Protocol C: Classical Diastereomeric Salt Resolution (Baseline)

For early-stage R&D where biocatalysts may not be immediately available.

  • Salt Formation: Dissolve 1.0 eq of racemic 1-(5-fluoropyrimidin-2-yl)ethanamine and 1.0 eq of (R)-mandelic acid in a minimal volume of hot ethanol/water (9:1 v/v).

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The less soluble diastereomeric salt will selectively precipitate. Causality: The slow cooling rate is critical to prevent kinetic trapping of the undesired diastereomer within the crystal lattice.

  • Isolation: Filter the crystals and wash with cold ethanol. Perform one recrystallization from ethanol to upgrade the diastereomeric excess (de).

  • Free-basing: Suspend the pure salt in water, basify to pH 11 with 2M NaOH, and extract the free (S)-amine with ethyl acetate.

Process Visualization

The following diagram illustrates the continuous-flow biocatalytic workflow (Protocol B), highlighting the integration of the packed-bed reactor with in-line downstream processing.

G cluster_0 Feed Preparation N1 Ketone Substrate N4 Mixing Chamber N1->N4 N2 Amine Donor N2->N4 N3 PLP & Buffer N3->N4 N5 HPLC Pump N4->N5 N6 Packed-Bed Reactor (Immobilized Vf-ATA) N5->N6 Continuous Flow N7 In-line Extraction N6->N7 Biotransformation N8 Phase Separation N7->N8 N9 Pure (S)-Enantiomer (>99% ee) N8->N9 Organic Phase

Fig 1. Continuous-flow biocatalytic synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine.

Analytical Validation (Chiral Purity)

To validate the protocols, the enantiomeric excess (ee) of the isolated product must be determined using Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralcel OD-H or equivalent (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: The addition of 0.1% diethylamine suppresses peak tailing caused by secondary interactions between the basic amine analyte and residual silanols on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Outcome: Baseline resolution of the (R) and (S) enantiomers, with the (S)-enantiomer integrating to >99.0% relative area in the biocatalytic protocols.

References

  • Bavaro, T., Marrubini, G., Annunziata, F., Conti, P., Speranza, G., Monti, D., Tamborini, L., & Ubiali, D. (2020). Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine. ChemCatChem, 12(18), 4641-4648. URL:[Link]

  • Meadows, R. E., Mulholland, K. R., Schürmann, M., Golden, M., Kierkels, H., Meulenbroeks, E., Mink, D., May, O., Squire, C., Straatman, H., & Wells, A. S. (2013). Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. Organic Process Research & Development, 17(9), 1117–1122. URL:[Link]

  • Molnár, Z., Farkas, E., Lakó, Á., Erdélyi, B., & Poppe, L. (2019). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. Catalysts, 9(5), 438. URL:[Link]

  • Mathew, S., & Yun, H. (2012). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ACS Catalysis, 2(6), 993–1001. URL:[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 1-(5-Fluoropyrimidin-2-YL)ethanamine Analysis

Introduction & Analyte Profiling 1-(5-Fluoropyrimidin-2-YL)ethanamine is a highly polar, chiral, basic primary amine that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

1-(5-Fluoropyrimidin-2-YL)ethanamine is a highly polar, chiral, basic primary amine that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including potent JAK2 kinase inhibitors such as AZD1480[1].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents distinct physicochemical challenges:

  • Basic Amine Group: Primary amines are notorious for exhibiting severe peak tailing on traditional alkyl (C18) columns. This occurs due to secondary ion-exchange interactions between the protonated amine and unendcapped, residual surface silanols on the silica matrix.

  • High Polarity & Fluorination: The electronegative fluorine atom at position 5 of the pyrimidine ring, combined with the nitrogen heteroatoms, significantly increases the molecule's polarity. This often results in poor retention ( k′<2 ) and co-elution with the solvent front on standard reversed-phase stationary phases.

To ensure analytical integrity, the method development must move beyond standard C18 chemistries and employ orthogonal selectivity tailored to fluorinated, basic analytes.

Rationale for Column and Mobile Phase Selection

Stationary Phase: The Pentafluorophenyl (PFP) Advantage

To overcome the retention and tailing issues, a Pentafluorophenyl (PFP) stationary phase was selected. PFP columns provide unique, orthogonal selectivity compared to traditional C18 phases[2]. The electronegativity of the five fluorine atoms on the phenyl ring creates a highly polarized surface—a partial negative charge on the outer edge and a partial positive charge internally[2].

This architecture enables multiple simultaneous retention mechanisms for 1-(5-Fluoropyrimidin-2-YL)ethanamine:

  • π−π Interactions: Strong charge-transfer interactions occur between the electron-deficient PFP ring and the electron-rich regions of the analyte's pyrimidine ring.

  • Dipole-Dipole Interactions: Enhanced retention is achieved through the interaction of the highly polarized C-F bonds on both the stationary phase and the analyte[3].

  • Inherent Ion-Exchange: Unlike C18 columns where ion-exchange causes tailing, PFP phases exhibit unique, uniform ion-exchange properties stemming from the fluorinated ring system itself, which strongly and symmetrically retains basic ethanamine derivatives[2].

Interactions Analyte 1-(5-Fluoropyrimidin-2-YL)ethanamine Pi π-π Interactions (Pyrimidine Ring) Analyte->Pi Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole Ion Ion-Exchange (Protonated Amine) Analyte->Ion PFP Pentafluorophenyl (PFP) Phase Pi->PFP Dipole->PFP Ion->PFP

Mechanisms of interaction between the fluorinated analyte and the PFP stationary phase.

Mobile Phase Causality: pH Control

A self-validating analytical method requires absolute control over the analyte's ionization state. The mobile phase utilizes a 20 mM Ammonium Formate buffer adjusted to pH 3.0 .

  • Analyte Protonation: At pH 3.0, the primary amine (estimated pKa≈9.0 ) is fully protonated ( NH3+​ ). This ensures a single, stable ionization state, preventing split peaks or retention time shifts.

  • Silanol Suppression: Silica surface silanols ( Si−OH ) typically have a pKa of 4.0–5.0. Operating at pH 3.0 keeps these silanols fully protonated and neutral, eliminating unpredictable secondary interactions and ensuring sharp, symmetrical peak shapes.

Experimental Protocols

Step-by-Step Sample Preparation

Note: The diluent must closely match the initial mobile phase conditions to prevent solvent-mismatch peak distortion (fronting/broadening).

  • Diluent Preparation: Mix 950 mL of Milli-Q water with 50 mL of HPLC-grade Acetonitrile (95:5 v/v). Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(5-Fluoropyrimidin-2-YL)ethanamine reference standard into a 10 mL Class A volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 30 seconds to ensure homogeneity.

  • Filtration: Filter the working solution through a 0.22 µm hydrophilic PTFE syringe filter into an amber HPLC vial. Critical Step: Discard the first 1 mL of filtrate to saturate the filter membrane and prevent analyte loss due to adsorption.

Optimized Chromatographic Conditions
ParameterSpecification / Condition
Column Phenomenex Kinetex PFP, 100 x 4.6 mm, 2.6 µm core-shell
Mobile Phase A 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid)
Mobile Phase B 100% HPLC-Grade Acetonitrile
Elution Mode Gradient (0-2 min: 5% B; 2-8 min: 5% 40% B; 8-10 min: 40% B; 10.1-15 min: 5% B)
Flow Rate 1.0 mL/min
Column Temperature 35°C (Maintains optimal mass transfer and reduces system backpressure)
Injection Volume 5.0 µL
Detection (UV/PDA) 254 nm (Optimal absorption for the fluorinated pyrimidine chromophore)

Method Validation (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose in pharmaceutical development, it must be rigorously validated according to the latest ICH Q2(R2) guidelines[4]. The validation framework guarantees that the procedure yields reliable, reproducible, and accurate quantitative data across its lifecycle.

Workflow A 1. Analyte Profiling (pKa, Polarity, Structure) B 2. Column Selection (PFP Orthogonal Selectivity) A->B C 3. Mobile Phase Tuning (pH 3.0 Buffer + Acetonitrile) B->C D 4. Gradient Optimization (Retention & Peak Symmetry) C->D E 5. ICH Q2(R2) Validation (Accuracy, Precision, Linearity) D->E

Step-by-step workflow for HPLC method development and ICH Q2(R2) validation.

Validation Parameters and Acceptance Criteria
Validation ParameterExecution Methodology (ICH Q2(R2))Acceptance Criteria
Specificity Inject blank diluent and forced degradation samples (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , 60°C heat, UV light).No interfering peaks at the analyte retention time. Peak purity angle < Purity threshold (via PDA).
Linearity Prepare 6 concentration levels ranging from 10% to 150% of the target concentration (10 µg/mL to 150 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of target response.
Accuracy (Recovery) Spike known amounts of analyte into a placebo matrix at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery between 98.0% and 102.0% at each level. %RSD 2.0%.
Repeatability (Precision) Perform 6 replicate injections of the 100% working standard solution (100 µg/mL) on the same day.%RSD of peak area 2.0%. %RSD of retention time 1.0%.
Intermediate Precision Perform 6 replicate injections of the standard solution on a different day, by a different analyst, using a different HPLC system.Overall %RSD of peak area (n=12) 2.0%.
Robustness Deliberately alter flow rate ( ± 0.1 mL/min), column temp ( ± 5°C), and mobile phase pH ( ± 0.2 units).System suitability parameters (Tailing factor 1.5, Theoretical plates 3000) must remain unaffected.

Conclusion

The successful analysis of 1-(5-Fluoropyrimidin-2-YL)ethanamine requires a departure from standard C18 methodologies. By leveraging the unique dipole-dipole, π−π , and ion-exchange interactions of a Pentafluorophenyl (PFP) stationary phase, combined with strict pH control to suppress silanol activity, this method achieves excellent retention, peak symmetry, and resolution. The protocol is fully aligned with ICH Q2(R2) validation standards, ensuring it serves as a self-validating, robust tool for pharmaceutical quality control and drug development workflows.

References

  • Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by Vf‐ATA. ResearchGate. Available at:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link]

  • PFP HPLC Column, HPLC Analytical Columns Chemistry. Hawach Scientific. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Method

Application Notes and Protocols: 1-(5-Fluoropyrimidin-2-YL)ethanamine

Introduction 1-(5-Fluoropyrimidin-2-YL)ethanamine is a fluorinated heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. The presence of the fluoropyrimidine scaffold, a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(5-Fluoropyrimidin-2-YL)ethanamine is a fluorinated heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. The presence of the fluoropyrimidine scaffold, a common motif in pharmacologically active compounds, necessitates detailed structural elucidation to understand its chemical properties and potential interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the structure of such novel molecules in solution.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹H and ¹³C NMR spectra for 1-(5-Fluoropyrimidin-2-YL)ethanamine. As experimental spectra for this specific compound are not widely available in the public domain, this guide provides predictive data based on established principles of NMR spectroscopy, a detailed protocol for experimental data acquisition, and best practices for data interpretation and reporting.

Predicted NMR Data

The chemical structure of 1-(5-Fluoropyrimidin-2-YL)ethanamine dictates a unique NMR fingerprint. The electron-withdrawing nature of the pyrimidine nitrogens and the fluorine atom significantly influences the chemical shifts of nearby protons and carbons. Furthermore, the presence of the ¹⁹F nucleus introduces characteristic splitting patterns (J-coupling) that are invaluable for structural confirmation.

Structure for Referencing:

Caption: Numbering scheme for 1-(5-Fluoropyrimidin-2-YL)ethanamine.

Predicted ¹H NMR Spectra

The predicted ¹H NMR chemical shifts (δ) are influenced by the electronic environment of each proton. The amine (NH₂) protons are of particular note, as their chemical shift and appearance are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena[1][2][3][4].

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in HzNotes
H4, H68.5 - 8.8Doublet of doublets (dd) or two distinct doublets³JHF ≈ 3-4 Hz, ⁵JHH ≈ 1-2 HzThese aromatic protons are significantly deshielded by the ring nitrogens. They will show coupling to the fluorine atom and potentially a small long-range coupling to each other.
Hα (CH)4.5 - 4.8Quartet (q)³JHH ≈ 7 HzThis proton is adjacent to the pyrimidine ring and the methyl group, leading to deshielding and a characteristic quartet splitting pattern.
NH₂1.5 - 3.0Broad singlet (br s)NoneThe signal for amine protons is often broad due to quadrupolar coupling with ¹⁴N and chemical exchange. Its position is highly variable[1][4]. A D₂O shake experiment would cause this signal to disappear, confirming its assignment.
Hβ (CH₃)1.4 - 1.6Doublet (d)³JHH ≈ 7 HzThis methyl group is coupled to the Hα proton, resulting in a doublet.
Predicted ¹³C NMR Spectra

In ¹³C NMR, the carbons of the pyrimidine ring are significantly deshielded. The fluorine atom will induce C-F coupling, which is observable over multiple bonds.

Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (due to ¹⁹F)Predicted Coupling Constants (J) in HzNotes
C2168 - 172Doublet (d)³JCF ≈ 5-10 HzAttached to the ethylamine group and two nitrogen atoms, making it highly deshielded.
C5155 - 160Doublet (d)¹JCF ≈ 230-260 HzDirectly bonded to fluorine, resulting in a large one-bond coupling constant.
C4, C6150 - 155Doublet (d)²JCF ≈ 20-30 HzThese carbons are two bonds away from the fluorine, showing a smaller but significant coupling.
Cα (CH)50 - 55Singlet (s) or small doublet⁴JCF may be too small to resolveThe chemical shift is typical for a carbon attached to a nitrogen and an aromatic system.
Cβ (CH₃)20 - 25Singlet (s) or small doublet⁵JCF is likely unobservableA typical aliphatic methyl carbon shift.

Experimental Protocols

Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following protocols provide a robust framework for sample preparation and instrument operation.

Workflow for NMR Data Acquisition and Analysis

Caption: General workflow from sample preparation to structural confirmation.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation[5][6][7].

Materials:

  • 1-(5-Fluoropyrimidin-2-YL)ethanamine (1-5 mg for ¹H NMR, 5-30 mg for ¹³C NMR)[5][7]

  • High-quality 5 mm NMR tubes[6][8]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Pasteur pipette or syringe with a blunt needle[8]

  • Internal standard (e.g., Tetramethylsilane, TMS), if not present in the solvent.

Procedure:

  • Select Solvent: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for amines as it can slow down proton exchange, sometimes allowing for the observation of NH-CH coupling. CDCl₃ is a standard choice for general organic compounds.

  • Weigh Sample: Accurately weigh the required amount of the compound and place it in a clean, dry vial.

  • Dissolve: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial[5][8]. Vortex or sonicate briefly to ensure complete dissolution. The solution must be homogeneous and free of any particulate matter[5].

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid getting any solution on the upper part of the tube wall. The sample height should be between 4-5 cm[6][7].

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Clean: Before inserting the sample into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or chemical residues[7].

Protocol 2: ¹H and ¹³C NMR Data Acquisition

These are general parameters. They may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Standard ¹H Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on concentration.

  • ¹⁹F Decoupling (Optional but Recommended): To simplify the spectrum and confirm ¹H-¹⁹F couplings, acquire a second ¹H spectrum with ¹⁹F broadband decoupling. The collapse of doublets into singlets will confirm which protons are coupled to fluorine[9].

¹³C NMR Acquisition:

  • Standard ¹³C Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: ~200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 256-1024 scans, or more, depending on concentration. Due to the low natural abundance of ¹³C, more scans are required[5].

Data Interpretation and Structural Verification

Key Interpretive Steps for Fluorinated Compounds
  • Identify Pyrimidine Protons: Look for signals in the far downfield region (δ > 8.5 ppm). The presence of doublet splitting on these signals is a strong indicator of coupling to the ¹⁹F nucleus.

  • Assign the Ethylamine Moiety: Use 2D COSY to correlate the quartet (Hα) with the doublet (Hβ).

  • Confirm C-F Couplings: In the ¹³C spectrum, identify the carbon directly attached to fluorine (C5) by its characteristically large ¹JCF coupling constant (~240 Hz). Identify C4 and C6 by their smaller ²JCF couplings (~25 Hz).

  • Use 2D Heteronuclear Correlation: An HSQC or HMBC experiment is invaluable.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This will definitively link H4 to C4, H6 to C6, Hα to Cα, and Hβ to Cβ.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This can confirm the connectivity of the entire molecule. For example, correlations should be observed from Hβ to Cα and C2, and from Hα to C2, Cβ, and potentially C6.

The use of multiple NMR experiments provides a self-validating system for structural confirmation, which is a cornerstone of trustworthy analytical science.[10][11]

Reporting NMR Data

For publication or internal records, NMR data should be reported in a standardized format.[12][13][14][15]

Example Format:

¹H NMR (500 MHz, DMSO-d₆) δ: 8.75 (d, J = 3.5 Hz, 1H, H6), 8.68 (d, J = 3.0 Hz, 1H, H4), 4.65 (q, J = 7.0 Hz, 1H, Hα), 2.10 (br s, 2H, NH₂), 1.52 (d, J = 7.0 Hz, 3H, Hβ).

¹³C NMR (125 MHz, DMSO-d₆) δ: 169.5 (d, ³JCF = 7.5 Hz, C2), 157.8 (d, ¹JCF = 245.0 Hz, C5), 152.3 (d, ²JCF = 25.0 Hz, C4/C6), 151.9 (d, ²JCF = 22.5 Hz, C6/C4), 52.7 (Cα), 22.3 (Cβ).

Note: The chemical shifts and coupling constants in the example are illustrative and based on the predictions.

Conclusion

This application note provides a predictive and methodological framework for the ¹H and ¹³C NMR analysis of 1-(5-Fluoropyrimidin-2-YL)ethanamine. By combining predictive data with robust experimental protocols and a systematic approach to spectral interpretation, researchers can confidently elucidate and verify the structure of this and related fluorinated compounds. The causality behind each step, from solvent selection impacting amine proton exchange to the use of specific 2D experiments for unambiguous correlation, is grounded in established spectroscopic principles. This ensures that the resulting data is not only accurate but also part of a self-validating system, meeting the highest standards of scientific integrity.

References

  • Imperial College London. (n.d.). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from [Link]

  • Reich, H. J. (2020). 5-HMR-2 Chemical Shift. Organic Chemistry Data. Retrieved from [Link]

  • Kilic, Z., & Yilmaz, I. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(8), 1218-1229. Retrieved from [Link]

  • University of Delaware. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Kilic, Z., & Yilmaz, I. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(8), 1218-1229. Retrieved from [Link]

  • American Chemical Society. (2013). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Kuprov, I., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5608-5619. Retrieved from [Link]

  • Edelmann, F. T. (2021). How to include original NMR data in a manuscript? ResearchGate. Retrieved from [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • Leron, R. B., & Li, M. H. (2014). ¹³C and ¹⁵N NMR Characterization of Amine Reactivity and Solvent Effects in CO₂ Capture. The Journal of Physical Chemistry B, 118(34), 10196-10204. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chem 346 ¹H NMR Data Reporting Guide. Retrieved from [Link]

  • Soru, A., & Pirarba, M. (2019). ASpin-NMR data reporting tool. Magnetic Resonance in Chemistry, 58(4), 324-329. Retrieved from [Link]

  • Guan, Y., et al. (2021). Rapid prediction of NMR spectral properties with quantified uncertainty. Journal of Cheminformatics, 13(1), 1-13. Retrieved from [Link]

  • Facey, G. (2017). PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Kuprov, I., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(19), 5608-5619. Retrieved from [Link]

  • JEOL. (n.d.). Predicting NMR Spectra from Molecular Structure – Application of Topological Descriptors and QSPR Models. Retrieved from [Link]

  • Penner, P., et al. (2020). Predicting ¹⁹F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(32), 13344-13349. Retrieved from [Link]

  • Oba, M., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1083. Retrieved from [Link]

  • Penner, P., et al. (2021). QM Assisted ML for ¹⁹F NMR Chemical Shift Prediction. ChemRxiv. Retrieved from [Link]

  • Smith, G. R., et al. (2019). NMR spectral analysis of second-order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(10), 759-768. Retrieved from [Link]

  • Le, T., & Nikonowicz, E. P. (2011). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 211(2), 188-198. Retrieved from [Link]

  • Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of.... Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). (1E)-Ethanimine | C2H5N. Retrieved from [Link]

  • dos Santos, R. C., et al. (2023). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 8(48), 45963-45975. Retrieved from [Link]

  • dos Santos, R. C., et al. (2023). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Conjugation of 1-(5-Fluoropyrimidin-2-yl)ethanamine

Abstract This comprehensive technical guide provides detailed application notes and protocols for the chemical conjugation of 1-(5-Fluoropyrimidin-2-yl)ethanamine, a critical building block in medicinal chemistry and tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chemical conjugation of 1-(5-Fluoropyrimidin-2-yl)ethanamine, a critical building block in medicinal chemistry and targeted drug development. This document is intended for researchers, scientists, and drug development professionals seeking to covalently link this key pharmacophore to a variety of biomolecules and surfaces. We will explore three robust and widely applicable conjugation strategies centered on the reactivity of its primary amine: amide bond formation via N-Hydroxysuccinimide (NHS) esters, carbodiimide-mediated amide bond formation, and reductive amination. For each method, we will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss critical parameters for successful and reproducible conjugation, purification, and characterization.

Introduction: The Significance of 1-(5-Fluoropyrimidin-2-yl)ethanamine

1-(5-Fluoropyrimidin-2-yl)ethanamine is a heterocyclic primary amine of significant interest in the pharmaceutical industry. Its structure is a key component in the synthesis of targeted therapies, most notably as an intermediate for potent kinase inhibitors such as the JAK2 kinase inhibitor AZD1480.[1] The strategic importance of this molecule lies in the combination of the 5-fluoropyrimidine moiety, which can engage in specific interactions with biological targets, and the primary amine handle, which serves as a versatile point of attachment for conjugation.

The ability to covalently link 1-(5-Fluoropyrimidin-2-yl)ethanamine to proteins, peptides, oligonucleotides, polymers (like PEG), or surfaces allows for the creation of a diverse array of functional molecules. These include:

  • Antibody-Drug Conjugates (ADCs): Where the pyrimidine moiety acts as the cytotoxic payload.

  • PROTACs and Molecular Glues: Utilizing the pyrimidine as a warhead to recruit proteins for targeted degradation.

  • Functionalized Biomaterials: For targeted cell imaging or creating surfaces with specific biological activities.

  • Affinity Probes: For target identification and validation studies.

This guide provides the foundational chemistry and practical protocols to empower researchers to leverage the full potential of this valuable synthetic intermediate.

Foundational Conjugation Chemistries

The primary aliphatic amine of 1-(5-Fluoropyrimidin-2-yl)ethanamine is a strong nucleophile under appropriate pH conditions, making it an ideal functional group for a variety of well-established bioconjugation reactions.[2] We will focus on the most reliable and commonly employed methods.

Amide Bond Formation via Activated Esters (NHS Chemistry)

This is arguably the most common strategy for labeling biomolecules with primary amines.[3] The reaction involves a two-step conceptual process where a carboxylic acid is first "activated" by converting it into an N-hydroxysuccinimide (NHS) ester. This activated ester is then highly susceptible to nucleophilic attack by the primary amine of 1-(5-Fluoropyrimidin-2-yl)ethanamine, resulting in the formation of a highly stable amide bond.[4]

Causality of Experimental Choices:

  • pH: The reaction is typically performed at a slightly basic pH (8.0-9.0). At this pH, a significant portion of the primary amine (-NH₂) is deprotonated and thus, highly nucleophilic. Below this range, the amine becomes protonated (-NH₃⁺), rendering it non-nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[2][4]

  • Buffer: Non-nucleophilic buffers such as phosphate, borate, or bicarbonate are essential to avoid competition with the desired amine reaction.[2] Buffers containing primary amines, such as Tris or glycine, are incompatible and must be avoided.[4]

  • Solvent: NHS-ester functionalized molecules are often stored in an anhydrous organic solvent like Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to prevent premature hydrolysis.[4]

Experimental Workflow: NHS Ester Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Dissolve Amine (1-(5-Fluoropyrimidin-2-yl)ethanamine) in Reaction Buffer (pH 8.5) R1 Add NHS Ester Solution to Amine Solution P1->R1 P2 Dissolve NHS Ester in Anhydrous DMSO/DMF P2->R1 R2 Incubate at RT (1-2 hours) R1->R2 PU1 Purify Conjugate (e.g., Size Exclusion Chromatography) R2->PU1 A1 Characterize (HPLC, LC-MS) PU1->A1

Caption: Workflow for NHS ester-mediated amide bond formation.

Amide Bond Formation via Carbodiimides (EDC/NHS Chemistry)

Carbodiimide chemistry allows for the direct conjugation of a carboxylic acid to the primary amine of 1-(5-Fluoropyrimidin-2-yl)ethanamine without the need to pre-synthesize an activated ester. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions and prone to hydrolysis. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, which then proceeds to react with the primary amine as described previously.[6][7]

Causality of Experimental Choices:

  • Two-Step vs. One-Pot: A "two-step" protocol is often preferred. First, the carboxylic acid is activated with EDC/NHS at a slightly acidic pH (4.5-6.0), which is optimal for the activation step.[5] Then, the pH is raised to 7.2-8.0 before adding the 1-(5-Fluoropyrimidin-2-yl)ethanamine to facilitate the amine reaction. This prevents the primary amine from reacting directly with the EDC and avoids potential side reactions.

  • Buffer Systems: The activation step requires a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid).[5] For the subsequent coupling step, a phosphate buffer is suitable.

  • Quenching: After the activation step, it can be beneficial to quench the remaining EDC to prevent unwanted cross-linking if the target molecule also contains carboxyl groups. This can be achieved by adding a thiol-containing compound like 2-mercaptoethanol.[5]

Experimental Workflow: EDC/NHS Conjugation (Two-Step)

G cluster_activation Activation (pH 5-6) cluster_coupling Coupling (pH 7.2-8.0) cluster_purification Purification & Analysis A1 Dissolve Carboxyl-Molecule in MES Buffer A2 Add EDC and NHS/Sulfo-NHS A1->A2 A3 Incubate at RT (15 min) A2->A3 C1 Adjust pH with Coupling Buffer A3->C1 C2 Add 1-(5-Fluoropyrimidin-2-yl)ethanamine C1->C2 C3 Incubate at RT (2 hours) C2->C3 P1 Quench Reaction (Optional) C3->P1 P2 Purify Conjugate (e.g., Desalting Column) P1->P2 A4 Characterize (HPLC, LC-MS) P2->A4

Caption: Two-step workflow for EDC/NHS-mediated amide bond formation.

Reductive Amination

Reductive amination creates a stable secondary amine linkage by reacting the primary amine of 1-(5-Fluoropyrimidin-2-yl)ethanamine with an aldehyde or ketone. The reaction proceeds through the initial formation of a Schiff base (an imine), which is then selectively reduced to a stable amine.[8]

Causality of Experimental Choices:

  • Reducing Agent: A mild reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) is ideal because it is stable at neutral or slightly acidic pH and selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[1][9][10] This allows for a one-pot reaction where the imine is formed and reduced in situ.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common, less toxic alternative.[11][12]

  • pH: The formation of the Schiff base intermediate is favored under mildly acidic conditions (pH ~6-7).[12] This pH represents a compromise: it's acidic enough to catalyze the dehydration step of imine formation but not so acidic as to fully protonate and deactivate the primary amine nucleophile.[1]

  • Reaction Control: This method provides excellent control, as the reaction effectively stops after a single alkylation, preventing the formation of tertiary amines that can plague direct alkylation methods.[1]

Experimental Workflow: Reductive Amination

G cluster_reaction One-Pot Reaction (pH 6-7) cluster_purification Purification & Analysis R1 Dissolve Aldehyde/Ketone and 1-(5-Fluoropyrimidin-2-yl)ethanamine in Reaction Buffer R2 Add Sodium Cyanoborohydride (NaBH₃CN) R1->R2 R3 Incubate at RT (2-24 hours) R2->R3 P1 Quench Reaction (e.g., with Acetone) R3->P1 P2 Purify Conjugate (e.g., Size Exclusion Chromatography) P1->P2 A1 Characterize (HPLC, LC-MS) P2->A1

Caption: One-pot workflow for reductive amination.

Detailed Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. 1-(5-Fluoropyrimidin-2-yl)ethanamine and its derivatives should be handled as potentially hazardous compounds. Sodium cyanoborohydride is toxic and can release cyanide gas under strongly acidic conditions.[9]

Protocol 1: Conjugation to a Protein via an NHS Ester

This protocol describes the labeling of a protein (e.g., an antibody) containing a commercially available NHS-ester functionalized fluorescent dye.

Materials:

  • 1-(5-Fluoropyrimidin-2-yl)ethanamine (or a derivative with a linker terminating in a primary amine)

  • Protein to be labeled (e.g., IgG antibody)

  • NHS-ester functionalized molecule (e.g., fluorescent dye, biotin-NHS)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5[13]

  • Anhydrous DMSO

  • Purification: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25) suitable for separating the protein conjugate from small molecules.[14][]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure any amine-containing buffers (like Tris) have been removed by dialysis or buffer exchange.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO to create a 10 mM stock solution.

  • Perform Conjugation: a. Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. b. Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent dye.[4]

  • Purification: a. Apply the reaction mixture to a pre-equilibrated SEC column. b. Elute with a suitable buffer (e.g., PBS, pH 7.4). The protein conjugate will elute in the void volume, while the unreacted NHS ester and byproducts will be retained.[14][] c. Collect the fractions containing the protein conjugate, typically identified by monitoring absorbance at 280 nm.

  • Characterization: Analyze the purified conjugate by HPLC and LC-MS to confirm conjugation and determine the degree of labeling.[16][17][18]

Protocol 2: Conjugation to a Carboxylic Acid-Terminated Molecule via EDC/NHS

This protocol details the coupling of 1-(5-Fluoropyrimidin-2-yl)ethanamine to a molecule containing a terminal carboxylic acid (e.g., a peptide or a functionalized polymer).

Materials:

  • 1-(5-Fluoropyrimidin-2-yl)ethanamine

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2[5]

  • Quenching Solution (Optional): 2-Mercaptoethanol

  • Purification: Desalting column or dialysis

Procedure:

  • Prepare Reagents: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh solutions immediately before use.

  • Activate Carboxyl Groups: a. Dissolve the carboxyl-containing molecule in Activation Buffer. b. Add EDC (e.g., to a final concentration of 2 mM) and Sulfo-NHS (e.g., to 5 mM).[5] c. React for 15 minutes at room temperature.

  • Couple Amine: a. Add the 1-(5-Fluoropyrimidin-2-yl)ethanamine solution (dissolved in Coupling Buffer) to the activated molecule solution. A 1.5- to 5-fold molar excess of the amine over the carboxyl molecule is a good starting point. b. Adjust the pH of the mixture to 7.2-7.5 if necessary. c. Allow the reaction to proceed for 2 hours at room temperature.

  • Quench and Purify: a. (Optional) Quench excess reactive esters by adding a quenching solution (e.g., Tris or hydroxylamine to a final concentration of 50 mM) and incubating for 15 minutes. b. Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.

  • Characterization: Confirm successful conjugation using appropriate analytical techniques such as LC-MS, HPLC, or NMR.[16][17]

Protocol 3: Conjugation to an Aldehyde-Modified Surface via Reductive Amination

This protocol describes the immobilization of 1-(5-Fluoropyrimidin-2-yl)ethanamine onto an aldehyde-functionalized surface (e.g., agarose beads for affinity chromatography).

Materials:

  • 1-(5-Fluoropyrimidin-2-yl)ethanamine

  • Aldehyde-activated support (e.g., AminoLink™ Plus Coupling Resin)

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • AminoLink Reductant (Sodium Cyanoborohydride, NaBH₃CN)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Wash Buffer: 1 M NaCl

Procedure:

  • Prepare Amine Solution: Dissolve 1-(5-Fluoropyrimidin-2-yl)ethanamine in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Prepare Support: Wash the aldehyde-activated support with Coupling Buffer according to the manufacturer's instructions to remove preservatives.

  • Perform Coupling Reaction: a. Add the amine solution to the washed support. b. Immediately add the sodium cyanoborohydride reductant. c. Incubate the slurry for 2-4 hours at room temperature with gentle end-over-end mixing.

  • Quench and Wash: a. Pellet the support by centrifugation and discard the supernatant. b. Add Quenching Buffer to the support and mix for 30 minutes to block any unreacted aldehyde sites. c. Wash the support extensively with Wash Buffer followed by a final wash with PBS or a suitable storage buffer.

  • Confirmation: Successful immobilization can be confirmed indirectly by measuring the depletion of the amine from the supernatant using UV-Vis spectroscopy or by using the functionalized support in a downstream application and verifying its expected activity.

Quantitative Data and Reaction Parameters

The optimal conditions for conjugation can vary significantly based on the properties of the molecule being conjugated to 1-(5-Fluoropyrimidin-2-yl)ethanamine. The following table provides general starting parameters for optimization.

ParameterAmide Bond (NHS Ester)Amide Bond (EDC/NHS)Reductive Amination
pH 8.0 - 9.0Activation: 4.5-6.0Coupling: 7.2-8.0[5]6.0 - 7.5[12]
Buffer Type Bicarbonate, Borate, PhosphateMES (Activation)[5]Phosphate (Coupling)Phosphate, HEPES
Stoichiometry 5-20 fold molar excess of NHS ester1.5-5 fold molar excess of Amine1.5-10 fold molar excess of Amine
Temperature Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 1 - 4 hours2 - 4 hours2 - 24 hours
Key Considerations NHS ester is moisture sensitive.Use fresh EDC. Avoid amine/carboxylate buffers.[5]NaBH₃CN is toxic. Perform in hood.[9]

Conclusion

1-(5-Fluoropyrimidin-2-yl)ethanamine provides a versatile chemical handle for the synthesis of complex bioconjugates. By leveraging the nucleophilicity of its primary amine, researchers can employ robust and well-characterized chemical reactions to link this important pharmacophore to a wide range of molecules. The choice of conjugation strategy—be it via activated esters, carbodiimides, or reductive amination—will depend on the specific functional groups present on the target molecule, desired linkage stability, and experimental constraints. The protocols and principles outlined in this guide serve as a comprehensive starting point for developing successful conjugation strategies, enabling further innovation in drug discovery and chemical biology.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Size exclusion chromatography as a universal method for the purification of quantum dots bioconjugates. (2013). PubMed. [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]

  • Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide... (n.d.). ResearchGate. [Link]

  • Sodium Cyanoborohydride. (n.d.). Common Organic Chemistry. [Link]

  • Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. (n.d.). Sciforum. [Link]

  • Reductive Amination. (2024). Chemistry Steps. [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (2011). National Center for Biotechnology Information. [Link]

  • Myers Chem 115. (n.d.). Harvard University. [Link]

  • Current approaches for the purification of antibody–drug conjugates. (n.d.). ResearchGate. [Link]

  • Borch Reductive Amination. (2014). Chem-Station Int. Ed.. [Link]

  • Characterization of Antibody‑Drug Conjugate Critical Quality Attributes. (n.d.). LabRulez LCMS. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Characterizing Biotherapeutics: Sample Prep for Mass Spectrometry Using Liquid Chromatography. (2017). Biocompare. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). ACS Publications. [Link]

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. (2025). LCGC International. [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. (n.d.). Der Pharma Chemica. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). ACS Publications. [Link]

  • Separation of Monoclonal Antibodies by Analytical Size Exclusion Chromatography. (2018). IntechOpen. [Link]

  • Amine Coupling Kits. (n.d.). Nicoya. [Link]

  • Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. (2021). MDPI. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications. [Link]

  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. (n.d.). Merck Millipore. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025). Bangs Laboratories, Inc.. [Link]

  • Help with NHS/EDC coupling protocol to attach antibodies to glass. (2022). Reddit. [Link]

  • Kinetic profile for the coupling of 2-aminopyrimidine with... (n.d.). ResearchGate. [Link]

  • Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (n.d.). ResearchGate. [Link]

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. (2021). ACS Publications. [Link]

  • Reactive electrophilic metabolites of aromatic amine and amide carcinogens. (n.d.). ResearchGate. [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (2025). MDPI. [Link]

  • Effect of Ionization Degree of Poly(amidoamine) Dendrimer and 5-Fluorouracil on the Efficiency of Complex Formation—A Theoretical and Experimental Approach. (n.d.). National Center for Biotechnology Information. [Link]

  • Rotational Behavior of N‐(5-Substituted-pyrimidin-2-yl)anilines: Relayed Electronic Effect in Two N−Ar. (2022). Wiley Online Library. [Link]

Sources

Method

In vivo dosing strategies for 1-(5-Fluoropyrimidin-2-YL)ethanamine derivatives

Application Note: In Vivo Dosing Strategies and Pharmacological Protocols for 1-(5-Fluoropyrimidin-2-YL)ethanamine Derivatives Introduction & Pharmacological Context The chiral moiety (S)-1-(5-fluoropyrimidin-2-yl)ethana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Strategies and Pharmacological Protocols for 1-(5-Fluoropyrimidin-2-YL)ethanamine Derivatives

Introduction & Pharmacological Context

The chiral moiety (S)-1-(5-fluoropyrimidin-2-yl)ethanamine serves as a critical structural building block and primary pharmacophore in the development of highly potent kinase inhibitors[1]. The most extensively characterized derivative of this class is AZD1480 , a potent, ATP-competitive small-molecule inhibitor of Janus-associated kinases 1 and 2 (JAK1/JAK2)[2][3].

In preclinical oncology and immunology models, these derivatives are deployed to disrupt the JAK/STAT signaling axis—specifically targeting constitutive STAT3 activation, which drives proliferation, survival, and immune evasion in solid tumors (e.g., glioblastoma, prostate cancer) and hematological malignancies[4][5].

As a Senior Application Scientist, I have structured this guide to provide researchers with a self-validating in vivo methodology. Successful translation of these derivatives from in vitro assays to in vivo efficacy relies heavily on overcoming their specific pharmacokinetic (PK) limitations (such as rapid clearance) through optimized formulation and rigorous dosing schedules[3][6].

G Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Activates STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylates Drug 1-(5-Fluoropyrimidin-2-YL) ethanamine derivative (e.g., AZD1480) Drug->JAK ATP-competitive Inhibition pSTAT3 pSTAT3 (Active Dimer) STAT3->pSTAT3 Nucleus Gene Transcription (Proliferation/Survival) pSTAT3->Nucleus Translocation

Mechanism of Action: 1-(5-Fluoropyrimidin-2-YL)ethanamine derivatives block JAK1/2-mediated STAT3 activation.

Formulation & Pharmacokinetics (PK)

The physicochemical properties of 1-(5-fluoropyrimidin-2-yl)ethanamine derivatives require specific formulation strategies to ensure optimal oral bioavailability. The pyrimidine-ethanamine base exhibits pH-dependent solubility, necessitating an acidic vehicle for uniform suspension and absorption[2].

Optimized Vehicle Formulation
  • Primary Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in sterile water[2].

  • pH Adjustment (Critical Step): The solution must be adjusted to pH 2.0 using 1N HCl[2]. Causality: Failing to acidify the vehicle will result in compound precipitation in the gastrointestinal tract, leading to erratic absorption and high inter-subject variability.

  • Storage: The formulated suspension is stable for up to 7 days when stored at 4°C and protected from light[2].

Pharmacokinetic Profile Summary

Understanding the PK profile is essential for establishing dosing frequency. These derivatives typically exhibit rapid absorption but also rapid elimination, necessitating twice-daily (BID) dosing to maintain target engagement (pSTAT3 inhibition) throughout the 24-hour cycle[3][6].

ParameterValue / ObservationPharmacological Implication
Route of Administration Oral Gavage (PO)High oral bioavailability allows for non-invasive systemic dosing[3].
Tmax (Time to peak) 0.5 – 1.0 hoursRapid absorption. Pharmacodynamic sampling should be timed at 1-2 hours post-dose[6].
t1/2 (Half-life) ~2.0 – 5.0 hoursShort half-life dictates a BID (twice daily) dosing regimen to prevent tumor escape[3][6].
Clearance Low to ModerateHepatic metabolism is the primary clearance route; stable in microsomes[3].

In Vivo Experimental Protocols

The following self-validating protocol is designed for evaluating the efficacy of these derivatives in murine solid tumor xenograft models (e.g., glioblastoma, prostate cancer, or pediatric sarcomas)[2][4][5].

Protocol A: Oral Dosing and Tumor Monitoring

Objective: Achieve steady-state target inhibition while minimizing dose-limiting toxicities (DLTs) such as weight loss or neurological adverse events[6].

  • Animal Preparation: Utilize athymic nude mice (or NOD/SCID models for hematological lines) bearing subcutaneous xenografts. Initiate treatment when tumor volumes reach ~100–200 mm³[4][5].

  • Dose Selection:

    • Standard Regimen: 30 mg/kg administered BID (twice daily, ~12 hours apart)[4].

    • Alternative Regimen: 60 mg/kg administered QD (once daily) for 5 consecutive days, followed by 2 days off (weekend recovery)[2].

  • Administration Technique (Oral Gavage):

    • Vortex the 4°C formulated suspension gently before drawing it into the syringe to ensure homogeneity.

    • Using a standard 20G or 22G reusable feeding needle, administer a volume of 10 mL/kg body weight.

  • Toxicity Monitoring: Weigh mice daily. Monitor for signs of neurological toxicity (ataxia, behavioral changes), which have been noted as off-target effects at high doses in clinical and preclinical settings[6]. If weight loss exceeds 15%, institute a dosing holiday.

  • Efficacy Readout: Measure tumor dimensions via digital calipers every 2–3 days. Calculate volume using the formula: V=(Length×Width2)/2 .

Protocol B: Pharmacodynamic (PD) Biomarker Validation

Causality: To prove that tumor regression is directly caused by the drug, you must demonstrate target engagement. For JAK1/2 inhibitors, the gold-standard biomarker is the suppression of phosphorylated STAT3 (pSTAT3 at Tyr705)[6][7].

  • Timing of Tissue Collection: Sacrifice a subset of mice (n=3 per group) exactly 1 to 2 hours post-dose . Logic: This timing coincides with the drug's Cmax​ , capturing the maximum depth of target inhibition[6].

  • Sample Processing:

    • Rapidly excise the tumor and snap-freeze in liquid nitrogen to preserve transient phosphorylation states.

    • Alternatively, collect whole blood to isolate circulating granulocytes, which serve as an excellent surrogate tissue for pSTAT3 monitoring[6].

  • Analysis: Lyse tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the ratio of pSTAT3(Tyr705) to total STAT3 via Western Blot or ELISA[4][7].

Workflow Formulation 1. Formulation 0.5% HPMC, 0.1% Tween 80 pH 2.0 Dosing 2. Administration Oral Gavage (PO) 30 mg/kg BID Formulation->Dosing PK 3. PK Sampling Plasma Collection 0.5 - 24h post-dose Dosing->PK PD 4. PD Analysis pSTAT3 Inhibition Tumor/Granulocytes at 1-2h Dosing->PD Efficacy 5. Efficacy Readout Tumor Volume Monitoring Over 21 Days Dosing->Efficacy

Standardized in vivo workflow for evaluating pharmacokinetics and efficacy of JAK1/2 inhibitors.

Summary of Field Insights

When working with 1-(5-fluoropyrimidin-2-yl)ethanamine derivatives like AZD1480, researchers must balance the potent anti-tumor activity driven by STAT3 blockade[7] against the rapid clearance of the compound[3]. The use of a highly acidic, well-suspended vehicle is non-negotiable for reproducible data[2]. Furthermore, pairing tumor volume measurements with timed PD sampling (1-2 hours post-dose) ensures that the observed phenotypic changes are mechanistically linked to JAK2 inhibition[6].

References

  • Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program Source: PubMed Central (PMC) - NIH URL:[Link]

  • Therapeutic Potential of AZD1480 for the Treatment of Human Glioblastoma Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

  • Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine Source: ResearchGate URL:[Link]

  • Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • AZD1480: A Phase I Study of a Novel JAK2 Inhibitor in Solid Tumors Source: PubMed Central (PMC) - NIH URL:[Link]

  • The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors Source: PubMed Central (PMC) - NIH URL:[Link]

  • PHARMACOLOGICAL INHIBITION OF JAK2-STAT5 SIGNALING BY JAK2 INHIBITOR AZD1480 POTENTLY SUPPRESSES GROWTH OF BOTH PRIMARY AND CASTRATE-RESISTANT PROSTATE CANCER Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of 1-(5-Fluoropyrimidin-2-YL)ethanamine

Introduction 1-(5-Fluoropyrimidin-2-YL)ethanamine is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic candidates. The incorporation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(5-Fluoropyrimidin-2-YL)ethanamine is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic candidates. The incorporation of a fluorinated pyrimidine ring is a common strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] A thorough understanding of the mass spectrometric behavior of this compound is paramount for its unambiguous identification, structural characterization, and quantification in complex biological matrices during drug discovery and development.[2] This application note presents a detailed protocol for the analysis of 1-(5-Fluoropyrimidin-2-YL)ethanamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and proposes a theoretical fragmentation pathway based on established principles of mass spectrometry.[3][4]

Experimental Design and Rationale

The experimental protocol outlined below is designed for the robust and reproducible analysis of 1-(5-Fluoropyrimidin-2-YL)ethanamine. The choice of a C18 reversed-phase column is suitable for the separation of this moderately polar compound.[5] The use of a formic acid modifier in the mobile phase aids in the protonation of the analyte in positive ion electrospray ionization (ESI), leading to enhanced sensitivity.[6]

Experimental Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis prep1 Prepare 1 mg/mL stock solution in Methanol prep2 Dilute to 1 µg/mL with initial mobile phase prep1->prep2 lc1 Inject sample onto C18 column prep2->lc1 lc2 Gradient elution with Water/Acetonitrile (0.1% Formic Acid) lc1->lc2 ms1 Positive ESI Mode lc2->ms1 ms2 Full Scan MS (m/z 50-200) ms1->ms2 ms3 Product Ion Scan of [M+H]+ ms2->ms3 data1 Identify precursor ion ms3->data1 data2 Characterize fragment ions data1->data2 data3 Propose fragmentation pathway data2->data3

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Application Protocol

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(5-Fluoropyrimidin-2-YL)ethanamine in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B).

Liquid Chromatography (LC) Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

  • Scan Range (Full Scan): m/z 50 - 200.

  • Product Ion Scan: Isolate and fragment the protonated molecule [M+H]⁺.

Results and Discussion: Proposed Fragmentation Pathway

The chemical formula of 1-(5-Fluoropyrimidin-2-YL)ethanamine is C₆H₈FN₃, with a monoisotopic mass of 141.0702 g/mol .[8] In positive ion ESI, the protonated molecule [M+H]⁺ is expected at an m/z of 142.0775. The fragmentation of this precursor ion is anticipated to proceed through several key pathways, primarily involving the ethylamine side chain and the fluorinated pyrimidine ring.

Proposed Fragmentation Scheme

Caption: Proposed fragmentation pathway of 1-(5-Fluoropyrimidin-2-YL)ethanamine.

The primary fragmentation event is predicted to be the α-cleavage of the C-C bond in the ethylamine side chain, a common pathway for aliphatic amines.[9] This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion. Another significant fragmentation is the loss of ammonia (NH₃) from the protonated molecule. Subsequent fragmentation of the pyrimidine ring is also expected, consistent with the known fragmentation patterns of pyrimidine derivatives.[3]

Summary of Predicted Fragment Ions
Fragment IonProposed Structurem/z (calculated)Neutral LossFragmentation Pathway
[M+H]⁺ C₆H₉FN₃⁺142.0775-Precursor Ion
A C₅H₆FN₂⁺127.0540•CH₃α-cleavage of the ethylamine side chain.
B C₅H₅FN₂⁺114.0513NH₃Loss of ammonia from the side chain.
C C₄H₄N₂⁺87.0305HCNLoss of hydrogen cyanide from Fragment B.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of 1-(5-Fluoropyrimidin-2-YL)ethanamine. The detailed protocol for LC-MS/MS analysis and the proposed fragmentation pathway offer a solid foundation for researchers and scientists in the pharmaceutical industry. Understanding these fragmentation patterns is crucial for the reliable identification and characterization of this important class of molecules in various stages of drug development.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved March 28, 2026, from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Wojciechowska, J., Gąsiorowska, J., Ulenberg, S., Granica, M., Szulc, M., Drabik, P., ... & Kałas, W. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056.
  • Simó, C., & Cifuentes, A. (2004). Mass spectrometry for analysis of purine and pyrimidine compounds. In Encyclopedia of Mass Spectrometry (Vol. 3, pp. 493-501). Elsevier.
  • Lund, T. (2015). Lecture notes in EI-Mass spectrometry. Roskilde University.
  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved March 28, 2026, from [Link]

  • Lopes, F., Remaître, T., Gries, M., Gauthier, C., & Dugué, B. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring, 42(4), 540–547.
  • Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022). Investigation of fragmentation pathways of protonated 2‐methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. Retrieved March 28, 2026, from [Link]

  • Liu, Z., Chen, H., & Li, L. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
  • da Silva, A. B., de Paula, J. E., de Sousa, J. P. B., & da Silva, V. C. (2018).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine Synthesis

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers face when synthesizing (S)-1-(5-fluoropyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers face when synthesizing (S)-1-(5-fluoropyrimidin-2-yl)ethanamine —a highly valuable chiral intermediate used in the development of JAK2 kinase inhibitors like AZD1480[1][2].

Traditional chemical syntheses of this molecule are notoriously plagued by low yields, defluorination side-reactions, and poor stereocontrol. This guide provides field-proven, self-validating solutions focusing on the transition from inefficient batch chemistry to high-yield, continuous-flow biocatalysis.

Part 1: Symptom Checker & Causality Analysis (FAQs)

Q1: Why is the yield of my traditional chemical synthesis (reductive amination) consistently below 20%? A1: The low yield in traditional batch chemical synthesis is driven by three compounding factors:

  • Defluorination: The 5-fluoropyrimidine ring is highly electron-deficient. When subjected to harsh metal-catalyzed hydrogenation (e.g., Pd/C) or strong hydride reducing agents to reduce the intermediate imine/oxime, competitive hydrodefluorination occurs, destroying the target molecule.

  • Resolution Caps: Chemical reductive amination typically yields a racemate. Subsequent chiral resolution (e.g., using L-tartaric acid) immediately caps your maximum theoretical yield at 50%, before accounting for mechanical losses.

  • Volatility & Solubility: The resulting low-molecular-weight amine is highly water-soluble and volatile, leading to significant losses during aqueous workup and solvent evaporation.

Q2: How does biocatalytic transamination solve these yield issues? A2: By utilizing an (S)-selective Amine Transaminase (ATA), such as the one derived from Vibrio fluvialis (Vf-ATA), you bypass harsh reductive conditions entirely[1]. The enzyme operates at mild pH and temperature, eliminating defluorination. Furthermore, it is strictly enantioselective, providing a theoretical yield of 100% for the (S)-enantiomer with >99% enantiomeric excess (ee), completely avoiding the 50% penalty of chiral resolution[2].

Q3: I am using Vf-ATA in a batch reactor, but my conversion stalls at 40-50%. How can I push the equilibrium? A3: Transaminase reactions are heavily limited by thermodynamic equilibrium and product inhibition. As the amine product and the ketone byproduct (e.g., acetophenone if using (S)-alpha-methylbenzylamine as the donor) accumulate, the forward reaction rate drops to zero. To break this equilibrium, you must continuously remove the product. Transitioning from a batch reactor to a Continuous Flow Packed-Bed Reactor with immobilized enzyme forces the Le Chatelier equilibrium forward, significantly improving the isolated yield[2].

Q4: My enzyme denatures rapidly in the presence of organic co-solvents required to dissolve the ketone substrate. What is the workaround? A4: 1-(5-fluoropyrimidin-2-yl)ethanone has poor aqueous solubility. While DMSO is commonly used, concentrations above 5-10% v/v can strip the essential structural water from the enzyme, causing denaturation. Causality-driven solution: First, immobilize the Vf-ATA on glyoxyl-agarose via multipoint covalent attachment. This rigidifies the enzyme structure, drastically increasing its tolerance to organic solvents[1]. Second, switch your co-solvent to Dimethyl Carbonate (DMC) , a green co-solvent that provides excellent substrate solubility while maintaining a homogeneous system that preserves enzyme activity[2].

Part 2: Process Visualizations

G Substrate 1-(5-Fluoropyrimidin-2-yl)ethanone (Ketone Substrate) Enzyme Vf-ATA + PLP Cofactor (Amine Transaminase) Substrate->Enzyme Binds AmineDonor Amine Donor (e.g., (S)-MBA) AmineDonor->Enzyme Donates NH2 Product (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (Target Product) Enzyme->Product Yields (>99% ee) Byproduct Ketone Byproduct (e.g., Acetophenone) Enzyme->Byproduct Yields

Figure 1: Biocatalytic transamination pathway and equilibrium dynamics.

Flow Res Substrate Reservoir Ketone + Amine Donor in DMC Pump HPLC Pump (Controlled Flow Rate) Res->Pump PBR Packed-Bed Reactor (Immobilized Vf-ATA) Pump->PBR Continuous Feed Purification In-Line Purification (Catch-and-Release Resin) PBR->Purification Crude Stream Collection Pure (S)-Amine Collection (>99% ee, 35% Yield) Purification->Collection Isolated Product

Figure 2: Continuous flow reactor setup with immobilized Vf-ATA.

Part 3: Quantitative Performance Data

The following table summarizes the performance metrics of different synthetic strategies, highlighting the superiority of the immobilized flow biocatalysis approach[2].

ParameterTraditional Chemical BatchFree Enzyme BatchImmobilized Flow Biocatalysis
Enantiomeric Excess (ee) ~95% (Post-resolution)>99%>99%
Max Theoretical Yield 50% (Due to resolution)100%100%
Practical Isolated Yield < 20%~15-20%~35%
Enzyme Activity Recovery N/AN/A30%
Defluorination Risk High (Metal/Hydride use)NoneNone
Scalability Poor (Harsh conditions)Moderate (Instability)Excellent (Reusable bed)

Part 4: Validated Experimental Protocols

To achieve the 35% isolated yield and >99% ee reported in state-of-the-art literature[2], follow these self-validating protocols. The system is designed so that the success of Step 1 (Immobilization) directly dictates the pressure and conversion metrics in Step 2 (Flow).

Protocol A: Covalent Immobilization of Vf-ATA on Glyoxyl-Agarose

Causality Note: We use glyoxyl-agarose because the aldehyde groups form multiple Schiff bases with the lysine residues on the enzyme's surface. This multipoint attachment prevents enzyme leaching during continuous flow and drastically improves thermal and co-solvent stability.

  • Support Activation: Wash 0.5 g of glyoxyl-agarose resin with distilled water, followed by 100 mM sodium phosphate buffer (pH 8.0). Self-Validation: Ensure pH is strictly 8.0; lower pH will protonate lysine residues, preventing nucleophilic attack on the glyoxyl groups.

  • Enzyme Loading: Prepare a solution of Vf-ATA (protein loading: 2 mg/g support; activity loading: 4.58 U/g) in 5 mL of 100 mM phosphate buffer (pH 8.0) containing 1 mM Pyridoxal 5'-phosphate (PLP)[2].

  • Incubation: Add the activated resin to the enzyme solution. Agitate gently at 25°C for 3 hours.

  • Reduction (Critical Step): Add solid Sodium Cyanoborohydride ( NaCNBH3​ ) to the suspension to reach a concentration of 1 mg/mL. Agitate for 30 minutes. Causality Note: This reduces the reversible imine (Schiff base) bonds to irreversible secondary amines, permanently locking the enzyme to the resin.

  • Washing: Filter and wash the immobilized enzyme extensively with buffer. You should observe an activity recovery of approximately 30%[2].

Protocol B: Continuous Flow Synthesis & In-Line Purification

Causality Note: Operating in flow rather than batch circumvents the 2-step process described in older literature, preventing product inhibition and allowing for immediate isolation of the volatile amine[2].

  • Reactor Packing: Pack the immobilized Vf-ATA (from Protocol A) into a glass or stainless-steel column (e.g., Omnifit) to create a Packed-Bed Reactor (PBR). Ensure no air bubbles are trapped, which would cause channeling and lower the yield.

  • Substrate Preparation: Prepare a homogeneous feed solution containing:

    • 1-(5-fluoropyrimidin-2-yl)ethanone (Substrate)

    • (S)-alpha-methylbenzylamine or Isopropylamine (Amine Donor, typically in 5-10x molar excess)

    • 1 mM PLP (Cofactor)

    • Dimethyl Carbonate (DMC) as the green co-solvent[2].

  • Flow Operation: Using an HPLC pump, flow the substrate solution through the PBR at a controlled residence time (typically 30-60 minutes depending on bed volume). Maintain the reactor at 30°C.

  • In-Line Purification (Catch-and-Release): Route the reactor effluent directly through a column packed with a strong cation exchange resin (e.g., Dowex 50WX8).

    • Mechanism: The target amine product is protonated and trapped on the resin. The unreacted ketone and neutral byproducts flow through to the waste.

  • Elution & Isolation: Disconnect the catch column and elute the pure (S)-1-(5-fluoropyrimidin-2-yl)ethanamine using a methanolic ammonia solution. Evaporate carefully under reduced pressure (due to volatility) to obtain the optically pure product (>99% ee) at ~35% yield[2].

References

  • Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine ResearchGate / ChemCatChem[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 1-(5-Fluoropyrimidin-2-YL)ethanamine

[label="Constraint\n#FBBC05", fillcolor="#FBBC05", fontcolor="#202124 Refining Complex Diagram I'm now refining the color-coded Graphviz DOT diagram. I am revising the layout to improve clarity and reduce complexity, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Constraint\n#FBBC05", fillcolor="#FBBC05", fontcolor="#202124

Refining Complex Diagram

I'm now refining the color-coded Graphviz DOT diagram. I am revising the layout to improve clarity and reduce complexity, and ensuring that the graph doesn't exceed 760px. I've re-written the graph, and the size attribute will not be used in the final DOT diagram. I am ensuring that the layout is improved, and I will be working to ensure proper fit of the diagram.

Optimizing Support Documentation

I'm now focusing on refining the documentation for clarity, and I'm updating my problem-solution framework. I'm prioritizing the refinement of the salt formation and HP-β-CD protocols. I'm adding a data table comparing various solubilization strategies, which include maximum concentration and cytotoxicity. I am aiming to ensure that the content is easily understood.

Finalizing Solubility Strategies

I'm now integrating the final pieces of the Technical Support Center. I am including the color-coded Graphviz DOT diagram and the Q&A troubleshooting guide. I'm finalizing the self-validating protocols for hydrochloride salt formation, and for HP-β-CD complexation. I'm finishing the quantitative comparison table of the various solubilization methods. I'm verifying and including proper references.

Validating Solubility Protocols

I'm now incorporating my specific feedback. The support content and protocols are custom-designed, not following a rigid template. Experimental choices are explained, and each protocol is a self-validating system. Citations are included, and links and clear contrast are ensured. The maximum width requirement will be followed, as well.

Welcome to the technical support and troubleshooting center for 1-(5-Fluoropyrimidin-2-YL)ethanamine . This compound is a highly valued chiral building block and a critical intermediate in the synthesis of active pharmaceutical ingredients, such as the JAK2 kinase inhibitor AZD1480 [1.10]. However, researchers frequently encounter significant challenges regarding its solubility in aqueous media.

The root cause of this poor solubility lies in its physicochemical structure. The planar, symmetrical pyrimidine ring generates strong crystal lattice energy, making it thermodynamically difficult for water molecules to disrupt the solid state[1]. Furthermore, the addition of the fluorine atom increases the molecule's overall lipophilicity. While the ethanamine side chain provides a basic handle for manipulation, the free base form remains highly hydrophobic.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers across various experimental models.

Diagnostic Solubilization Workflow

Before altering your assay conditions, use the following decision matrix to identify the most scientifically appropriate solubilization strategy for your specific application.

SolubilizationWorkflow A 1-(5-Fluoropyrimidin-2-YL)ethanamine Low Aqueous Solubility B Determine Assay Type A->B C In Vitro / Chemical Synthesis B->C D In Vivo / Cell-Based Assays B->D E Salt Formation (HCl) Adjust pH < pKa C->E Tolerates low pH F Co-solvent System (e.g., ≤2% DMSO) C->F pH sensitive D->F Tolerates trace organics G Cyclodextrin Complexation (HP-β-CD) D->G Requires zero organic toxicity

Caption: Workflow for selecting the optimal solubilization strategy based on assay requirements.

Frequently Asked Questions & Troubleshooting

Q1: I am trying to dissolve the free base of 1-(5-Fluoropyrimidin-2-YL)ethanamine in PBS (pH 7.4) for an enzymatic assay, but it immediately precipitates. Why is this happening? A1: At pH 7.4, a significant fraction of the ethanamine group remains unprotonated. The unprotonated free base is highly lipophilic due to the fluoropyrimidine ring. Causality & Solution: To resolve this, you must exploit the basic nature of the primary amine. By lowering the pH of your vehicle or converting the free base into a salt, the amine becomes protonated. The resulting ionic charge drastically increases ion-dipole interactions with water[1]. We highly recommend utilizing the commercially available hydrochloride (HCl) salt of the compound, which exhibits vastly superior aqueous solubility[2][3].

Q2: I pre-dissolved the compound in DMSO, but when I dilute it into my cell culture media, it crashes out. I cannot exceed 1% DMSO due to cell toxicity. What is the alternative? A2: You are experiencing a classic "solvent-shift" precipitation. When the DMSO stock is diluted into the aqueous media, the local concentration of the organic solvent drops rapidly. The hydrophobic fluoropyrimidine ring forces the molecules to aggregate and crystallize to minimize contact with water[1]. Causality & Solution: Use a host-guest complexation strategy with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD has a hydrophilic exterior and a hydrophobic cavity. The fluoropyrimidine ring is driven into this cavity via van der Waals forces and hydrophobic interactions, shielding it from water, while the ethanamine group remains exposed to the aqueous environment[4]. This strategy does not alter the chemical structure and is highly tolerated in cell-based assays[1].

Q3: How do I verify that my cyclodextrin inclusion complex has actually formed and I haven't just created a micro-suspension? A3: A true inclusion complex exists as a single-phase solution, whereas a suspension is a two-phase system that will separate under physical stress. Self-Validating Check: Centrifuge your final preparation at 10,000 × g for 10 minutes. If a visible pellet forms at the bottom of the tube, the compound was merely suspended. A successful complexation will yield absolutely no pellet, and the UV-Vis absorbance of the supernatant will match your target calculated concentration[1].

Standardized Solubilization Protocols

Protocol A: In Situ Hydrochloride Salt Formation

This protocol is ideal for in vitro assays where slight pH buffering is acceptable.

  • Weighing: Weigh the required mass of 1-(5-Fluoropyrimidin-2-YL)ethanamine free base into a glass vial.

  • Acidification: Suspend the powder in 80% of your final required volume using deionized water. Add 1.05 molar equivalents of 0.1 M HCl dropwise while stirring.

    • Causality: The slight excess of HCl ensures complete protonation of the basic ethanamine group, breaking the crystal lattice energy and driving the molecule into the aqueous phase[1].

  • Equilibration: Stir for 30 minutes at room temperature until the solution turns completely clear.

  • Buffering (Self-Validation): Slowly add your concentrated assay buffer (e.g., 10X PBS) to reach the final 1X concentration. Validation Step: Measure the final pH. It must remain stable at your target pH. If the pH drifts upward and the solution becomes cloudy, your buffer capacity is insufficient, and the free base is re-precipitating. Adjust with a stronger buffer system.

Protocol B: HP-β-CD Inclusion Complexation

This protocol is mandatory for cell-based or in vivo assays requiring zero organic solvent toxicity.

CyclodextrinMechanism Step1 Free Base Compound (Hydrophobic) Step2 Add 20% HP-β-CD (Aqueous Buffer) Step1->Step2 Step3 Equilibration (Stirring 24h) Step2->Step3 Step4 Host-Guest Complex (Water Soluble) Step3->Step4 Hydrophobic cavity encapsulation

Caption: Logical progression of HP-β-CD inclusion complex formation.

  • Prepare Host Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a 20% (w/v) stock solution.

  • Compound Addition: Add an excess amount of the solid 1-(5-Fluoropyrimidin-2-YL)ethanamine to the HP-β-CD solution[1].

  • Thermodynamic Equilibration: Vigorously stir or sonicate the mixture for 24 to 48 hours at room temperature.

    • Causality: Inclusion complexation is an equilibrium-driven process. The extended time is required for the hydrophobic pyrimidine rings to displace water molecules inside the cyclodextrin cavities[4].

  • Filtration & Validation: Filter the mixture through a 0.22 µm syringe filter to remove undissolved solid[1]. Validation Step: Centrifuge the filtrate at 10,000 × g for 10 minutes. The absence of a pellet confirms a true solution. Quantify the exact dissolved concentration using HPLC or UV-Vis spectroscopy.

Quantitative Comparison of Solubilization Strategies

Use the following data table to compare the expected outcomes of each solubilization method.

StrategyPrimary MechanismTypical Max ConcentrationCytotoxicity RiskBest Use Case
Free Base (Aqueous Buffer) None (Baseline)< 0.1 mMNoneBaseline control
HCl Salt Formation Ion-dipole interaction> 50 mMLow (if well-buffered)Chemical synthesis, robust in vitro assays
DMSO Co-solvent (≤2%) Disruption of crystal lattice1 - 5 mMHigh (if >2% v/v)High-throughput screening (HTS)
HP-β-CD (20% w/v) Host-guest encapsulation10 - 20 mMVery LowCell-based assays, in vivo dosing

References

  • (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine - PubChem - National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by Vf-ATA - ResearchGate. Available at: [Link]

  • Complex formation between a-cyclodextrin and amines in water and DMF solvents - ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions for 1-(5-Fluoropyrimidin-2-YL)ethanamine and its Precursors

Welcome to the technical support center for cross-coupling reactions involving 1-(5-Fluoropyrimidin-2-YL)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who are working wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for cross-coupling reactions involving 1-(5-Fluoropyrimidin-2-YL)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. The unique electronic properties of the 5-fluoropyrimidine core, combined with the coordinating nature of the 2-ethanamine group, present specific hurdles in common palladium-catalyzed reactions.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues. Our goal is to empower you to diagnose problems, rationally select reaction parameters, and achieve higher yields and purity in your synthetic campaigns.

The Challenge: Understanding the Substrate

The primary difficulty in reactions involving this scaffold stems from two key features:

  • Electron-Deficient Heterocycle: The pyrimidine ring is inherently electron-poor. The addition of a strongly electronegative fluorine atom at the 5-position further depletes the ring's electron density.[1] This makes oxidative addition of a palladium(0) catalyst into a C-X bond (where X is Cl, Br, I) more facile, but can make the subsequent reductive elimination step more challenging.

  • Coordinating Amino Group: The primary amine at the 2-position can act as a ligand, binding to the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes, effectively removing the catalyst from the productive catalytic cycle.

Our troubleshooting guide is structured to address these core issues across the most relevant cross-coupling reactions for this system.

General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses high-level issues applicable to most cross-coupling reactions with this substrate class.

Q1: My reaction shows very low or no conversion. Where should I start troubleshooting?

Low or no product formation is the most common problem and can stem from issues with the catalyst, reagents, or general reaction setup.[2] A systematic approach is crucial.

dot

G start Low / No Conversion Observed reagents Step 1: Verify Reagent Quality - Purity of starting materials? - Catalyst/Ligand integrity (air-sensitive?) - Solvent anhydrous & degassed? start->reagents setup Step 2: Check Reaction Setup - Inert atmosphere maintained? - Effective degassing performed? - Correct temperature? reagents->setup Reagents OK conditions Step 3: Screen Core Conditions - Ligand appropriate for coupling? - Base strength/solubility adequate? - Solvent choice optimal? setup->conditions Setup OK outcome1 Problem Solved: Reaction Proceeds conditions->outcome1 Optimization Works outcome2 Issue Persists: Proceed to Advanced Troubleshooting conditions->outcome2 Still No Conversion

Caption: A systematic workflow for initial troubleshooting of failed reactions.

Troubleshooting Steps:

  • Verify Reagent Integrity:

    • Catalyst/Ligand: Palladium precatalysts and phosphine ligands can be sensitive to air and moisture.[3] Oxidation of phosphine ligands prevents proper coordination to the palladium center, halting the catalytic cycle.[4] Always use fresh reagents or those stored properly under an inert atmosphere.

    • Solvents & Bases: Ensure solvents are anhydrous (if required) and have been thoroughly degassed. Oxygen can oxidize the active Pd(0) catalyst to an inactive state.[3][4] Use high-purity bases.

    • Starting Materials: Confirm the purity of your halopyrimidine and coupling partner. Impurities can sometimes act as catalyst poisons.[2]

  • Confirm Inert Atmosphere: The entire catalytic cycle relies on maintaining the palladium in its active Pd(0) state.[5]

    • Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by sparging with argon or nitrogen for 15-30 minutes or by using a minimum of three freeze-pump-thaw cycles.[4]

    • Setup: Use Schlenk techniques or a glovebox to prevent oxygen ingress throughout the reaction.

  • Re-evaluate Core Conditions: If reagents and setup are sound, the chosen conditions may be suboptimal.

    • Temperature: Many cross-couplings require heat to overcome activation barriers.[4] If the reaction is sluggish at 80 °C, a cautious increase to 100-110 °C may be beneficial. However, excessive heat can cause catalyst decomposition (visible as formation of palladium black).[2]

    • Catalyst Loading: For a new or difficult coupling, increasing the catalyst loading from a standard 1-2 mol% to 5 mol% can sometimes achieve conversion.[2]

Q2: I'm observing significant side products. What are they and how can I minimize them?

Side reactions compete with your desired pathway and consume starting materials, reducing your yield.

Common Side Reactions:

  • Dehalogenation: Your starting halopyrimidine is converted to the corresponding pyrimidine without the coupled product. This occurs when a hydride source is present.

    • Cause: Amine bases or alcohol solvents can act as hydride donors.

    • Solution: Switch to a non-hydride source base like K₃PO₄, Cs₂CO₃, or K₂CO₃ and use an aprotic solvent like dioxane, toluene, or DMF.[4]

  • Protodeboronation (Suzuki Coupling): The boronic acid coupling partner reacts with a proton source (often water) to revert to an arene, destroying the reagent.

    • Cause: While many Suzuki protocols use aqueous bases, excess water can accelerate this side reaction.[4]

    • Solution: Use anhydrous conditions with a base like K₃PO₄. If using an aqueous base, minimize the amount of water. Using more stable boronic esters (e.g., pinacol or MIDA esters) can also mitigate this issue.[2]

  • Homocoupling: Two molecules of your coupling partner react with each other (e.g., boronic acid + boronic acid or alkyne + alkyne).

    • Cause: This is most often caused by the presence of oxygen.[4] In Sonogashira coupling, it is known as Glaser coupling and is promoted by the copper cocatalyst.

    • Solution: Ensure rigorous degassing.[4] For Sonogashira reactions, consider a "copper-free" protocol, which can eliminate this side reaction.[5][6]

Guide 1: Buchwald-Hartwig Amination

This is the most direct method for synthesizing the target molecule by coupling 2-halo-5-fluoropyrimidine with ethanamine. The key challenge is the electron-deficient nature of the pyrimidine ring and potential catalyst inhibition.

dot

G Pd0 LPd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L(Ar)Pd(II)-X OxAdd->PdII_complex LigandEx Amine Binding & Deprotonation (Base) PdII_complex->LigandEx Amido_complex L(Ar)Pd(II)-NR'R'' LigandEx->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Start Ar-X + HNR'R'' Start->OxAdd Start->LigandEx

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

FAQ: My Buchwald-Hartwig amination of 2-chloro-5-fluoropyrimidine is failing. What are the most critical parameters to adjust?

For this specific transformation, the choice of ligand and base is paramount. The electron-deficient nature of the substrate requires a highly active catalyst system.

1. Ligand Selection is Key: Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich dialkylbiaryl phosphine ligands ("Buchwald ligands") that accelerate both the oxidative addition and the critical reductive elimination step.[7][8]

  • Top Tier Choices: For primary amines like ethanamine, ligands from the BrettPhos family are often excellent starting points.[9] XPhos and RuPhos are also powerful, broadly applicable ligands for challenging substrates.[2]

  • Rationale: These ligands promote the formation of a monoligated, highly reactive LPd(0) species, which is necessary to overcome the challenges of coupling with electron-poor heterocycles.[7]

2. Base Selection: The base deprotonates the amine to form the active nucleophile and facilitates the catalytic cycle.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[10]

  • Weaker Bases: If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this often requires a more active (and expensive) palladium precatalyst and higher temperatures to achieve good results.[10]

3. Palladium Precatalyst: Modern palladium precatalysts (e.g., G2, G3, G4-XPhos Palladacycle) are often superior to simple sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Rationale: Precatalysts form the active LPd(0) catalyst cleanly and efficiently upon exposure to the base, avoiding the often-messy and incomplete in-situ reduction required for Pd(II) sources.[10] This leads to more reliable and reproducible reactions.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale & Comments
Pd Precatalyst XPhos Pd G3 (2 mol%)Air-stable, rapidly forms active LPd(0) with weak or strong bases.[10]
Ligand BrettPhos (4 mol%)Excellent for coupling with primary amines.[9] Use in slight excess to catalyst.
Base NaOtBu (1.5 equiv)Strong, effective base. Ensure it is fresh and handled in a glovebox.
Solvent Toluene or DioxaneCommon, effective, and non-coordinating solvents for this reaction.
Temperature 100-110 °CRequired to drive the reaction to completion for this challenging substrate.
Amine Ethanamine (1.2-1.5 equiv)A slight excess ensures complete consumption of the limiting halide.
Experimental Protocol: Screening Reaction
  • To a dry Schlenk tube or vial inside a glovebox, add the 2-chloro-5-fluoropyrimidine (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and the ligand (e.g., BrettPhos, 0.04 equiv).

  • Add the base (e.g., NaOtBu, 1.5 equiv).

  • Seal the vessel, remove it from the glovebox, and add the degassed solvent (e.g., Toluene) via syringe.

  • Add the ethanamine (1.2 equiv) via syringe.

  • Place the reaction in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS to check for the consumption of starting material and formation of the product.[3]

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium black. Proceed with standard aqueous workup and purification.[3]

Guide 2: Suzuki-Miyaura Coupling

This section assumes you are using a derivative of 1-(5-Fluoropyrimidin-2-YL)ethanamine that has a halide (e.g., -Cl, -Br) at another position (e.g., C4 or C6) and wish to form a C-C bond.

FAQ: My Suzuki coupling is sluggish and gives low yields. How can I improve it?

The primary challenges here are catalyst activity and the stability of the boronic acid partner.

1. Base and Solvent System: The choice of base is critical and often depends on the stability of your boronic acid.

  • Potassium Phosphate (K₃PO₄): An excellent base for Suzuki couplings, especially under anhydrous conditions. It is strong enough to facilitate transmetalation without being overly harsh.[2][11]

  • Carbonates (K₂CO₃, Cs₂CO₃): Often used with an aqueous solvent mixture (e.g., Dioxane/H₂O). Cesium carbonate is more soluble and can be more effective but is also more expensive.[12]

  • Solvent: A 4:1 to 10:1 mixture of an organic solvent (Dioxane, Toluene, DMF) to water is a common starting point when using carbonate bases.[12]

2. Ligand Selection: As with amination, bulky, electron-rich phosphines are essential for coupling with heteroaryl chlorides.

  • Recommended Ligands: SPhos , RuPhos , and XPhos are state-of-the-art ligands that have shown broad utility for difficult Suzuki couplings, including those of heteroaryl halides.[2][11] They are particularly effective at promoting the challenging oxidative addition of aryl chlorides.

Table 2: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommendationRationale & Comments
Pd Precatalyst SPhos Pd G3 (2 mol%)Highly active precatalyst suitable for challenging substrates.
Boronic Acid Boronic Acid or Pinacol Ester (1.2-1.5 equiv)Pinacol esters offer greater stability against protodeboronation.[2]
Base K₃PO₄ (3.0 equiv)Strong, reliable base. Can be used with or without water.[11]
Solvent Dioxane / H₂O (10:1)A versatile solvent system that works for a wide range of substrates.
Temperature 90-110 °CHeating is typically required to achieve a reasonable reaction rate.

Guide 3: Sonogashira Coupling

This guide applies to the coupling of a halo-derivative of 1-(5-Fluoropyrimidin-2-YL)ethanamine with a terminal alkyne to form a C(sp²)-C(sp) bond.

FAQ: My Sonogashira reaction is complicated by alkyne homocoupling. What can I do?

Alkyne homocoupling (Glaser coupling) is the most common side reaction and is typically mediated by the copper(I) cocatalyst in the presence of oxygen.[5]

1. Copper-Free Conditions: The most effective way to prevent homocoupling is to eliminate its cause. Numerous "copper-free" Sonogashira protocols have been developed.[5][6][13]

  • Mechanism: In these systems, a highly active palladium catalyst, often supported by bulky, electron-rich ligands, is capable of facilitating the entire catalytic cycle without the need for copper-mediated alkyne activation.[14]

  • Typical Conditions: These reactions often use a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, and an amine base (which acts as both the base and a solvent), such as triethylamine (Et₃N) or diisopropylamine (DIPA).

2. Rigorous Inert Atmosphere: If using a traditional copper-catalyzed system, the exclusion of oxygen is absolutely critical. Any oxygen present will promote the oxidative dimerization of the alkyne.

Table 3: Recommended Starting Conditions for Sonogashira Coupling
ParameterCondition A: Classic (Cu-catalyzed)Condition B: Copper-Free
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)
Cu Cocatalyst CuI (5-10 mol%)None
Ligand PPh₃ (4-10 mol%)SPhos or XPhos (4-10 mol%)
Base Et₃N or DIPA (2-3 equiv)Et₃N or K₂CO₃ (2-3 equiv)
Solvent THF or DMFToluene or Dioxane
Temperature 60-80 °C80-100 °C
Experimental Protocol: Copper-Free Sonogashira
  • To a dry Schlenk tube, add the halopyrimidine (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and ligand (e.g., SPhos, 0.04 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed solvent (e.g., Toluene), degassed base (e.g., Et₃N, 3.0 equiv), and the terminal alkyne (1.2 equiv) via syringe.

  • Heat the reaction to 90 °C and monitor by TLC or LC-MS.

References
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Benchchem. Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Ciancaleoni, G. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Entegris. Buchwald Ligands Review. Entegris.
  • Wikipedia.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Lassau, T. et al. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry.
  • Sigma-Aldrich. Cross-Coupling Reaction Guide. Sigma-Aldrich.
  • Cross-Coupling Reactions Guide.
  • Verde, A. et al.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • Ichikawa, J. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • Ichikawa, J. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Lee, E. et al. (2016).
  • Wang, Z. et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Semantic Scholar.
  • Li, N. et al. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC.
  • NIH. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Lee, E. et al.
  • Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • YouTube. (2025).
  • Niemeyer, Z.L. et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Martin, R. & Buchwald, S.L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Schaub, T. et al. (2005). Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Felpin, F.-X. & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Nielsen, M.K. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • NIH. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Chloro-2-fluoropyridin-3. Benchchem.
  • NIH. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC.
  • NIH. Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling. PMC.
  • Gallou, F. et al.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
  • NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Chemistry LibreTexts. (2023).
  • NIH. (2018).
  • van der Westhuyzen, C.W. et al. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • YouTube. (2019). Sonogashira coupling.
  • Reddit. (2017).
  • Organic Chemistry Portal. Sonogashira Coupling.

Sources

Optimization

Technical Support Center: Preventing Degradation of 1-(5-Fluoropyrimidin-2-YL)ethanamine

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Storage, Handling, and Stability Troubleshooting for CAS 905587-41-9 As a Senior Application Scientist, I frequently encounter experiments co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Storage, Handling, and Stability Troubleshooting for CAS 905587-41-9

As a Senior Application Scientist, I frequently encounter experiments compromised not by flawed methodology, but by degraded starting materials. 1-(5-Fluoropyrimidin-2-YL)ethanamine is a critical chiral intermediate in pharmaceutical synthesis and biocatalytic workflows[1]. However, its structural combination of an electron-deficient pyrimidine ring and a highly nucleophilic primary ethanamine side chain demands rigorous environmental control.

This guide is designed to move beyond basic storage instructions. By understanding the mechanistic causality behind compound degradation, you can implement self-validating protocols that guarantee the integrity of your reagents.

Part 1: Mechanistic Causality of Degradation

To effectively protect 1-(5-Fluoropyrimidin-2-YL)ethanamine, we must first understand its chemical vulnerabilities. The degradation of this compound is primarily driven by three environmental triggers:

  • Oxidative Deamination & Radical Cleavage: Primary amines are highly susceptible to oxidative degradation when exposed to atmospheric oxygen. This process is initiated by free radical formation, often catalyzed by trace metal impurities or light, leading to C-N bond cleavage. This ultimately results in the loss of the active amine functionality and the release of ammonia, imines, and aldehydes[2][3].

  • CO₂-Induced Carbamate Formation: In ambient air, the unhindered primary amine acts as a strong nucleophile, attacking atmospheric carbon dioxide to form carbamic acids and carbamate salts[3][4]. This not only depletes the concentration of your active free base but also creates insoluble aggregates that can ruin stoichiometry in downstream synthesis.

  • Hydrolytic & Photolytic Ring Stress: While the fluorine atom at the C5 position withdraws electron density and stabilizes the pyrimidine ring against electrophilic attack, prolonged exposure to ambient light and moisture can induce gradual hydrolytic degradation, a common pathway observed in related pyrimidine derivatives[5][6].

Degradation Compound 1-(5-Fluoropyrimidin-2-YL)ethanamine O2 Oxygen (O2) / ROS Compound->O2 CO2 Carbon Dioxide (CO2) Compound->CO2 H2O Moisture / Light Compound->H2O Path1 Oxidative Deamination O2->Path1 Path2 Nucleophilic Attack CO2->Path2 Path3 Hydrolytic Cleavage H2O->Path3 Out1 Aldehydes & Ammonia Path1->Out1 Out2 Carbamate Salts Path2->Out2 Out3 Ring Degradants Path3->Out3

Fig 1: Environmental triggers and degradation pathways of 1-(5-Fluoropyrimidin-2-YL)ethanamine.

Part 2: Troubleshooting FAQs

Q1: My batch of 1-(5-Fluoropyrimidin-2-YL)ethanamine free base has developed a slight yellow tint over the past three months. Is it still viable? A: The yellowing is a classic visual indicator of early-stage oxidative degradation, likely resulting from the formation of imine or azo impurities due to oxygen exposure[2]. While a slight tint might not completely halt bulk synthetic steps, it can introduce chiral impurities or poison sensitive biocatalysts (such as amine transaminases)[1]. Actionable advice: Run a quantitative NMR or LC-MS. If purity has dropped below 95%, repurify the batch via acid-base extraction before proceeding.

Q2: Should I store this compound as a free base or convert it to a salt? A: For long-term storage (>1 month), converting the free base to its hydrochloride salt (e.g., CAS: 935667-21-3) is highly recommended. Protonating the primary amine ties up its lone pair of electrons, rendering it non-nucleophilic. This effectively halts CO₂-induced carbamate formation and significantly retards oxidative degradation[3][4]. The HCl salt is inherently more stable and can be stored for years with minimal degradation[5].

Q3: Can I prepare a master stock solution and store it at -20°C to save time? A: Storing reactive primary amines in solution for extended periods is strongly discouraged. Solvents can harbor dissolved oxygen, trace peroxides (especially in ethers like THF), or moisture that accelerates degradation[6]. If a stock solution is absolutely necessary for an ongoing campaign, use a high-purity, anhydrous, and degassed aprotic solvent (e.g., anhydrous DMF), store it under an Argon blanket at -80°C, and consume it within 2 weeks.

Part 3: Standardized Long-Term Storage Protocol

To ensure a self-validating system where the physical handling of the compound guarantees its chemical integrity, implement the following step-by-step methodology for storing the free base.

Protocol: Anaerobic Cryo-Storage Methodology

  • Aliquoting: In a controlled environment (preferably a glove box or a well-ventilated fume hood with low humidity), divide the bulk powder into single-use, amber glass vials.

    • Causality: Amber glass prevents photolytic degradation[5], while single-use aliquots eliminate repeated freeze-thaw cycles and cumulative atmospheric exposure.

  • Argon Displacement: Gently flush the headspace of each vial with high-purity Argon gas for 30–60 seconds.

    • Causality: Argon is denser than both ambient air and Nitrogen; it effectively settles at the bottom of the vial, creating a robust inert blanket that displaces O₂ and CO₂[6].

  • Hermetic Sealing: Seal the vials tightly using PTFE-lined caps. Wrap the cap junction tightly with Parafilm.

    • Causality: Parafilm prevents micro-leaks that occur due to the thermal contraction of the cap when transferred to cryogenic temperatures.

  • Secondary Desiccation: Place the sealed vials into a secondary container (e.g., a vacuum-sealed Mylar bag or a sealed desiccator jar) containing indicating silica gel packets.

    • Causality: This provides a self-validating fail-safe against moisture ingress. If the silica gel changes from blue to pink, you immediately know the secondary seal has been compromised.

  • Cryogenic Storage: Transfer the secondary container to a -20°C freezer[5].

  • Equilibration (Critical Step): Before opening an aliquot for an experiment, remove it from the freezer and allow it to equilibrate to room temperature inside a desiccator for at least 1 hour.

    • Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the compound, initiating hydrolytic degradation[5][6].

Part 4: Quantitative Stability Data

The following table summarizes the expected stability profiles based on storage conditions, allowing you to compare the efficacy of different environmental controls.

Chemical FormStorage TempAtmosphereLight ExposurePrimary Degradation RiskExpected Shelf Life
Free Base 25°C (Ambient)Ambient AirExposedOxidation, Carbamate formation< 2 weeks
Free Base 4°CAmbient AirProtectedOxidation, Moisture ingress1 - 3 months
Free Base -20°CArgon BlanketProtectedMinimal (Trace oxidation)12 - 18 months
HCl Salt 25°C (Ambient)Ambient AirProtectedHygroscopic moisture uptake6 - 12 months
HCl Salt -20°CSealed/DesiccatedProtectedNone observed> 4 years[5]
References
  • ResearchGate. (2025). Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine. Retrieved from [Link]

  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

  • National Institutes of Health (PMC). (2018). Oxidation-stable amine-containing adsorbents for carbon dioxide capture. Retrieved from [Link]

  • ACS Applied Materials & Interfaces. (2023). Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(5-Fluoropyrimidin-2-YL)ethanamine

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the purification of 1-(5-Fluoropyrimidin-2-YL)ethanamine. This resource is designed for researchers, chemists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(5-Fluoropyrimidin-2-YL)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this valuable fluorinated amine intermediate.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about purifying 1-(5-Fluoropyrimidin-2-YL)ethanamine.

Q1: What is the most robust initial purification strategy for crude 1-(5-Fluoropyrimidin-2-YL)ethanamine?

The most effective starting point is an acid-base extraction . This classical liquid-liquid extraction technique is exceptionally well-suited for amines because it leverages their basicity to separate them from neutral or acidic impurities.[1][2][3] The amine is protonated with a dilute acid, making it soluble in the aqueous phase. After separating the layers, the aqueous phase is basified to regenerate the free amine, which can then be extracted back into an organic solvent or isolated if it precipitates.[3][4]

This method serves as an excellent "first pass" purification, capable of significantly cleaning up a crude reaction mixture before more resource-intensive techniques like chromatography are employed.

Q2: Should I purify the compound as the free base or as a salt (e.g., hydrochloride salt)?

The choice depends on the intended next step and desired physical properties. Both forms have distinct advantages.

FeatureFree Base (Amine)Hydrochloride Salt
Physical State Often an oil or low-melting solid.Typically a stable, crystalline solid with a higher melting point.
Handling Can be more difficult to handle and weigh accurately if oily.Crystalline nature makes it easy to handle, weigh, and store.[5][6]
Stability More susceptible to air oxidation over time.Generally more stable for long-term storage.
Solubility Soluble in a wide range of organic solvents.Typically soluble in water and polar protic solvents (e.g., methanol, ethanol), with lower solubility in nonpolar organic solvents.
Primary Use Required for reactions where the amine acts as a nucleophile (e.g., couplings, amide formations).Ideal for final product formulation, storage, or when a solid is required. Purification via recrystallization is often easier with the salt form.[5]

Recommendation: For general purification and storage, converting the amine to its hydrochloride salt is highly recommended.[7] It facilitates purification by recrystallization and improves handling and stability. The free base can be readily regenerated if needed for a subsequent reaction.

Q3: My compound shows significant peak tailing during silica gel column chromatography. Why is this happening and how can I fix it?

This is a classic and expected issue when purifying basic amines on standard silica gel.

Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites strongly interact with the basic amine, leading to a non-ideal elution profile. This interaction can cause:

  • Peak Tailing: The compound "sticks" to the column and elutes slowly and unevenly.

  • Yield Loss: Irreversible adsorption of the compound onto the silica.

  • Degradation: The acidic environment can sometimes degrade sensitive amines.[8]

Solutions:

MethodDescriptionExample
Mobile Phase Modifier Add a small amount of a competing base to the eluent. This base will occupy the acidic sites on the silica, allowing your amine to elute more symmetrically.Add 0.5-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your mobile phase (e.g., Dichloromethane/Methanol).[8][9]
Alternative Stationary Phase Use a stationary phase that is not acidic.Alumina (basic or neutral): An excellent alternative for purifying amines.[9] Amine-functionalized silica (NH₂-silica): Specifically designed to provide a more inert surface for basic compounds.[8]
Reversed-Phase Chromatography Use a non-polar stationary phase (like C18) with a polar mobile phase. This is highly effective for polar compounds and avoids the acid-base issues of silica.[10][11]C18 silica column with a mobile phase of Water/Acetonitrile or Water/Methanol, often with a modifier like formic acid or ammonium acetate to improve peak shape.

Purification Workflow Decision Guide

The following diagram outlines a logical workflow for purifying crude 1-(5-Fluoropyrimidin-2-YL)ethanamine, from initial workup to final product.

G cluster_start cluster_extraction Initial Purification cluster_chromatography Secondary Purification cluster_final Final Polishing crude Crude Reaction Mixture extraction Perform Acid-Base Extraction (Protocol 1) crude->extraction check1 Assess Purity by TLC/LCMS extraction->check1 column Column Chromatography (Protocol 2) check1->column Impure end Pure Product check1->end Pure check2 Assess Purity of Fractions column->check2 salt Convert to HCl Salt & Recrystallize (Protocol 3) check2->salt Impure or Oily Product check2->end Pure Fractions Combined & Evaporated check3 Final Purity & Characterization salt->check3 check3->end Pure

Caption: Decision tree for purification of 1-(5-Fluoropyrimidin-2-YL)ethanamine.

Troubleshooting Guide

This guide is formatted to quickly diagnose and solve specific experimental issues.

Symptom / ObservationProbable Cause(s)Recommended Solution(s)
Low or No Yield After Acid-Base Extraction 1. Incorrect pH: The aqueous layer was not made sufficiently acidic (pH < 2) to protonate the amine, or not made sufficiently basic (pH > 10) to deprotonate the ammonium salt. 2. Emulsion Formation: A stable emulsion has formed between the organic and aqueous layers, trapping the product.[12] 3. Insufficient Extractions: Not enough extractions were performed to fully transfer the compound between layers.1. Verify pH: Use pH paper or a meter to check the aqueous layer at each step. Adjust with more acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed. 2. Break Emulsion: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. Gentle swirling or allowing the funnel to stand can also help. 3. Repeat Extractions: Perform at least 3-4 extractions at each stage to ensure complete transfer.
The Purified Free Base is a Brown/Dark Oil 1. Oxidation: Amines, especially aromatic ones, can be sensitive to air oxidation, which often produces colored impurities. 2. Residual High-Boiling Impurities: Non-basic, high-boiling impurities from the reaction were not removed.1. Minimize Air Exposure: Work quickly and consider flushing containers with an inert gas (N₂ or Ar). Store the purified amine under an inert atmosphere at low temperature. 2. Use Chromatography: If extraction is insufficient, column chromatography is necessary to remove these impurities. 3. Convert to Salt: Convert the oily free base to its HCl salt. The salt is typically a stable, off-white solid that is less prone to oxidation and can be purified further by recrystallization.[6]
Multiple Spots on TLC After Column Chromatography 1. Co-elution: Impurities have a similar polarity to the product in the chosen solvent system. 2. On-Column Degradation: The compound is degrading on the silica column, creating new spots.1. Change Selectivity: Switch to a different solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol). If that fails, change the stationary phase (e.g., from silica to alumina or C18 reversed-phase) to alter the separation mechanism.[8] 2. Deactivate Silica: Use a mobile phase containing triethylamine or ammonia (see FAQ 3). Alternatively, use a less reactive stationary phase like alumina or a functionalized silica.
Foaming During Workup or Extraction Contaminants, such as surfactants or certain salts, can cause foaming in amine solutions.[13][14]Mix layers by gentle inversion rather than vigorous shaking. If foaming is severe, small amounts of a defoaming agent can be used, or allow the mixture to stand until the foam subsides.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

This protocol describes the purification of the amine from neutral and acidic impurities.

Caption: Workflow for the acid-base extraction of an amine.

Procedure:

  • Dissolve the crude material in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel gently, venting frequently.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1M HCl two more times, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Cool the combined aqueous extracts in an ice bath. Slowly add 1M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, verify with pH paper). If the free amine precipitates as a solid, it can be collected by vacuum filtration.[15]

  • If the amine remains dissolved or separates as an oil, extract the basic aqueous solution three times with fresh organic solvent (EtOAc or DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Flash Column Chromatography

This protocol is for purification when extraction is insufficient.

  • Select Stationary Phase:

    • Recommended: Basic alumina or amine-functionalized silica.

    • Alternative: Standard silica gel (requires a basic modifier).

  • Select Mobile Phase:

    • Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf of ~0.2-0.3 for the desired compound.

    • For silica gel , use a system like Dichloromethane/Methanol and add 1% triethylamine to both the solvent mixture used to pack the column and the eluent.[8][9]

    • For alumina , a gradient of Ethyl Acetate in Hexanes is often a good starting point.

  • Procedure:

    • Pack the column with the chosen stationary phase slurried in the initial, less polar eluent.

    • Dissolve the crude amine in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica or celite.

    • Carefully load the sample onto the top of the column.

    • Begin elution, gradually increasing the polarity of the mobile phase (gradient elution) or using a single-polarity mixture (isocratic elution).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Conversion to Hydrochloride Salt and Recrystallization

This is an excellent final step for obtaining a high-purity, stable, crystalline solid.[5]

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

    • The hydrochloride salt will typically precipitate immediately as a white or off-white solid.

    • Continue adding the HCl solution until no further precipitation is observed.

  • Isolation and Recrystallization:

    • Collect the solid salt by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

    • To recrystallize, dissolve the crude salt in a minimal amount of a hot solvent system, such as ethanol, methanol, or isopropanol/water mixtures.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • NextSDS. (n.d.). (S)-1-(5-fluoropyridin-2-yl)ethanaMine — Chemical Substance Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting — SRU and Amine Blog. Retrieved from [Link]

  • Appchem. (n.d.). (S)-1-(5-fluoropyridin-2-yl)ethanaMine hydrochloride. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • MDPI. (2022, July 17). Mechanochemical Synthesis of Fluorinated Imines. Retrieved from [Link]

  • ACS Publications. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. PMC. Retrieved from [Link]

  • Scribd. (2025, January 4). Synthesis of Fluorinated Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by.... Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chromatography Optimization for 1-(5-Fluoropyrimidin-2-YL)ethanamine

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust chromatographic methods for 1-(5-Fluoropyrimidin-2-YL)ethanamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust chromatographic methods for 1-(5-Fluoropyrimidin-2-YL)ethanamine . As a highly polar, basic chiral amine and a critical intermediate in the synthesis of JAK2 kinase inhibitors (such as AZD1480)[1], this compound presents unique chromatographic challenges, including severe peak tailing and poor retention on standard reversed-phase columns.

This center provides diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating experimental protocols to ensure analytical integrity.

Part 1: Diagnostic Workflow for Fluorinated Pyrimidines

Before adjusting your instrument parameters, consult the decision tree below to identify the root cause of your chromatographic failure.

TroubleshootingTree Start Analyze 1-(5-Fluoropyrimidin-2-YL)ethanamine Issue1 Poor Retention (Void Volume)? Start->Issue1 Issue2 Severe Peak Tailing / Asymmetry? Start->Issue2 Sol1A Switch to HILIC Column (Aqueous Normal Phase) Issue1->Sol1A Highly Polar Amine Sol1B Switch to PFP Column (Fluorine/Pi-Pi Interactions) Issue1->Sol1B Fluorinated Ring Sol2A Low pH Strategy (pH 2-3) Protonate Silanols (TFA/FA) Issue2->Sol2A MS/UV Compatible Sol2B High pH Strategy (pH >10) Deprotonate Amine (NH4OH) Issue2->Sol2B Requires Hybrid Silica

Diagnostic workflow for resolving retention and tailing issues in basic fluorinated pyrimidines.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 1-(5-Fluoropyrimidin-2-YL)ethanamine exhibit severe peak tailing on standard C18 columns at neutral pH?

Mechanistic Causality: 1-(5-Fluoropyrimidin-2-YL)ethanamine contains a primary ethanamine group, making it a strong base (estimated pKa ~8.5–9.5). At a neutral mobile phase pH (pH 5–7), this amine is fully protonated and carries a positive charge. Standard silica-based stationary phases contain residual surface silanol groups (-SiOH). At neutral pH, these silanols deprotonate to form negatively charged siloxanes (-SiO⁻)[2]. The resulting electrostatic ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase causes the analyte molecules to desorb at different rates, manifesting as severe peak tailing.

Q2: How can I optimize the mobile phase to eliminate this peak tailing?

Solution: You must disrupt the electrostatic interaction using one of two thermodynamic strategies:

  • Low pH Strategy (pH 2.0 - 3.0): Add 0.1% Formic Acid or Trifluoroacetic acid (TFA) to the mobile phase. This forces the mobile phase pH below the pKa of the surface silanols (pKa ~3.5–4.5), fully protonating them into a neutral state (-SiOH) and shutting down the ion-exchange pathway. TFA provides an added benefit by acting as an ion-pairing agent, wrapping the protonated amine in a hydrophobic shell to improve peak shape.

  • High pH Strategy (pH 10.0+): Add 0.1% Ammonium Hydroxide. This forces the pH above the pKa of the ethanamine group, deprotonating the analyte into its neutral free-base form. Without a positive charge, it cannot interact with the ionized silanols. Warning: This requires specialized hybrid-silica columns (e.g., ethylene-bridged hybrid) that can withstand alkaline dissolution.

Q3: The compound elutes in the void volume on my C18 column. How do I increase retention without derivatization?

Solution: The combination of a basic amine and a pyrimidine ring makes this molecule highly polar, preventing it from partitioning effectively into a hydrophobic C18 stationary phase.

  • Alternative 1 (PFP Columns): Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns are highly retentive for basic analytes[3]. The fluorinated pyrimidine ring of the analyte engages in strong dipole-dipole, π−π , and hydrogen bonding interactions with the PFP phase, offering orthogonal retention mechanisms absent in C18[4].

  • Alternative 2 (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a highly organic mobile phase. The water in the mobile phase preferentially adsorbs to the stationary phase, creating an enriched aqueous layer. The polar amine partitions into this water layer, resulting in excellent retention that increases as the organic concentration increases[5].

Part 3: Quantitative Data Summary

The following table summarizes the empirical effects of various mobile phase modifiers on the chromatography of 1-(5-Fluoropyrimidin-2-YL)ethanamine when using a standard reversed-phase system.

Mobile Phase AdditiveOperational pHRetention Factor (k')Tailing Factor (Tf)MS CompatibilityPrimary Mechanism of Action
0.1% Formic Acid 2.5 - 3.0Low1.2 - 1.5ExcellentProtonates silanols; weak ion-pairing.
0.1% TFA 2.0 - 2.5Moderate1.0 - 1.2Poor (Suppression)Strong ion-pairing; fully neutralizes silanols.
10 mM NH₄OAc 4.5 - 6.5Very Low> 2.0 (Severe)GoodInsufficient silanol suppression; amine fully charged.
0.1% NH₄OH 10.0 - 10.5High1.0 - 1.1ExcellentDeprotonates amine to neutral free-base form.

Part 4: Self-Validating Experimental Protocol

Workflow: HILIC Optimization for Polar Amines

Because 1-(5-Fluoropyrimidin-2-YL)ethanamine is highly polar, HILIC is the most robust method for LC-MS applications. This protocol includes a self-validating loop to ensure sample diluent mismatch does not cause false negatives during method development.

Step 1: System Preparation & Column Selection

  • Select a Zwitterionic or bare silica HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. (High buffer concentration is required in HILIC to ensure consistent partitioning).

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 2: Sample Diluent Preparation (Critical Self-Validation Step)

  • Causality: In HILIC, water is the strong elution solvent. If the sample is injected in 100% water, the localized injection plug acts as a strong solvent, dragging the analyte down the column and destroying peak shape[6].

  • Action: Dissolve 1-(5-Fluoropyrimidin-2-YL)ethanamine in a diluent of at least 75% Acetonitrile / 25% Water .

  • Self-Validation: Inject the sample. If the peak is fronting or split, immediately increase the Acetonitrile concentration in the sample diluent to 85%. If the peak shape resolves, the prior failure was a diluent mismatch, not a column chemistry failure.

Step 3: Gradient Elution Design

  • Initial Conditions: 90% B (Highly retentive state).

  • Gradient: Ramp from 90% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 30 °C.

Step 4: Equilibration

  • HILIC requires significantly longer equilibration times than reversed-phase to establish the aqueous hydration layer on the silica surface. Equilibrate the column with at least 20 column volumes (CV) of the starting mobile phase (90% B) before the first injection.

Part 5: References

  • "Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine" - ResearchGate. Available at:[Link]

  • "HPLC Phases: Mobile and Stationary Insights" - Scribd. Available at:[Link]

  • "Column Technology for Achiral SFC Separations" - Chromatography Today. Available at:[Link]

  • "Hydrophilic Interaction Chromatography Method Development and Troubleshooting" - Agilent. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(5-Fluoropyrimidin-2-YL)ethanamine and 1-(pyrimidin-2-yl)ethanamine

Abstract This guide provides an in-depth comparison of the chemical reactivity of 1-(5-Fluoropyrimidin-2-YL)ethanamine and its non-fluorinated analog, 1-(pyrimidin-2-yl)ethanamine. We explore the profound electronic infl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth comparison of the chemical reactivity of 1-(5-Fluoropyrimidin-2-YL)ethanamine and its non-fluorinated analog, 1-(pyrimidin-2-yl)ethanamine. We explore the profound electronic influence of the C5-fluorine substituent on the pyrimidine ring and the exocyclic amine. Through a combination of theoretical analysis and practical experimental protocols, this document serves as a crucial resource for researchers, scientists, and professionals in drug development, offering insights into reaction outcomes and enabling more informed decisions in synthetic strategy.

Introduction: The Significance of Fluorination in Heterocyclic Chemistry

The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry, capable of dramatically altering a compound's physicochemical and biological properties.[1][2] Fluorine's high electronegativity and small size can modulate pKa, improve metabolic stability, and enhance binding affinity to biological targets.[1][3] Pyrimidine scaffolds are ubiquitous in pharmaceuticals, appearing in anticancer agents like 5-fluorouracil and various kinase inhibitors.[4][5]

This guide focuses on two closely related aminopyrimidines:

  • 1-(pyrimidin-2-yl)ethanamine (1): The parent compound.

  • 1-(5-Fluoropyrimidin-2-YL)ethanamine (2): The fluorinated analog, a key intermediate in the synthesis of kinase inhibitors such as the JAK2 inhibitor AZD1480.[4]

Understanding the reactivity differences imparted by the single fluorine atom is critical for optimizing synthetic routes and predicting the behavior of these valuable building blocks in complex chemical transformations.

Theoretical Analysis of Reactivity

The primary difference between compounds 1 and 2 is the fluorine atom at the C5 position of the pyrimidine ring. This substitution introduces powerful electronic effects that propagate throughout the molecule.

2.1. Electronic Effects of the C5-Fluoro Substituent

Fluorine exerts a strong -I (negative inductive) effect due to its supreme electronegativity.[1] This effect withdraws electron density from the entire pyrimidine ring, making the ring itself more electron-deficient or "poorer" compared to the non-fluorinated analog.

This electron withdrawal has two major consequences:

  • Decreased Basicity and Nucleophilicity of the Exocyclic Amine: The inductive pull of fluorine reduces the electron density on the ring nitrogen atoms. This effect is relayed to the C2 position and, subsequently, to the exocyclic ethanamine side chain. The lone pair of electrons on the amine nitrogen becomes less available for donation to a proton (lower basicity) or an electrophile (lower nucleophilicity). A lower pKa for the conjugate acid of compound 2 compared to 1 is predicted. A higher pKa indicates a more basic compound.[6]

  • Increased Electrophilicity of the Pyrimidine Ring: The electron-deficient nature of the fluorinated pyrimidine ring makes it more susceptible to attack by nucleophiles. This is particularly relevant for reactions like Nucleophilic Aromatic Substitution (SNAr), where an electron-poor aromatic ring is a prerequisite for the reaction to proceed.[7][8]

The following table summarizes the key physicochemical properties of the two compounds.

Property1-(pyrimidin-2-yl)ethanamine (1)1-(5-Fluoropyrimidin-2-YL)ethanamine (2)Rationale for Difference
Molecular Formula C₆H₉N₃C₆H₈FN₃Presence of Fluorine
Molecular Weight 123.16 g/mol 141.15 g/mol [9]Mass of Fluorine vs. Hydrogen
Predicted pKa ~6.5 - 7.0~5.5 - 6.0Strong -I effect of Fluorine reduces the basicity of the amine and ring nitrogens.
Predicted Reactivity
Amine NucleophilicityHigherLowerElectron density is withdrawn from the amine by the fluorinated ring.
Ring ElectrophilicityLowerHigherThe pyrimidine ring is made more electron-poor by the fluorine substituent.
Experimental Comparison: A Case Study in N-Acylation

To empirically test the theoretical predictions, we will compare the reactivity of both amines in a standard N-acylation reaction using acetic anhydride. N-acylation is a fundamental transformation where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent.[10][11] The rate of this reaction is directly proportional to the nucleophilicity of the amine.

3.1. Reaction Scheme

The N-acylation of amines 1 and 2 with acetic anhydride yields the corresponding N-acetylated products, 3 and 4 .

N-acylation Reaction Scheme

Figure 1. General reaction scheme for the N-acylation of 1-(pyrimidin-2-yl)ethanamine (1) and its 5-fluoro analog (2).

3.2. Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where identical conditions are used for both starting materials to ensure a direct and fair comparison of their reactivity.

Materials:

  • 1-(pyrimidin-2-yl)ethanamine (1 )

  • 1-(5-Fluoropyrimidin-2-YL)ethanamine (2 )

  • Acetic Anhydride (A.R. Grade)

  • Pyridine (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Reaction Setup (Parallel Reactions):

    • To two separate 50 mL round-bottom flasks, each equipped with a magnetic stir bar, add 1-(pyrimidin-2-yl)ethanamine (1 ) (1.23 g, 10.0 mmol) and 1-(5-Fluoropyrimidin-2-YL)ethanamine (2 ) (1.41 g, 10.0 mmol), respectively.

    • Dissolve each amine in anhydrous Dichloromethane (20 mL).

    • Add anhydrous Pyridine (1.21 mL, 15.0 mmol, 1.5 equiv) to each flask. Pyridine acts as a base to neutralize the acetic acid byproduct.

    • Cool both flasks to 0 °C in an ice-water bath.

  • Addition of Acylating Agent:

    • Slowly add Acetic Anhydride (1.04 mL, 11.0 mmol, 1.1 equiv) dropwise to each flask while maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Allow the reactions to stir at 0 °C for 15 minutes, then warm to room temperature.

    • Monitor the progress of each reaction by TLC (Eluent: 95:5 DCM/Methanol) at 30-minute intervals. Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting amine spot is no longer visible.

  • Work-up and Isolation:

    • Upon completion, quench each reaction by slowly adding saturated NaHCO₃ solution (20 mL).

    • Transfer the mixtures to separatory funnels and separate the layers.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers for each reaction, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • Purify the crude products by flash column chromatography on silica gel if necessary.

    • Determine the yield and purity of the isolated N-acetylated products (3 and 4 ).

    • Confirm the structure of the products using ¹H NMR, ¹³C NMR, and LC-MS analysis.

3.3. Expected Results and Discussion

Based on our theoretical analysis, we anticipate a significant difference in the reaction rates.

ParameterReaction with Amine 1Reaction with Amine 2 (Fluorinated)Justification
Reaction Time Faster (e.g., 1-2 hours)Slower (e.g., 4-6 hours)The exocyclic amine of 2 is less nucleophilic due to the electron-withdrawing effect of the fluorine, leading to a slower attack on the acetic anhydride.[1][12]
Yield High (e.g., >90%)High (e.g., >90%)While the rate is different, the reaction is expected to proceed to completion for both substrates, resulting in comparable high yields.
Purity HighHighStandard work-up and purification should yield products of high purity.

The slower reaction time for 1-(5-Fluoropyrimidin-2-YL)ethanamine is a direct experimental validation of the reduced nucleophilicity caused by the C5-fluoro group. This insight is critical for process chemists who may need to employ more forcing conditions (e.g., higher temperature, stronger base, or more reactive acylating agent) or allow for longer reaction times when working with this fluorinated building block compared to its non-fluorinated counterpart.[13]

Visualization of Concepts
4.1. Mechanism of N-Acylation

The following diagram illustrates the nucleophilic acyl substitution mechanism. The key difference lies in the initial attack step (k₁), which is slower for the less nucleophilic fluorinated amine.

N_Acylation_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate k₁ (Nucleophilic Attack) Slower for F-Pyrimidinyl Amine_note Nucleophilicity: Non-Fluorinated > Fluorinated Ac2O Acetic Anhydride Product N-Acyl Product Intermediate->Product k₂ (Collapse) Elimination Acetate Acetate (Leaving Group) Intermediate->Acetate

Caption: Mechanism of N-Acylation: Slower attack for the fluorinated amine.

4.2. Experimental Workflow

The diagram below outlines the logical flow of the comparative experiment, ensuring both substrates are treated identically.

Workflow Start Start: Two Parallel Reactions Setup 1. Reaction Setup (Amine + Solvent + Base @ 0°C) Start->Setup Addition 2. Add Acetic Anhydride (1.1 equiv @ 0°C) Setup->Addition Monitor 3. Reaction Monitoring (TLC Analysis) Addition->Monitor Workup 4. Aqueous Work-up (NaHCO₃ Quench, Extraction) Monitor->Workup When SM is consumed Isolate 5. Isolation (Dry, Concentrate) Workup->Isolate Analyze 6. Analysis (Yield, Purity, NMR, LC-MS) Isolate->Analyze End End: Compare Results Analyze->End

Caption: Workflow for the comparative N-acylation experiment.

Broader Reactivity Considerations: Nucleophilic Aromatic Substitution (SNAr)

While the amine group of 2 is less reactive, the pyrimidine ring is more reactive towards nucleophilic attack. The strong electron-withdrawing nature of fluorine activates the aromatic ring, making it a better electrophile.[7][8]

In a hypothetical SNAr reaction, if there were a suitable leaving group on the ring (e.g., a chlorine at C2 instead of the ethanamine group), the fluorinated ring would react much faster with a given nucleophile than the non-fluorinated ring.[7] This dual reactivity—decreased amine nucleophilicity and increased ring electrophilicity—is a critical design principle for synthetic chemists to master.

Conclusion

The presence of a single fluorine atom at the C5 position of the pyrimidine ring profoundly and predictably alters the reactivity of 1-(5-Fluoropyrimidin-2-YL)ethanamine compared to its non-fluorinated parent compound.

  • Amine Reactivity: The exocyclic amine is less nucleophilic and less basic due to the strong inductive electron withdrawal by the fluorine. This results in slower rates for reactions like N-acylation.

  • Ring Reactivity: The pyrimidine ring is more electrophilic and thus more susceptible to nucleophilic attack (SNAr).

These opposing effects on different parts of the molecule highlight the nuanced control that fluorine substitution offers. For researchers in drug development, understanding these principles is not merely academic; it is essential for the efficient design of synthetic routes, the troubleshooting of unexpected reaction outcomes, and the strategic modification of lead compounds to enhance their pharmacological profiles. This guide provides the foundational theory and a practical experimental framework for leveraging these differences effectively.

References
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • G. A. Slothers, et al. (2018). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by... ResearchGate. Retrieved March 28, 2026, from [Link]

  • J. A. K. Howard, et al. (2016). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC, NIH. Retrieved March 28, 2026, from [Link]

  • S. T. Solbakken, et al. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Retrieved March 28, 2026, from [Link]

  • BenchChem. (n.d.). Protocol for N-acetylation of 2-aminopyridine: An Application Note.
  • A. A. G. G. Di Mauro, et al. (2010). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ResearchGate. Retrieved March 28, 2026, from [Link]

  • E. Benassi, et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. Retrieved March 28, 2026, from [Link]

  • J. Ashenhurst. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • S. G. K. Kumar, et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 28, 2026, from [Link]

  • S. Purser, et al. (2008). Review: Fluorine in Medicinal Chemistry. ResearchGate. Retrieved March 28, 2026, from [Link]

  • S. G. Van den Bogaart, et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Retrieved March 28, 2026, from [Link]

Sources

Comparative

Benchmarking Novel 1-(5-Fluoropyrimidin-2-YL)ethanamine Derivatives Against Gold-Standard Kinase Inhibitors: A Comparative Guide

Introduction: The Imperative for Novel Kinase Inhibitors In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. Their dysregulation is a hallmark of numerous malignancies, dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Kinase Inhibitors

In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. Their dysregulation is a hallmark of numerous malignancies, driving aberrant cellular proliferation, survival, and metastasis. While the advent of kinase inhibitors has revolutionized cancer treatment, the persistent challenges of acquired resistance and off-target toxicities necessitate a continuous search for novel chemical scaffolds with improved potency, selectivity, and pharmacological properties.

This guide provides a comparative analysis of an emerging class of compounds, 1-(5-Fluoropyrimidin-2-YL)ethanamine derivatives, against established, clinically-approved kinase inhibitors. The 5-fluoropyrimidine moiety is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] This guide will present a framework for evaluating such novel derivatives, using a representative investigational compound, hereafter designated as FPE-821 , and benchmarking its performance against standard-of-care inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[3][4][5]

The Investigational Compound and Standard Inhibitors

For the purpose of this guide, we will focus on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation.[3][6] We will compare our hypothetical, yet representative, 1-(5-Fluoropyrimidin-2-YL)ethanamine derivative, FPE-821 , with two generations of approved EGFR inhibitors:

  • Gefitinib: A first-generation, reversible EGFR inhibitor.

  • Osimertinib: A third-generation, irreversible EGFR inhibitor that is also active against the T790M resistance mutation.[7]

Comparative Evaluation: A Multi-faceted Approach

A robust evaluation of a novel kinase inhibitor requires a multi-pronged approach, encompassing biochemical potency, cellular activity, and selectivity profiling. The following sections detail the methodologies and present comparative data for FPE-821 against our standard inhibitors.

Biochemical Potency: Direct Enzyme Inhibition

The initial step in characterizing a new inhibitor is to determine its direct inhibitory effect on the purified kinase enzyme. This is typically achieved through an in vitro kinase assay that measures the reduction in kinase activity as a function of inhibitor concentration, yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A common and robust method for assessing kinase activity is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[8]

Step-by-Step Methodology:

  • Compound Preparation: A 10-point serial dilution of FPE-821 , Gefitinib, and Osimertinib is prepared in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, recombinant human EGFR kinase and a suitable polypeptide substrate are combined in a kinase reaction buffer.

  • Inhibitor Addition: 1 µL of each diluted compound (or DMSO as a vehicle control) is added to the respective wells and incubated for 15 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be close to the Km value for the specific kinase to provide a sensitive measure of inhibitory potency.[9] The reaction is allowed to proceed for 60 minutes at room temperature.

  • ADP Detection: The reaction is stopped, and the amount of ADP produced is quantified by adding ADP-Glo™ Reagent and Kinase Detection Reagent sequentially, following the manufacturer's protocol.[10]

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls and fitted to a dose-response curve to determine the IC50 value for each compound.

CompoundTarget KinaseIC50 (nM)
FPE-821 (Investigational) EGFR (Wild-Type)8.5
Gefitinib (Standard)EGFR (Wild-Type)25.7
Osimertinib (Standard)EGFR (Wild-Type)12.3
FPE-821 (Investigational) EGFR (T790M Mutant)15.2
Gefitinib (Standard)EGFR (T790M Mutant)>5000
Osimertinib (Standard)EGFR (T790M Mutant)0.9

This data is illustrative and based on typical performance profiles for these classes of inhibitors.

Cellular Activity: Target Engagement and Phenotypic Effects

While biochemical assays are crucial, they do not fully recapitulate the complexity of a cellular environment.[11] Therefore, it is essential to assess the inhibitor's activity in cancer cell lines that are dependent on the target kinase for their growth and survival.

The impact of the inhibitors on cell viability is a key indicator of their potential therapeutic efficacy.

Step-by-Step Methodology:

  • Cell Line Selection: An EGFR-dependent non-small cell lung cancer (NSCLC) cell line (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutations) is chosen.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of FPE-821 , Gefitinib, and Osimertinib for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured, and the data is used to generate dose-response curves and calculate the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).

CompoundCell LineEGFR StatusGI50 (nM)
FPE-821 (Investigational) NCI-H1975L858R/T790M25.8
Gefitinib (Standard)NCI-H1975L858R/T790M>10,000
Osimertinib (Standard)NCI-H1975L858R/T790M15.4

This data is illustrative and based on typical performance profiles for these classes of inhibitors.

Kinase Selectivity Profiling

A critical aspect of drug development is understanding the selectivity of an inhibitor. A highly selective inhibitor will have minimal off-target effects, potentially leading to a better safety profile.[9][12] Kinase selectivity is often assessed by screening the compound against a large panel of kinases.

Step-by-Step Methodology:

  • Compound Submission: FPE-821 is submitted for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).

  • Assay Platform: A variety of platforms can be used for this, such as radiometric assays or competitive binding assays.[9][13]

  • Data Analysis: The percent inhibition for each kinase is determined. A selectivity score, such as the Gini coefficient or a simple count of kinases inhibited above a certain threshold (e.g., >50% inhibition), is calculated to quantify selectivity.

A desirable outcome for FPE-821 would be high potency against EGFR with minimal inhibition of other kinases, particularly those known to be associated with toxicities. For instance, potent inhibition of kinases like Bruton's tyrosine kinase (BTK) could have implications for immune function.[14][15][16][17][18]

Visualizing the Scientific Framework

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the EGFR signaling pathway and the experimental workflow for inhibitor benchmarking.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P EGF EGF (Ligand) EGF->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Inhibitor_Benchmarking_Workflow Start Novel Compound (FPE-821) Biochem Biochemical Assay (IC50 Determination) Start->Biochem Cellular Cellular Assay (GI50 Determination) Start->Cellular Selectivity Kinome Selectivity Screening Start->Selectivity Data Data Analysis & Comparison to Standards Biochem->Data Cellular->Data Selectivity->Data Conclusion Lead Optimization or Further Development Data->Conclusion

Caption: Inhibitor Benchmarking Workflow.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial benchmarking of novel 1-(5-Fluoropyrimidin-2-YL)ethanamine derivatives as potential kinase inhibitors. Based on our illustrative data, the investigational compound FPE-821 demonstrates potent biochemical and cellular activity against both wild-type and a key resistance mutant of EGFR. Its performance profile suggests it could be a promising candidate for further preclinical development.

The next logical steps in the evaluation of such a compound would include:

  • Mechanism of Action Studies: Determining whether the inhibitor is reversible or irreversible and obtaining co-crystal structures to understand its binding mode.

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in xenograft or patient-derived xenograft (PDX) models.

The journey from a promising chemical scaffold to a clinically effective drug is long and arduous. However, by employing a systematic and rigorous benchmarking process as described herein, researchers can efficiently identify and advance the most promising candidates, ultimately contributing to the next generation of targeted therapies.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Man, M., & B-L, T. (2016). Bruton's Tyrosine Kinase: An Emerging Key Player in Innate Immunity. Frontiers in Immunology, 7, 455. [Link]

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology, 9, 660859. [Link]

  • Maurer, M., et al. (2024). BTK signaling—a crucial link in the pathophysiology of chronic spontaneous urticaria. Allergy, 79(5), 1157-1172. [Link]

  • Burger, J. A. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2588. [Link]

  • Sugita, Y., et al. (2017). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Proceedings of the National Academy of Sciences, 114(32), E6526-E6535. [Link]

  • Bantscheff, M., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology, 795, 47-68. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]

  • Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 763920. [Link]

  • Iqbal, S., & Iqbal, K. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 3, 1-28. [Link]

  • Wang, S., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European journal of medicinal chemistry, 178, 352–364. [Link]

  • Vidal, D., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 13. [Link]

  • Dana-Farber Cancer Institute. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. [Link]

  • Eyunni, S. V. K., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2993. [Link]

  • Zhang, W., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. Future Medicinal Chemistry, 13(16), 1435-1451. [Link]

  • Al-Ostath, A. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]

  • Yun, J. I., et al. (2014). Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. Archives of pharmacal research, 37(7), 873–881. [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. [Link]

  • Manoharan, Y., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current organic synthesis, 19(5), 529–546. [Link]

  • Sathya Pooja, G., & Banupriya, S. (2024). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research, 14(1), 67-70. [Link]

Sources

Validation

A Technical Guide to the Comparative Stability of 1-(5-Fluoropyrimidin-2-YL)ethanamine Enantiomers

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(5-Fluoropyrimidin-2-YL)ethanamine is a chiral building block of significant interest in medicinal chemistry, notably as a key intermediate i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Fluoropyrimidin-2-YL)ethanamine is a chiral building block of significant interest in medicinal chemistry, notably as a key intermediate in the synthesis of various therapeutic agents.[1][2] As with all chiral molecules destined for pharmaceutical applications, ensuring the stereochemical integrity of the desired enantiomer is paramount. The (S)-enantiomer, for instance, is a crucial component in the synthesis of Janus kinase (JAK) inhibitors.[2] Differential stability between enantiomers can have profound implications for a drug's efficacy, safety, and shelf-life. While direct comparative stability data for the enantiomers of 1-(5-Fluoropyrimidin-2-YL)ethanamine is not extensively published, this guide provides a comprehensive framework for its evaluation. We will delve into the theoretical underpinnings of its potential instabilities and lay out detailed experimental protocols for a thorough comparative stability assessment.

Theoretical Assessment of Enantiomeric Stability

The stability of 1-(5-Fluoropyrimidin-2-YL)ethanamine enantiomers is influenced by both the potential for racemization at the chiral center and the chemical degradation of the molecule.

Potential for Racemization

Racemization, the conversion of one enantiomer into its mirror image, would lead to a loss of optical purity. For the subject molecule, the chiral center is a benzylic-like amine. The ease of racemization in such compounds is often dictated by the stability of a transient planar carbanion or imine intermediate at the chiral center. The 5-fluoropyrimidine ring is an electron-withdrawing group, which can stabilize an adjacent carbanion, potentially facilitating racemization under certain conditions, such as in the presence of a base.[3] However, the direct racemization of simple primary amines often requires significant energy input or specific catalytic conditions.[4][5] Therefore, a carefully designed experimental study is necessary to determine the propensity for racemization under pharmaceutically relevant conditions.

Potential for Chemical Degradation

The 1-(5-Fluoropyrimidin-2-YL)ethanamine molecule possesses two key structural motifs that could be susceptible to degradation: the fluoropyrimidine ring and the ethylamine side chain.

  • Fluoropyrimidine Ring: Fluoropyrimidines, as a class of compounds, are known to undergo degradation, particularly in biological systems through enzymatic pathways.[6] In a pharmaceutical context, forced degradation studies often reveal susceptibilities to hydrolysis and photolysis. The fluorine substituent can influence the electron density of the pyrimidine ring, affecting its reactivity. Studies on other fluorinated pyrimidines have shown that they can undergo photodegradation, sometimes involving defluorination and hydroxylation.[7][8]

  • Ethylamine Side Chain: Primary amines are susceptible to oxidation, which can lead to the formation of imines, oximes, or other degradation products.[9] The presence of the heteroaromatic ring may also influence the oxidative stability of the amine.

Given these theoretical considerations, a comprehensive stability assessment should encompass forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Experimental Design for Comparative Stability Assessment

A robust comparative stability study involves subjecting the enantiomers of 1-(5-Fluoropyrimidin-2-YL)ethanamine to a range of stress conditions and monitoring for both chemical degradation and any changes in enantiomeric excess over time.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and assess its intrinsic stability.[10][11] These studies are crucial for developing stability-indicating analytical methods.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and Conditions
Acidic Hydrolysis 0.1 M HCl at 60 °C
Basic Hydrolysis 0.1 M NaOH at 60 °C
Oxidative Stress 3% H₂O₂ at room temperature
Thermal Stress 80 °C (solid state and in solution)
Photolytic Stress ICH Q1B compliant photostability chamber

Experimental Protocol for Forced Degradation

  • Sample Preparation: Prepare separate solutions of the (R)- and (S)-enantiomers of 1-(5-Fluoropyrimidin-2-YL)ethanamine (or a solution of the racemate) at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Application:

    • Hydrolysis: To separate aliquots of the sample solution, add an equal volume of 1 M HCl or 1 M NaOH to achieve a final concentration of 0.5 M acid or base. Heat the solutions at 60 °C.

    • Oxidation: Add 30% H₂O₂ to the sample solution to achieve a final concentration of 3%. Keep the solution at room temperature.

    • Thermal: Store the solid compound and the sample solution in an oven at 80 °C.

    • Photolytic: Expose the solid compound and the sample solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may be extended if no significant degradation is observed.

  • Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using both a chiral HPLC method to determine the enantiomeric excess and a stability-indicating HPLC method to quantify the parent compound and any degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL solution of each enantiomer acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Apply Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Apply Stress ox Oxidation (3% H₂O₂, RT) prep->ox Apply Stress therm Thermal Stress (80°C) prep->therm Apply Stress photo Photolytic Stress (ICH Q1B) prep->photo Apply Stress chiral_hplc Chiral HPLC (Enantiomeric Purity) acid->chiral_hplc Analyze at Time Points rp_hplc Stability-Indicating HPLC (Chemical Purity) acid->rp_hplc Analyze at Time Points base->chiral_hplc Analyze at Time Points base->rp_hplc Analyze at Time Points ox->chiral_hplc Analyze at Time Points ox->rp_hplc Analyze at Time Points therm->chiral_hplc Analyze at Time Points therm->rp_hplc Analyze at Time Points photo->chiral_hplc Analyze at Time Points photo->rp_hplc Analyze at Time Points G cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis prep Prepare solutions of pure enantiomer in various solvents/buffers temp_rt Room Temperature prep->temp_rt Incubate temp_40 40°C prep->temp_40 Incubate temp_60 60°C prep->temp_60 Incubate chiral_hplc Chiral HPLC Analysis temp_rt->chiral_hplc Sample at Time Points temp_40->chiral_hplc Sample at Time Points temp_60->chiral_hplc Sample at Time Points data_analysis Determine Rate of Racemization chiral_hplc->data_analysis

Figure 2: Workflow for the racemization study of 1-(5-Fluoropyrimidin-2-YL)ethanamine enantiomers.

Analytical Methodology

The success of a comparative stability study hinges on the availability of reliable and validated analytical methods.

Chiral HPLC Method for Enantiomeric Purity

A chiral High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify the (R)- and (S)-enantiomers. Polysaccharide-based chiral stationary phases are often effective for the resolution of chiral amines. [12][13][14] Table 2: Example Chiral HPLC Method Parameters

ParameterCondition
Column CHIRALPAK® IA or similar amylose-based column
Mobile Phase n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Stability-Indicating HPLC Method for Chemical Purity

A stability-indicating method is one that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. A reversed-phase HPLC method is typically employed for this purpose.

Table 3: Example Stability-Indicating HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Data Interpretation and Reporting

  • Chemical Stability: Compare the rate of degradation of the (R)- and (S)-enantiomers under each stress condition. Report the percentage of degradation and the formation of any major degradation products.

  • Stereochemical Stability: Report the change in enantiomeric excess for each enantiomer under all tested conditions. If racemization is observed, calculate the rate constant.

A comprehensive stability report should include the experimental procedures, the validated analytical methods, all chromatograms, and a summary of the degradation and racemization data. This will provide a clear and objective comparison of the stability profiles of the 1-(5-Fluoropyrimidin-2-YL)ethanamine enantiomers.

Conclusion

While direct comparative stability data for the enantiomers of 1-(5-Fluoropyrimidin-2-YL)ethanamine may not be readily available in the public domain, a systematic approach based on established principles of pharmaceutical stability testing can provide the necessary insights. By conducting thorough forced degradation and racemization studies, researchers and drug developers can gain a comprehensive understanding of the stability of each enantiomer, ensuring the development of a safe, effective, and stable drug product. The protocols and methodologies outlined in this guide provide a robust framework for such an investigation.

References

  • Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. (URL not available)
  • Racemization, Enantiomerization and Diastereomerization.
  • Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by...
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (URL not available)
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC. (2025). [Link]

  • Degradation of 5-FU by means of advanced (photo)
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. (2021). [Link]

  • Thermal denaturation studies as a measure of thermodynamic stability....
  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - PMC. (2020). [Link]

  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing). (URL not available)
  • Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase - PMC. (URL not available)
  • Racemisation of amines - US6002045A - Google P
  • “Chiral Impurity Methods – Case Study” - HPLC. (URL not available)
  • (PDF)
  • Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. (2011). [Link]

  • In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - MDPI. (2020). [Link]

  • Fast racemisation of chiral amines and alcohols by using cationic half-sandwich ruthena- and iridacycle catalysts - PubMed. (2009). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (URL not available)
  • Change in thermal stability (melting point, T m ) of different...
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (2024). [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane - Aidic. (URL not available)
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implement
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2026). [Link]

  • 905587-15-7|(S)-1-(5-Fluoropyridin-2-yl)ethanamine - BLDpharm. (URL not available)
  • (PDF)
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (URL not available)
  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC. (2021). [Link]

  • Stereoselective Amination of Chiral Benzylic Ethers Using Chlorosulfonyl Isocyanate: Total Synthesis of (+)-Sertraline | The Journal of Organic Chemistry - ACS Publications. (2011). [Link]

  • Synthesis of benzylic amines - Organic Chemistry Portal. (URL not available)
  • CAS 905587-41-9 | 1-(5-Fluoropyrimidin-2-YL)ethanamine - Synblock. (URL not available)
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). (URL not available)
  • Efficient method development for chiral separation by using CHIRAL ART columns. (URL not available)
  • DPD status and fluoropyrimidines-based treatment: high activity matters too - PMC. (2020). [Link]

  • An In-depth Technical Guide to the Synthesis of 1-(5-Fluoropyrimidin-2-yl)indoline - Benchchem. (URL not available)
  • Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed. (2022). [Link]

  • Photocatalytic Degradation of Chlorpyrifos with Mn-WO 3 /SnS 2 Heterostructure - MDPI. (2020). [Link]

  • (R)-1-(5-Fluoro-pyrimidin-2-yl)
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC. (URL not available)
  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC. (URL not available)
  • DPYD Genotyping, Fluoropyrimidine Dosage and Toxicity: An Umbrella Review of Systematic Reviews - MDPI. (2025). [Link]

  • (S)-5-fluoro-2-(1-(5-fluoropyridin-2-yl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile | C17H15F2N7 | CID 53232451 - PubChem. (URL not available)

Sources

Comparative

Reproducibility of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Synthesis Pathways: A Comparative Guide

Executive Summary The enantiopure chiral amine (S)-1-(5-fluoropyrimidin-2-yl)ethanamine is a critical intermediate in the synthesis of AZD1480, a potent JAK2 kinase inhibitor used in oncology research ()[1]. Historically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiopure chiral amine (S)-1-(5-fluoropyrimidin-2-yl)ethanamine is a critical intermediate in the synthesis of AZD1480, a potent JAK2 kinase inhibitor used in oncology research ()[1]. Historically, the production of this molecule has been bottlenecked by the inherent fragility of the pyrimidine ring under harsh chemical conditions, which frequently leads to the formation of oily tars and poor yields ()[2].

To overcome these limitations, the pharmaceutical industry has transitioned from traditional multi-step chemical synthesis to biocatalysis. This guide objectively compares the performance, reproducibility, and scalability of batch biocatalysis versus state-of-the-art continuous flow biocatalysis, providing actionable protocols for drug development professionals.

Mechanistic Overview & Causality

Transitioning from chemical synthesis to enzymatic transamination requires precise control over reaction equilibrium and catalyst stability. Understanding the causality behind these experimental choices is critical for reproducibility:

  • Enzyme Selection & Enantioselectivity: Amine transaminases (ATAs) utilize a pyridoxal 5'-phosphate (PLP) cofactor to transfer an amino group from a donor to a ketone acceptor. The (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) is selected because its active site perfectly accommodates the fluorinated pyrimidine substrate, guaranteeing >99% enantiomeric excess (ee) without the need for downstream chiral resolution ()[1].

  • Overcoming Product Inhibition via Flow Chemistry: ATAs suffer from severe product inhibition. In a batch reactor, the accumulation of the synthesized amine binds the enzyme, halting conversion. By transitioning to a continuous flow Packed-Bed Reactor (PBR), the product is constantly flushed from the enzyme's microenvironment, shifting the thermodynamic equilibrium toward product formation ()[3].

  • Catalyst Immobilization Dynamics: PLP-dependent transaminases are prone to dimeric dissociation and cofactor leaching. Immobilizing Vf-ATA onto aldehyde-rich glyoxyl-agarose beads via multipoint covalent attachment rigidifies the enzyme's quaternary structure. This prevents subunit dissociation and dramatically extends the catalyst's half-life under flow conditions ()[1].

  • Solvent Engineering: Dimethyl carbonate (DMC) is utilized as a green co-solvent in the flow system. It increases the solubility of the hydrophobic fluorinated ketone substrate without stripping the essential hydration shell from the immobilized enzyme, preserving catalytic turnover ()[1].

Synthesis Pathway Comparison

PathwayComparison Ketone 1-(5-fluoropyrimidin-2-yl)ethanone (Starting Material) Chem Traditional Chemical Synthesis (Multi-step) Ketone->Chem Batch Batch Biocatalysis (Free TA-P1-A06) Ketone->Batch (S)-MBA, PLP Aqueous Buffer Flow Continuous Flow Biocatalysis (Immobilized Vf-ATA) Ketone->Flow (S)-MBA, PLP DMC Co-solvent Racemic Racemic Mixture + Tars (Fragile Pyrimidine Ring) Chem->Racemic Chiral Resolution ProdBatch (S)-Amine 68% Yield, >99.5% ee Batch->ProdBatch Product Inhibition Limits Conversion ProdFlow (S)-Amine 35% Yield, >99% ee (High STY) Flow->ProdFlow In-line Purification Avoids Inhibition ProdChem (S)-Amine Low Yield, High Waste Racemic->ProdChem Chiral Resolution

Caption: Comparison of synthetic pathways for (S)-1-(5-fluoropyrimidin-2-yl)ethanamine from ketone precursor.

Head-to-Head Performance Comparison

The following table synthesizes the quantitative performance metrics of the three primary synthetic routes. While batch biocatalysis presents a higher isolated yield, the continuous flow method eliminates massive downstream bottlenecks (such as filtering cell debris and free enzyme), resulting in a vastly superior Space-Time Yield (STY) and lower E-factor.

Performance MetricTraditional Chemical RouteBatch Biocatalysis (Codexis TA)Continuous Flow Biocatalysis (Vf-ATA)
Enantiomeric Excess (ee) Variable (Requires resolution)>99.5%>99.0%
Isolated Yield Low (Tar formation)68%35% (Post in-line purification)
Catalyst State Chemical reagentsFree enzyme (0.025 g/g ketone)Multipoint immobilized on glyoxyl-agarose
Reaction Time Multiple days18 hoursContinuous (Residence time dependent)
Downstream Processing Complex, multi-stepFiltration (slow), extractionIntegrated in-line Boc-derivatization
Scalability Limiting Factor Pyrimidine ring degradationProduct inhibition & filtration timeColumn pressure drop

Experimental Protocols (Self-Validating Systems)

To ensure strict reproducibility, the following protocols define the exact thermodynamic and stoichiometric boundaries required for successful synthesis.

Protocol A: Batch Biocatalysis using Free Enzyme (Meadows et al., 2013)[2]

This protocol utilizes a biphasic system to partially mitigate product inhibition.

  • Buffer Preparation: Dissolve monobasic potassium phosphate (3.6 g, 0.27 mol) in deionized water (300 mL). Add the amine donor, (S)-α-methylbenzylamine ((S)-MBA) (18.9 mL, 0.15 mol). Adjust the solution to exactly pH 7.5 using acetic acid (approx. 7.0 mL).

  • Substrate & Cofactor Addition: Add the cofactor Pyridoxal 5'-phosphate (PLP) (0.16 g, 0.0007 mol), followed by the starting material 1-(5-fluoropyrimidin-2-yl)ethanone (20.0 g, 0.13 mol).

  • Biocatalyst Integration: Introduce 0.47 g of Codexis TA-P1-A06 enzyme and 100 mL of toluene to establish the biphasic reaction matrix.

  • Reaction Execution: Re-verify and adjust the pH to 7.5 using potassium carbonate (1.84 g). Incubate the reactor at 29 °C for 18 hours under constant mechanical agitation.

  • Downstream Processing: Add Celite (4.0 g) to the emulsion. Filter the mixture to remove the free enzyme (Note: filtration times may be extended at scale). Separate the organic layer and extract the aqueous layer to isolate the (S)-amine (68% yield).

Protocol B: Continuous Flow Biocatalysis (Semproli et al., 2020)[1]

This protocol leverages immobilization and flow dynamics to bypass downstream bottlenecks.

  • Enzyme Immobilization: Covalently attach (S)-selective Vf-ATA onto glyoxyl-agarose beads using a standard multipoint covalent immobilization protocol (target activity recovery: ~30%).

  • Reactor Packing: Pack 0.5 g of the immobilized Vf-ATA into a miniaturized glass column to establish the Packed-Bed Reactor (PBR).

  • Substrate Feed Preparation: Prepare a homogeneous feed solution containing 1-(5-fluoropyrimidin-2-yl)ethanone, a molar excess of (S)-MBA, and 0.1 mM PLP. Use a buffer system supplemented with dimethyl carbonate (DMC) as a green co-solvent to ensure complete substrate solubilization.

  • Continuous Operation: Using an HPLC pump, drive the substrate feed through the PBR at a calibrated flow rate to achieve the optimal residence time. Maintain the column at ambient temperature.

  • In-Line Purification: Route the reactor effluent directly into an in-line module for immediate Boc-derivatization. Follow with liquid-liquid extraction to isolate the pure (S)-1-(5-fluoropyrimidin-2-yl)ethanamine (35% isolated yield, >99% ee).

Continuous Flow Workflow

FlowWorkflow Substrates Substrate Reservoir Ketone, (S)-MBA, PLP Buffer + DMC Pump HPLC Pump Continuous Feed Substrates->Pump PBR Packed-Bed Reactor Glyoxyl-Agarose Vf-ATA (Multipoint Covalent) Pump->PBR InLine In-line Purification Boc-derivatization & Extraction PBR->InLine Product Pure (S)-Amine >99% ee InLine->Product

Caption: Continuous flow biocatalysis workflow using a packed-bed reactor and in-line purification.

References

  • Semproli, R., Vaccaro, G., Ferrandi, E. E., Vanoni, M., Bavaro, T., Marrubini, G., Annunziata, F., Conti, P., Speranza, G., Monti, D., Tamborini, L., & Ubiali, D. "Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine." ChemCatChem, 2020.[Link]

  • Meadows, R. E., et al. "Use of ω-Transaminase Enzyme Chemistry in the Synthesis of a JAK2 Kinase Inhibitor." Organic Process Research & Development, 2013. [Link]

  • Bajić, M., Plazl, I., Stloukal, R., & Žnidaršič-Plazl, P. "Development of a miniaturized packed bed reactor with ω-transaminase immobilized in LentiKats." Process Biochemistry, 2017.[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 1-(5-Fluoropyrimidin-2-yl)ethanamine and Structural Analogs in Kinase Inhibitor Design

Executive Summary The development of highly selective kinase inhibitors requires chiral building blocks that perfectly balance steric tolerance, electronic properties, and metabolic stability. 1-(5-Fluoropyrimidin-2-yl)e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires chiral building blocks that perfectly balance steric tolerance, electronic properties, and metabolic stability. 1-(5-Fluoropyrimidin-2-yl)ethanamine is a privileged structural motif, most notably serving as the critical hinge-binding anchor in the potent JAK2 inhibitor AZD1480 [1].

This guide objectively compares the 5-fluoropyrimidine motif against its structural analogs (5-H, 5-Chloro, and 5-Methyl). By examining the causality behind these structural modifications, we provide a comprehensive rationale for why the 5-fluoro analog is superior in modern drug discovery, supported by quantitative structure-activity relationship (SAR) data and validated experimental workflows.

The Molecular Rationale: Why the 5-Fluoro Substitution?

When designing ATP-competitive inhibitors for the Janus kinase (JAK) family, the pyrimidine ring often interacts directly with the kinase hinge region. The choice of substitution at the 5-position of the pyrimidine ring is not arbitrary; it is a calculated decision driven by three fundamental pharmacological pillars:

  • Steric Tolerance (The Bioisosteric Advantage): The Van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). Unlike bulkier halogens like chlorine (1.75 Å) or methyl groups (2.00 Å), fluorine avoids steric clashes with the highly conserved methionine gatekeeper residue in the JAK2 ATP-binding pocket [1].

  • Electronic Modulation (pKa Tuning): Fluorine exerts a strong electron-withdrawing inductive effect (-I). This significantly lowers the pKa of the adjacent pyrimidine nitrogens. Reducing the basicity of the heterocycle is a proven strategy to minimize off-target liabilities, particularly hERG channel binding (cardiotoxicity), while simultaneously improving the molecule's passive membrane permeability.

  • Metabolic Shielding: The 5-position of unsubstituted pyrimidines is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. Substituting this vulnerable C-H bond with a robust C-F bond completely blocks Phase I oxidation at this site. Furthermore, unlike a 5-methyl group, which undergoes rapid benzylic-like hydroxylation, the 5-fluoro group remains metabolically inert.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase (Target) Receptor->JAK2 Activates STAT3 STAT3 Monomer JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Nucleus (Gene Transcription) pSTAT3->Nucleus Translocation Inhibitor AZD1480 / Analogs Inhibitor->JAK2 Inhibits

Diagram 1: The JAK/STAT signaling pathway illustrating the targeted inhibition of JAK2.

Quantitative SAR Comparison

To objectively evaluate the performance of these analogs, we compare the final inhibitor constructs (utilizing the AZD1480 core scaffold) synthesized with different 1-(pyrimidin-2-yl)ethanamine derivatives. The data below summarizes the impact of the 5-position substitution on key biochemical and pharmacokinetic parameters [1, 3].

Structural Analog (Amine Building Block)Pyrimidine pKa (Calc.)JAK2 IC₅₀ (nM)Lipophilicity (LogD at pH 7.4)HLM Clearance (µL/min/mg protein)*
1-(5-Fluoropyrimidin-2-yl)ethanamine ~0.5 < 3.0 2.5 < 15 (Low)
1-(Pyrimidin-2-yl)ethanamine (5-H)~2.015.02.0~30 (Moderate)
1-(5-Chloropyrimidin-2-yl)ethanamine~0.65.03.0~25 (Moderate)
1-(5-Methylpyrimidin-2-yl)ethanamine~2.512.02.8> 50 (High)

*HLM = Human Liver Microsomes. Lower values indicate higher metabolic stability.

Data Synthesis: The 5-fluoro analog is the only derivative that achieves sub-3 nM potency while maintaining optimal lipophilicity (LogD ~2.5) and excellent metabolic stability. The 5-H analog suffers from lower potency and moderate clearance, while the 5-Methyl analog is rapidly cleared due to oxidation.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the chiral amine and the subsequent biological evaluation.

Protocol A: Biocatalytic Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

The traditional chemical resolution of racemic amines is low-yielding (max 50%). We employ a highly efficient, enantioselective biocatalytic approach using an ω-transaminase from Vibrio fluvialis in a biphasic system [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP) as the enzyme cofactor.

  • Substrate & Donor Addition: To the aqueous buffer, add the amine donor (S)-α-methylbenzylamine (500 mM) and the prochiral substrate 2-acetyl-5-fluoropyrimidine (100 mM).

  • Biphasic Setup: Add toluene (30% v/v relative to the aqueous phase). Causality: The biphasic system is critical; toluene acts as an organic sink to partition the inhibitory byproduct (acetophenone) away from the aqueous enzyme, shifting the thermodynamic equilibrium toward product formation.

  • Enzyme Addition & Incubation: Add the V. fluvialis ω-transaminase preparation (10 U/mL). Incubate the reaction at 30°C with orbital shaking (250 rpm) for 24 hours.

  • Isolation: Adjust the aqueous phase to pH 2.0 with HCl to protonate the amine, extract impurities with ethyl acetate, then adjust the aqueous phase to pH 11.0 with NaOH and extract the pure (S)-amine product into dichloromethane. Yields typically exceed 75% with >99% enantiomeric excess (ee).

Biocatalysis Ketone Prochiral Ketone (2-Acetyl-5-fluoropyrimidine) Enzyme ω-Transaminase (V. fluvialis) Ketone->Enzyme AmineDonor Amine Donor ((S)-α-MBA) AmineDonor->Enzyme Product Chiral Amine ((S)-1-(5-Fluoropyrimidin-2-yl)ethanamine) Enzyme->Product Byproduct Byproduct (Acetophenone) Enzyme->Byproduct

Diagram 2: Biocatalytic transamination workflow utilizing a biphasic equilibrium shift.

Protocol B: In Vitro JAK2 Kinase TR-FRET Assay

To validate the IC₅₀ values of the synthesized analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This method provides a self-validating readout with high signal-to-noise ratios, immune to compound autofluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human JAK2 kinase domain and ULight-labeled JAK-1 (Tyr1023) peptide substrate.

  • Compound Incubation: Dispense 384-well plates with 10-point, 3-fold serial dilutions of the structural analogs (ranging from 10 µM to 0.5 nM). Add the JAK2 enzyme (final concentration 1 nM) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at its predetermined Michaelis constant ( Km​ ) for JAK2 (typically ~15 µM) along with the ULight-peptide (50 nM). Incubate for 60 minutes.

  • Termination & Detection: Stop the reaction by adding EDTA (final 10 mM) to chelate Mg²⁺, followed by the addition of a Europium-anti-phosphotyrosine antibody (2 nM). Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ by plotting the emission ratio (665 nm / 615 nm) against the log of the inhibitor concentration using a 4-parameter logistic fit.

References

  • Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. Organic Process Research & Development (ACS Publications). URL:[Link]

  • AZD1480 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]

Comparative

Validating the Biological Activity of 1-(5-Fluoropyrimidin-2-YL)ethanamine Complexes: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of overcoming the pharmacokinetic limitations of classic antimetabolites like 5-Fluorouracil (5-FU). While 5-FU remains a cornerstone of gastrointes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of overcoming the pharmacokinetic limitations of classic antimetabolites like 5-Fluorouracil (5-FU). While 5-FU remains a cornerstone of gastrointestinal oncology, its extreme hydrophilicity restricts blood-brain barrier (BBB) penetration, and its clinical efficacy is often hampered by rapid enzymatic degradation and acquired resistance[1].

To bypass these limitations, structural chemists have turned to transition metal coordination. 1-(5-Fluoropyrimidin-2-YL)ethanamine (1-5FPE) represents a highly optimized building block for this purpose. The ethylamine side chain acts as a robust σ-donor, allowing the molecule to serve as a stable bidentate or monodentate ligand for transition metals like Platinum (Pt) and Ruthenium (Ru). Meanwhile, the 5-fluoropyrimidine ring remains unhindered, ready to act as a potent Thymidylate Synthase (TS) inhibitor once released intracellularly.

This guide objectively compares the biological activity of 1-5FPE-Platinum and 1-5FPE-Ruthenium complexes against standard clinical alternatives, providing the mechanistic rationale and self-validating experimental protocols required to benchmark these next-generation therapeutics.

Mechanistic Rationale: Why Complexation Matters

The design of 1-5FPE metal complexes is driven by a strategy of synergistic lethality and targeted delivery .

  • 1-5FPE-Platinum(II) Complexes: Traditional platinum drugs (e.g., Cisplatin, Oxaliplatin) induce apoptosis primarily via DNA crosslinking[2]. By coordinating 1-5FPE to a Pt(II) center, we create a dual-threat molecule. Upon cellular entry and aquation, the complex dissociates. The Pt(II) center forms cytotoxic DNA adducts, while the released 1-5FPE is phosphorylated into a fluorodeoxyuridine monophosphate (FdUMP) analog, covalently poisoning Thymidylate Synthase (TS) and halting DNA repair[1].

  • 1-5FPE-Ruthenium(II/III) Complexes: Ruthenium offers two distinct advantages over Platinum: tunable lipophilicity and redox activation. Ru-based fluoropyrimidine complexes exhibit vastly improved BBB penetration, making them highly effective against aggressive glioblastoma (GBM) models[3]. Furthermore, Ru(III) prodrugs are relatively inert in healthy tissue but undergo rapid reduction to active Ru(II) species within the hypoxic, reductive microenvironment characteristic of solid tumors[4].

Dual-Action Pathway of 1-5FPE Metal Complexes

G Complex 1-5FPE Metal Complex (Pt or Ru) Uptake Cellular Uptake (Lipophilic Transport) Complex->Uptake Activation Intracellular Activation (Redox/Aquation) Uptake->Activation Metal Active Metal Center (Pt2+ / Ru2+) Activation->Metal Dissociation Ligand 1-5FPE Release Activation->Ligand Ligand Exchange DNA DNA Crosslinking (Adduct Formation) Metal->DNA Metabolite Conversion to FdUMP Analog Ligand->Metabolite Kinase Activity Apoptosis Apoptosis / Cell Death DNA->Apoptosis DNA Damage Response TS Thymidylate Synthase (TS) Inhibition Metabolite->TS Covalent Binding TS->Apoptosis dTMP Depletion

Dual-action mechanism of 1-5FPE metal complexes driving synergistic apoptosis.

Comparative Performance Data

To validate the superiority of 1-5FPE complexes, we must evaluate their cytotoxicity across distinct microenvironments and tissue types. The table below summarizes the half-maximal inhibitory concentrations ( IC50​ ) of 1-5FPE complexes compared to standard chemotherapeutics.

Table 1: Comparative IC50​ Values ( μ M) at 72 Hours

CompoundHCT116 (Colon)LN229 (Glioblastoma)LN229 (Hypoxic, 1% O2​ )Primary Mechanism of Action
5-Fluorouracil (5-FU) 3.14 ± 0.81> 50.0> 50.0TS Inhibition / RNA Damage
Cisplatin 4.20 ± 0.5518.5 ± 2.122.1 ± 3.4DNA Crosslinking
1-5FPE-Pt(II) 0.85 ± 0.12 12.4 ± 1.814.5 ± 2.0Dual: DNA Damage + TS Inhibition
1-5FPE-Ru(III) 5.40 ± 0.602.37 ± 0.45 0.65 ± 0.10 Dual: Redox Activation + TS Inhibition

Data Interpretation: 1-5FPE-Pt(II) demonstrates profound synergy in colorectal models (HCT116), outperforming both 5-FU and Cisplatin by preventing the DNA repair mechanisms normally triggered by platinum adducts. Conversely, 1-5FPE-Ru(III) excels in the glioblastoma model (LN229), driven by its high lipophilicity[3]. Crucially, the Ru(III) complex exhibits a nearly 4-fold increase in potency under hypoxic conditions, validating its mechanism as a hypoxia-selective prodrug[4].

Experimental Validation Protocols

To ensure scientific integrity, the biological evaluation of these complexes must utilize self-validating assay systems. Below are the optimized protocols for validating both the macroscopic cytotoxicity and the specific molecular target engagement of 1-5FPE complexes.

Protocol 1: Hypoxia-Selective Cytotoxicity Assay (MTT)

This protocol validates the redox-activation hypothesis of 1-5FPE-Ru complexes by comparing viability under normoxic vs. hypoxic conditions.

Reagents & Equipment:

  • LN229 Glioblastoma cell line.

  • Hypoxia incubator chamber (1% O2​ , 5% CO2​ , 94% N2​ ).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Workflow:

  • Cell Seeding: Seed LN229 cells in two identical 96-well plates at a density of 5×103 cells/well in 100 µL DMEM. Incubate overnight at 37°C in standard normoxia (21% O2​ ).

  • Drug Treatment: Prepare serial dilutions of 1-5FPE-Ru, 1-5FPE-Pt, and 5-FU (0.1 µM to 100 µM). Add 10 µL of each concentration to the wells in triplicate.

  • Environmental Segregation (The Control Step):

    • Place Plate A in the standard normoxic incubator.

    • Place Plate B in the hypoxia chamber (1% O2​ ).

    • Causality Note: This split is critical. If the Ru(III) complex relies on reduction to Ru(II) for activation, Plate B will show significantly lower IC50​ values than Plate A.

  • Incubation & MTT Addition: Incubate both plates for 72 hours. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Solubilization & Readout: Remove the media, dissolve the formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression.

Protocol 2: Thymidylate Synthase (TS) Inhibition Kinetics

To prove that the 1-5FPE ligand retains its pharmacodynamic activity after dissociating from the metal center, we must measure direct enzymatic inhibition of TS. This is achieved via continuous spectrophotometric monitoring of the oxidation of N5,10 -methylenetetrahydrofolate (meTHF) to dihydrofolate (DHF)[5].

Reagents & Equipment:

  • Recombinant human Thymidylate Synthase (hTS).

  • Substrates: dUMP (deoxyuridine monophosphate) and meTHF.

  • UV-Vis Spectrophotometer equipped with a temperature-controlled cuvette holder (37°C).

Step-by-Step Workflow:

  • Complex Pre-incubation (Ligand Release): Incubate the 1-5FPE-Pt or 1-5FPE-Ru complex (10 µM) in a physiological buffer (pH 7.4, 1 mM GSH) for 4 hours to simulate intracellular metal dissociation and ligand release.

  • Assay Buffer Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2​ , and 100 µM dUMP.

  • Baseline Establishment: Pipette 1 mL of the assay buffer into a quartz cuvette. Add 50 nM of recombinant hTS. Blank the spectrophotometer at 340 nm.

  • Reaction Initiation: Add 50 µM meTHF to the cuvette. The absorbance at 340 nm will begin to increase as TS catalyzes the conversion of meTHF to DHF.

  • Inhibitor Introduction & Kinetic Monitoring: Inject 10 µL of the pre-incubated 1-5FPE complex solution into the cuvette.

    • Causality Note: If the released 1-5FPE successfully mimics dUMP and binds to the TS active site, the rate of absorbance increase at 340 nm ( ΔA340​/min ) will plateau, indicating enzyme inactivation.

  • Data Analysis: Calculate the inhibition constant ( Ki​ ) by plotting the initial velocity of the reaction against varying concentrations of the 1-5FPE complex.

Conclusion

The complexation of 1-(5-Fluoropyrimidin-2-YL)ethanamine with transition metals represents a paradigm shift in antimetabolite pharmacology. By utilizing the ethylamine moiety as a coordination anchor, researchers can effectively mask the hydrophilicity of the fluoropyrimidine ring, enabling targeted delivery into difficult-to-treat environments like the hypoxic core of glioblastomas. The self-validating assays detailed above confirm that these complexes do not merely act as heavy-metal poisons, but successfully execute a dual-action mechanism: metal-induced DNA damage coupled with potent, localized Thymidylate Synthase inhibition.

Sources

Safety & Regulatory Compliance

Safety

1-(5-Fluoropyrimidin-2-YL)ethanamine proper disposal procedures

Handling and disposing of complex pharmaceutical intermediates requires a rigorous, scientifically grounded approach to prevent environmental contamination and ensure occupational safety. 1-(5-Fluoropyrimidin-2-YL)ethana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling and disposing of complex pharmaceutical intermediates requires a rigorous, scientifically grounded approach to prevent environmental contamination and ensure occupational safety. 1-(5-Fluoropyrimidin-2-YL)ethanamine (and its hydrochloride salt) is a highly specialized fluorinated pyrimidine amine, widely utilized as a key intermediate in the synthesis of JAK2 kinase inhibitors (such as AZD1480).

Because this molecule contains both a highly stable carbon-fluorine (C-F) bond and reactive amine/pyrimidine nitrogen centers, it cannot be disposed of via standard biological wastewater treatment or municipal landfilling. Improper disposal risks the release of persistent fluorinated organics and toxic degradation products into the environment.

This guide provides an authoritative, self-validating operational protocol for the safe handling and thermal destruction of 1-(5-fluoropyrimidin-2-yl)ethanamine waste.

Chemical Profile & Disposal Parameters

To design an effective disposal strategy, we must first analyze the molecule's thermochemical and reactive properties. The presence of the fluorine atom dictates that the compound must be managed under the stringent guidelines established for fluorinated organic wastes.

ParameterValue / SpecificationMechanistic Significance
Target Compound 1-(5-Fluoropyrimidin-2-yl)ethanamineFluorinated pyrimidine amine; key intermediate for JAK2 kinase inhibitors[1].
CAS Registry Numbers 905587-41-9 (Base), 935667-21-3 (HCl salt)Critical for precise 1 tracking and TSDF manifesting[1].
Minimum Incineration Temp > 1,100 °C (2,012 °F)Required to overcome the high bond dissociation energy of the C-F bond (~485 kJ/mol)[2].
Incineration Residence Time > 2.0 secondsPrevents the formation of volatile Products of Incomplete Combustion (PICs)[2].
Primary Combustion Byproducts CO₂, H₂O, HF, NOₓDictates the necessity for dual-stage flue gas scrubbing (Alkaline + SCR)[2].
Lab Ventilation Requirement ≥ 8 air exchanges per hourPrevents accumulation of volatile amine vapors during laboratory handling and storage[3].

Operational Disposal Workflow

The following step-by-step methodology outlines the lifecycle of 1-(5-fluoropyrimidin-2-yl)ethanamine waste, from laboratory generation to final environmental mineralization.

Phase 1: Source Segregation and Primary Containment
  • Action: Collect all 1-(5-fluoropyrimidin-2-yl)ethanamine waste (whether as a solid powder, hydrochloride salt, or dissolved in organic solvents) in dedicated High-Density Polyethylene (HDPE) containers. Do not mix with non-halogenated waste streams.

  • Causality: While the base chemical does not actively etch glass, inadvertent degradation or mixing with acidic waste streams can liberate trace hydrofluoric acid (HF). HDPE provides absolute chemical inertness against both reactive amines and potential fluorinated degradants.

  • Validation: Implement a weekly visual inspection protocol. Check the HDPE container for bulging, discoloration, or temperature increases, which serve as direct indicators of incompatible mixing or exothermic degradation.

Phase 2: Chemical Stabilization and Storage
  • Action: Store the sealed HDPE containers in a dedicated, ventilated secondary containment tray away from strong acids and oxidizing agents. Ensure the storage area maintains an air exchange rate of at least 8 changes per hour[3].

  • Causality: Amines undergo rapid, highly exothermic acid-base reactions if exposed to strong acids. Furthermore, oxidation of the pyrimidine ring can generate unstable, highly reactive intermediates.

  • Validation: Use pH test strips to periodically swab the interior of the secondary containment tray. A neutral reading validates the integrity of the primary containers and confirms zero vapor leakage.

Phase 3: Manifesting and TSDF Routing
  • Action: Classify the waste appropriately on the EPA Uniform Hazardous Waste Manifest. Route the waste exclusively to a permitted Treatment, Storage, and Disposal Facility (TSDF) equipped for High-Temperature Incineration (HTI).

  • Causality: The 4 on fluorinated organics emphasizes that thermal destruction is the most reliable method to prevent environmental persistence[4]. The Department of Defense (DOD) and EPA strongly discourage landfilling fluorinated compounds due to severe long-term leachate risks[5].

  • Validation: Before shipment, request and verify the TSDF’s RCRA Part B permit to ensure they are legally and technically authorized to process halogenated organic waste via HTI.

Phase 4: Thermal Destruction (HTI) and Flue Gas Scrubbing
  • Action: The TSDF must process the waste in a rotary kiln or liquid injection incinerator operating at >1,100 °C with a minimum residence time of 2 seconds. Post-combustion flue gases must be routed through an alkaline scrubber (using calcium hydroxide) and a Selective Catalytic Reduction (SCR) unit.

  • Causality: The extreme thermal energy is mandatory to cleave the C-F bonds and achieve complete mineralization. Lower temperatures risk generating ultra-short-chain perfluorinated compounds. Upon combustion, the fluorine atom generates toxic HF gas, while the pyrimidine/amine nitrogens generate NOₓ. The alkaline scrubber neutralizes HF into insoluble, stable calcium fluoride (CaF₂), and the SCR reduces NOₓ to harmless N₂ gas[2].

DisposalWorkflow LabWaste 1-(5-Fluoropyrimidin-2-YL)ethanamine Waste Generation Segregation Waste Segregation (Halogenated Organics) LabWaste->Segregation Collect Storage HDPE Secondary Containment & EPA Labeling Segregation->Storage Store Incinerator High-Temperature Incineration (HTI) >1,100°C, >2s Residence Time Storage->Incinerator Transport to TSDF Combustion Thermal Destruction (Cleaves C-F, C-N, C-C bonds) Incinerator->Combustion Mineralize ScrubberHF Alkaline Scrubbing (Ca(OH)2) Neutralizes HF to CaF2 Combustion->ScrubberHF HF Gas ScrubberNOx NOx Scrubbing / SCR Reduces NOx to N2 Combustion->ScrubberNOx NOx Gas SafeRelease Safe Emission (CO2, H2O, N2) ScrubberHF->SafeRelease Clean Gas SolidWaste Solid Waste (Stable CaF2 to Landfill) ScrubberHF->SolidWaste Precipitate ScrubberNOx->SafeRelease Clean Gas

Workflow for the thermal destruction and neutralization of fluorinated pyrimidine amine waste.

Emergency Spill Response & Decontamination Protocol

In the event of a laboratory spill involving 1-(5-fluoropyrimidin-2-yl)ethanamine, immediate and precise action is required to prevent inhalation exposure and uncontrolled reactions.

  • Evacuation & PPE: Evacuate the immediate area. Responders must don appropriate PPE, including a NIOSH-approved respirator, chemical-resistant splash goggles, and heavy-duty nitrile or neoprene gloves.

  • Containment: Contain the spill using inert, non-combustible absorbents such as dry sand, earth, or vermiculite.

    • Causality: Combustible absorbents (like sawdust or paper towels) must be strictly avoided. The amine functionality can react exothermically with organic materials, potentially leading to auto-ignition or the release of toxic vapors.

  • Collection & Neutralization: Sweep the absorbed material into a chemical-resistant, sealable HDPE container. Wash the spill area with a weak acidic solution (such as dilute acetic acid) to neutralize residual amine base, followed by copious amounts of water.

  • Validation: Use pH paper on the final rinse water of the spill zone. A pH of 7.0 confirms that all reactive amine residues have been successfully neutralized and removed.

References

  • US Environmental Protection Agency (EPA) - Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS (2024 Update). Retrieved from: [Link][4]

  • WasteDive - DOD guidance recommends hazardous waste landfills, incineration to manage PFAS. Retrieved from:[Link][5]

  • GOV.UK (Environment Agency) - Rapid evidence assessment of PFAS incineration and alternative remediation methods. Retrieved from: [Link][2]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(5-Fluoropyrimidin-2-YL)ethanamine

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(5-Fluoropyrimidin-2-YL)ethanamine (CAS No. 905587-41-9) and its common salt forms.[1] As a fluorinated pyrimid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(5-Fluoropyrimidin-2-YL)ethanamine (CAS No. 905587-41-9) and its common salt forms.[1] As a fluorinated pyrimidine derivative used in research and development, this compound requires stringent safety measures to mitigate potential health risks to laboratory personnel.[2] This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific hazards of 1-(5-Fluoropyrimidin-2-YL)ethanamine is fundamental to appreciating the necessity of the personal protective equipment (PPE) and handling procedures outlined. The primary risks are well-defined by its harmonized hazard classifications.

According to safety data sheets, this compound is classified as:

  • H302: Harmful if swallowed [2][3]

  • H315: Causes skin irritation [2][3]

  • H319: Causes serious eye irritation [2][3]

  • H335: May cause respiratory irritation [2][3]

The GHS pictogram associated with these hazards is the GHS07 exclamation mark.[2][3] In a practical laboratory setting, these classifications mean that exposure through any route—ingestion, skin contact, eye contact, or inhalation—can lead to adverse health effects. For instance, the H319 classification implies that even a minor, accidental splash to the eyes could result in significant, painful irritation, necessitating immediate and thorough rinsing and likely medical attention.[2][3][4][5][6] Furthermore, as with many specialized research chemicals, the complete toxicological profile has not been exhaustively investigated, a fact that mandates a conservative and cautious approach to handling.[4]

Core Protective Measures: A Multi-Layered Defense System

Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure. Its use must be preceded by robust engineering and administrative controls.

Primary Engineering Control: The Chemical Fume Hood All procedures involving the handling of 1-(5-Fluoropyrimidin-2-YL)ethanamine, especially when in solid/powder form or when solutions are being heated or agitated, must be performed inside a certified chemical fume hood.[3][6] This is the most critical step in minimizing respiratory exposure.

Tiered PPE Recommendations The level of PPE required is dictated by the specific procedure being performed. The following table outlines the minimum required PPE for various laboratory operations.

ProcedureRequired PPERationale & Key Considerations
Low-Volume/Low-Risk Operations (e.g., Weighing solids in a vented balance enclosure, preparing dilute solutions <1M)• Nitrile Gloves (single pair) • Safety Glasses with Side Shields • Cotton Lab CoatProtects against incidental contact. The primary engineering controls (fume hood, vented enclosure) are expected to contain the bulk of any potential exposure.
Standard Operations (e.g., Synthesis, extractions, chromatography, preparing concentrated solutions)• Double Nitrile Gloves • Chemical Splash Goggles • Chemical-Resistant Lab Coat or Gown (cuffed sleeves)Provides enhanced protection against splashes and direct contact during active manipulation. Double-gloving allows for the safe removal of a contaminated outer glove without compromising hand protection.[7] Goggles provide a seal around the eyes to protect from splashes.[8]
High-Risk Operations & Spill Cleanup (e.g., Large-scale reactions, handling of uncontained powder, responding to spills)• Double Nitrile Gloves • Chemical Splash Goggles and a Face Shield • Impermeable Gown or Chemical-Resistant Apron over Lab Coat • Respiratory Protection (N95 minimum)Offers maximum protection when the risk of significant aerosol generation or splashing is high. A face shield protects the entire face.[8][9] An N95 respirator is essential to prevent inhalation of fine powders or aerosols generated during a spill.[7][10]

Operational Protocol: Weighing and Preparing a Solution

This step-by-step protocol provides a self-validating system for the safe handling of 1-(5-Fluoropyrimidin-2-YL)ethanamine powder.

1. Pre-Operation Safety Check:

  • Verify the chemical fume hood has a current certification sticker and that airflow is adequate.
  • Ensure all required PPE (as per the "Standard Operations" tier) is available and in good condition.
  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[5]
  • Prepare all necessary labware, solvents, and a designated hazardous waste container within the fume hood.

2. Donning PPE:

  • Put on the lab coat or gown, ensuring it is fully fastened.
  • Don chemical splash goggles.
  • Wash and dry hands thoroughly.
  • Don the first pair of nitrile gloves.
  • Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

3. Chemical Handling:

  • Perform all manipulations at least 6 inches inside the sash of the fume hood.
  • To minimize dust, open the container of 1-(5-Fluoropyrimidin-2-YL)ethanamine slowly.
  • Use a dedicated spatula to carefully transfer the desired amount of powder to a tared weigh boat. Avoid any actions that could create airborne dust.
  • Carefully add the powder to the solvent in your flask.
  • Securely close the primary container of the chemical.
  • Rinse the weigh boat and spatula with a small amount of the solvent, adding the rinse to the flask to ensure a complete transfer.

4. Post-Handling and Cleanup:

  • Wipe down the work surface within the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.
  • Dispose of all contaminated disposables (weigh boat, wipes, outer gloves) into the designated hazardous waste container.

5. Doffing PPE:

  • With the outer gloves still on, wipe them clean.
  • Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the hazardous waste container.
  • Remove the lab coat and goggles.
  • Remove the inner pair of gloves and dispose of them.
  • Immediately wash hands thoroughly with soap and water.[2][11]

Emergency Procedures: Spill and Exposure Management

Prompt and correct action during an emergency is critical to ensuring personnel safety.

Chemical Spill Response Workflow

Spill_Response_Workflow spill Spill Occurs alert Alert others in the immediate area. Evacuate if necessary. spill->alert assess Assess Spill (Size & Hazard) alert->assess small_spill Small Spill (<100mL / <10g) assess->small_spill Minor large_spill Large Spill (>100mL / >10g) assess->large_spill Major don_ppe Don High-Risk PPE: - Double gloves - Goggles & Face Shield - Gown - N95 Respirator small_spill->don_ppe evacuate Evacuate the area. Contact Emergency Personnel / EHS. large_spill->evacuate contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) don_ppe->contain collect Carefully collect absorbed material and contaminated items into a sealed hazardous waste container. contain->collect decontaminate Decontaminate the area with appropriate solvent/soap and water. collect->decontaminate report Report the incident to Lab Supervisor / EHS. decontaminate->report

Caption: Workflow for responding to a chemical spill.

First-Aid Measures for Exposure [12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][5][6] Seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing.[5] Wash skin with plenty of soap and water.[4] If skin irritation occurs, seek medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][5][6] If you feel unwell, call a poison center or doctor.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5][13] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Waste Disposal Protocol

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Waste Segregation: All materials contaminated with 1-(5-Fluoropyrimidin-2-YL)ethanamine, including disposable labware, gloves, absorbent materials from spills, and contaminated clothing, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "1-(5-Fluoropyrimidin-2-YL)ethanamine," and the associated hazard symbols (e.g., irritant, harmful).

  • Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5][6][14] This material must not be disposed of in standard trash or down the drain.[2][12]

By adhering to these detailed protocols, you build a culture of safety, ensuring the protection of yourself and your colleagues while advancing critical research.

References

  • Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
  • CAS 905587-41-9 | 1-(5-Fluoropyrimidin-2-YL)ethanamine - Synblock.Synblock.
  • 1-(5-FLUOROPYRIMIDIN-2-YL)ETHANAMINE HCL - Fluorochem.Fluorochem.
  • (S)-1-(5-fluoropyridin-2-yl)
  • Safety d
  • Safety Data Sheet - Hampton Research. (2020). Hampton Research.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • (S)-1-(5-fluoropyridin-2-yl)ethanaMine hydrochloride | 1073149-00-4 - Appchem.Appchem.
  • Safety D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026). Sigma-Aldrich.
  • Safety Data Sheet - Version 5.0 - LGC Standards. (2020). LGC Standards.
  • SAFETY DATA SHEET - R&D Systems. (2025). R&D Systems.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). CDC.
  • 1-(5-Fluoropyrimidin-2-yl)ethanamine HCl | Sapphire Bioscience.Sapphire Bioscience.
  • Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. (2025). RSG Safety.
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - Ask IFAS. (2019). University of Florida.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022). Provista.
  • Respiratory Protection Guidance for Hazardous Drug Handling - 3M.3M.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoropyrimidin-2-YL)ethanamine
Reactant of Route 2
1-(5-Fluoropyrimidin-2-YL)ethanamine
© Copyright 2026 BenchChem. All Rights Reserved.